3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Description
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Properties
IUPAC Name |
3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169966 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17530-69-7 | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Intermediate
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, identified by its CAS number 17530-69-7 , is a highly functionalized cyclic enone that serves as a pivotal intermediate in advanced organic synthesis.[1][2][3] Its structure incorporates a reactive α,β-unsaturated carbonyl system and a vinyl chloride moiety, making it a potent bis(electrophile) suitable for a wide range of chemical transformations.[4][5] The gem-dimethyl group at the 5-position provides steric hindrance that can influence regioselectivity in reactions and enhances the compound's stability.[4] This guide offers a comprehensive overview of its synthesis, reactivity, applications, and handling, grounded in established chemical literature.
Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 17530-69-7 | [1][2][3][6] |
| Molecular Formula | C₈H₁₁ClO | [1][2][6] |
| Molecular Weight | 158.63 g/mol | [1][2] |
| IUPAC Name | 3-Chloro-5,5-dimethylcyclohex-2-en-1-one | [6] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Boiling Point | 72°C @ 5 mmHg[7]; 95°C @ 18 mmHg[8] | [7][8] |
| Density | ~1.09 g/cm³ | [1][3] |
Synthesis: From Dimedone to a Key Building Block
The most prevalent and efficient synthesis of this compound begins with the readily available starting material, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The core of this transformation involves the conversion of one of the ketone's enolizable carbonyl groups into a vinyl chloride. Two primary methods are well-documented, with the choice of chlorinating agent being the key differentiator.
Method 1: The Oxalyl Chloride Protocol (High-Yield)
The use of oxalyl chloride is a superior method, noted for its high yield (often exceeding 90%) and clean reaction profile.[5][7][9] This procedure was notably described by Clark and Heathcock and has become a standard in organic synthesis literature.[7][9]
Causality of Reagent Choice: Oxalyl chloride is a highly effective chlorinating agent for converting β-dicarbonyl compounds to β-chloro-α,β-unsaturated ketones. The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate. The driving force is the release of gaseous byproducts (CO₂, CO, and HCl), which shifts the equilibrium towards the product and simplifies purification.
Caption: Synthesis workflow for this compound via the oxalyl chloride method.
Method 2: The Phosphorus Trichloride Protocol
An alternative, though often lower-yielding (around 40%), method employs phosphorus trichloride (PCl₃) as the chlorinating agent.[8]
Causality of Reagent Choice: PCl₃ is a classic reagent for converting enolizable ketones to vinyl chlorides. The reaction mechanism involves the formation of a phosphorous ester intermediate, which then eliminates to form the desired product. While effective, this method can be less clean than the oxalyl chloride route and may require more rigorous purification.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its dual electrophilic nature. The chlorine atom and the β-carbon of the enone system are both susceptible to nucleophilic attack.
-
Nucleophilic Substitution at C3: The vinyl chloride is reactive towards a variety of soft and hard nucleophiles. This allows for the direct replacement of the chlorine atom, providing access to a diverse array of 3-substituted cyclohexenones. This is a cornerstone of its use as a versatile intermediate.[4]
-
Michael Addition (1,4-Conjugate Addition) at C2: As a classic α,β-unsaturated ketone, the β-carbon is electrophilic and readily undergoes Michael addition with nucleophiles like organocuprates.
This bifunctional reactivity is powerfully exploited in spiroannelation reactions, where a bis(nucleophile) reagent can react in a single step to form two new carbon-carbon bonds, creating a spirocyclic system.[5]
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3-Chloro-5,5-dimethyl-2-cyclohexen-1-one chemical properties
An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: Properties, Synthesis, and Reactivity
Introduction
This compound is a versatile chlorinated cyclic enone that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a reactive α,β-unsaturated carbonyl system, a chlorine atom at the vinylic position, and a stabilizing gem-dimethyl group, makes it a valuable building block for constructing more complex molecules.[1][2] This guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.
PART 1: Physicochemical and Spectroscopic Properties
The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. It typically presents as a colorless to pale yellow liquid with limited solubility in water but good solubility in common organic solvents.[2]
Core Chemical Properties
A summary of the compound's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClO | [1][3][4][5][6] |
| Molecular Weight | 158.63 g/mol | [3][5][6][7] |
| CAS Number | 17530-69-7 | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 72°C @ 5 mmHg | [3] |
| Density | 1.084 g/mL | [8] |
| IUPAC Name | 3-chloro-5,5-dimethylcyclohex-2-en-1-one | [5] |
| InChI | 1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | [2][4] |
| SMILES | CC1(C)CC(=O)C=C(Cl)C1 | [2][4] |
Spectroscopic Profile
The structure of this compound gives rise to a distinct spectroscopic signature:
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the conjugated ketone (C=O) at approximately 1700 cm⁻¹ and the carbon-carbon double bond (C=C) at around 1620 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show distinct signals for the vinylic proton, the methylene protons adjacent to the carbonyl and the gem-dimethyl group, and the singlet for the six protons of the two methyl groups.
-
¹³C NMR will display characteristic peaks for the carbonyl carbon, the two olefinic carbons (one bearing the chlorine), the quaternary carbon of the gem-dimethyl group, and the methylene carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
PART 2: Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound starts from the readily available cyclic diketone, 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone.[3][9][10] Dimedone itself is prepared via a Michael addition followed by an intramolecular condensation from mesityl oxide and diethyl malonate.[11][12][13]
Synthetic Workflow: Chlorination of Dimedone
The conversion of dimedone to the target chloroenone involves the treatment of the β-diketone with a chlorinating agent. Oxalyl chloride is a particularly effective reagent for this transformation, affording high yields.[3][14]
Caption: Workflow for the synthesis of the title compound from dimedone.
Experimental Protocol: Synthesis via Oxalyl Chloride
This protocol is adapted from the method described by Clark and Heathcock, which provides a high yield of the desired product.[3][14]
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (15.0 g, 107 mmol)
-
Oxalyl chloride (27.2 g, 214 mmol)
-
Chloroform (40 ml)
Procedure:
-
Reaction Setup: Suspend dimedone (15.0 g) in chloroform (40 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add oxalyl chloride (27.2 g) to the suspension at room temperature. Causality: The reaction is initiated by the enol form of dimedone attacking the electrophilic oxalyl chloride. The addition should be slow as it is accompanied by vigorous gas evolution (HCl and CO).
-
Reaction Progression: After the initial gas evolution subsides (approx. 10 minutes), stir the slurry at room temperature.
-
Heating: Heat the mixture to reflux for 20 minutes. This drives the reaction to completion, resulting in a clear yellow solution.
-
Workup and Purification: Cool the solution to room temperature. Concentrate the solution under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Isolation: Purify the resulting residue by vacuum distillation (bp 72°C at 5 mm) to yield this compound as a colorless liquid (15.7 g, 92% yield).[3]
PART 3: Reactivity and Synthetic Applications
The reactivity of this compound is governed by its α,β-unsaturated carbonyl system and the vinyl chloride moiety.[1] This dual reactivity makes it a powerful intermediate for synthesizing a wide range of pharmaceutical and agrochemical compounds.[1]
Key Reactive Sites
The molecule possesses three primary sites susceptible to chemical transformation, enabling diverse synthetic strategies.
Caption: Key electrophilic sites for nucleophilic attack.
-
Carbonyl Carbon (1,2-Addition): Hard nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbonyl carbon directly.
-
β-Carbon (1,4-Conjugate Addition): The presence of the electron-withdrawing carbonyl group makes the β-carbon electrophilic. Softer nucleophiles, like amines, thiols, and particularly organocuprates (e.g., lithium dialkylcuprates), preferentially attack this position in a Michael addition reaction.[1][15] This is a cornerstone reaction for forming new carbon-carbon bonds at the β-position.
-
Vinylic Carbon (Nucleophilic Substitution): The chlorine atom can be displaced by various nucleophiles, although this vinylic substitution can be less facile than on a saturated carbon. This pathway allows for the introduction of a wide array of functional groups at the C-3 position.
The gem-dimethyl group at the 5-position provides steric shielding to the adjacent methylene group and contributes to the overall stability of the ring system.[1]
PART 4: Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing vapors or mist.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6]
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An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: Synthesis, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. We will delve into its molecular structure, established synthetic protocols, spectroscopic signature, and characteristic reactivity, offering insights valuable for its application in research and development.
Molecular Overview and Physicochemical Properties
This compound, with the molecular formula C₈H₁₁ClO, is a chlorinated cyclic enone.[1] Its structure incorporates a reactive α,β-unsaturated carbonyl system and a vinyl chloride moiety, making it a valuable synthon for further molecular elaboration.[1] The gem-dimethyl group at the 5-position provides steric hindrance and influences the molecule's conformational stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClO | [1][2] |
| Molecular Weight | 158.63 g/mol | [2] |
| Appearance | Pale yellow liquid or solid | [1] |
| Boiling Point | 95 °C at 18 mmHg; 72 °C at 5 mm | [3][4] |
| Density | 1.084 g/mL | [5] |
| CAS Number | 17530-69-7 | [6] |
Synthesis of this compound
The primary and most well-documented synthetic route to this compound commences with the readily available starting material, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[7] The transformation involves the conversion of one of the ketone groups in the enol tautomer of dimedone into a vinyl chloride. This is typically achieved using various chlorinating agents.
Synthesis via Oxalyl Chloride
A high-yielding and common laboratory-scale synthesis utilizes oxalyl chloride as the chlorinating agent.[4] This method, as described by Clark and Heathcock, offers excellent conversion under relatively mild conditions.[4]
Experimental Protocol: Synthesis of this compound using Oxalyl Chloride [4]
-
Reaction Setup: In a fume hood, suspend dimedone (15.0 g, 107 mmol) in chloroform (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagent: Slowly add oxalyl chloride (27.2 g, 214 mmol) to the suspension. Vigorous gas evolution (HCl and CO) will be observed.
-
Reaction: After the initial gas evolution subsides (approximately 10 minutes of stirring at room temperature), heat the mixture to reflux for 20 minutes. The slurry will transform into a yellow solution.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid (bp 72 °C at 5 mmHg). This procedure typically results in a high yield (around 92%).[4]
Causality of Experimental Choices:
-
Oxalyl Chloride as Reagent: Oxalyl chloride is an effective reagent for this transformation as it readily converts the enol of dimedone to the corresponding vinyl chloride. The byproducts, HCl and CO, are gaseous and easily removed from the reaction mixture, simplifying purification.
-
Chloroform as Solvent: Chloroform is a suitable solvent as it is relatively inert to the reaction conditions and effectively dissolves the starting material and product.
-
Reflux: Heating the reaction to reflux ensures that the reaction proceeds to completion in a reasonable timeframe.
Diagram 1: Synthesis Workflow from Dimedone
Caption: Primary reaction pathways for the title compound.
Reactivity of the α,β-Unsaturated Ketone
The conjugated system of the enone makes it susceptible to nucleophilic attack at two positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.
-
Michael (1,4) Addition: Soft nucleophiles, such as enamines, Gilman reagents (organocuprates), and thiols, preferentially attack the β-carbon (C-4) of the enone system. [8]This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
1,2-Addition: Hard nucleophiles, such as organolithium and Grignard reagents, tend to attack the electrophilic carbonyl carbon directly.
Reactivity of the Vinyl Chloride
The chlorine atom at the 3-position is on an sp² hybridized carbon, making it a vinyl chloride. Generally, vinyl chlorides are unreactive towards nucleophilic substitution reactions under standard Sₙ1 and Sₙ2 conditions. This is due to the increased bond strength of the C-Cl bond, which has partial double bond character due to resonance with the adjacent π-system. However, under forcing conditions or with specific catalysts, nucleophilic substitution at this position can be achieved.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation. [9]* Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors or mist. [9] * Avoid contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. [9]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, including natural products, pharmaceuticals, and agrochemicals. [1]Its bifunctional nature allows for sequential or tandem reactions, enabling the construction of intricate molecular architectures. For example, the enone moiety can be used to introduce a side chain via Michael addition, while the vinyl chloride can be a handle for subsequent cross-coupling reactions.
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A Senior Application Scientist's In-Depth Guide to the Synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one from Dimedone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, from the readily available starting material, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). We will delve into the core chemical principles, compare various established chlorination protocols, and provide detailed, field-proven methodologies. The focus is on the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them based on a sound understanding of the underlying reaction mechanisms. This document is structured to serve as a practical and authoritative resource, balancing theoretical insights with actionable laboratory protocols.
Introduction: The Strategic Importance of a Versatile Building Block
This compound is a chlorinated cyclic enone that serves as a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its chemical structure, featuring a reactive α,β-unsaturated carbonyl system and a leaving group (chlorine) at the β-position, makes it an ideal substrate for a variety of transformations, including nucleophilic substitution and Michael addition reactions.[1][2]
The precursor, dimedone, is a cyclic β-diketone synthesized through the Michael reaction of mesityl oxide and diethyl malonate.[3] The inherent reactivity of dimedone's enol tautomer is the cornerstone of its conversion to the target chloroenone. This guide will explore the most effective methods to achieve this transformation, focusing on the selection of chlorinating agents and the optimization of reaction conditions.
Mechanistic Rationale: The Enol Pathway to Chlorination
The conversion of dimedone to this compound is not a simple α-halogenation of a ketone but rather the chlorination of a β-dicarbonyl compound. The key to understanding this reaction lies in the keto-enol tautomerism of dimedone. In solution, dimedone exists in equilibrium with its more reactive enol form. This enol possesses a nucleophilic C=C double bond, which readily attacks electrophilic chlorinating agents.
The choice of chlorinating agent is critical and dictates the reaction's efficiency and byproduct profile. Reagents like oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) are effective because they convert the enol's hydroxyl group into an excellent leaving group, facilitating the formation of the vinyl chloride product. This is mechanistically distinct from typical acid-catalyzed α-halogenations that proceed via an enol but where the hydroxyl group itself is not displaced.[4][5]
Comparative Synthesis Protocols
Several reagents have been successfully employed for the chlorination of dimedone. The selection of a specific protocol often depends on factors such as desired yield, scale, available equipment, and safety considerations. We will discuss the three most prominent methods.
Method A: Chlorination using Oxalyl Chloride
This is arguably the most efficient and high-yielding method reported.[2][6] Oxalyl chloride reacts with the enol of dimedone, likely forming an intermediate oxalyl ester. This intermediate readily eliminates to give the desired product along with gaseous byproducts (CO, CO₂, and HCl), which drives the reaction to completion.
Expert Insight: The use of a slight excess of oxalyl chloride ensures the complete consumption of dimedone. The reaction is vigorous due to gas evolution and should be performed in an efficient fume hood. Toluene or chloroform are excellent solvent choices due to their inertness and appropriate boiling points for the reflux conditions.[2][6]
Step-by-Step Experimental Protocol:
-
Setup: Equip a dry, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a graduated addition funnel under a nitrogen atmosphere.
-
Reagents: Charge the flask with dimedone (e.g., 15.0 g, 107 mmol) and a suitable solvent like chloroform (40 mL) or toluene (100 mL).[2][6]
-
Addition: Slowly add oxalyl chloride (e.g., 27.2 g or 18.8 mL, 214 mmol, 2 equivalents) to the stirred suspension over a 10-minute period. Vigorous gas evolution will be observed.[2][6]
-
Reaction: Once the addition is complete and the initial gas evolution has subsided, heat the mixture to reflux (or 60-70°C for toluene) for 20-30 minutes, until all suspended dimedone has dissolved, yielding a clear yellow solution.[2][6]
-
Work-up: Allow the reaction to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.[2][6]
Method B: Chlorination using Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent that effectively converts C=O groups to CCl₂ groups and alcohols to alkyl chlorides.[7] In the case of dimedone's enol, it facilitates the substitution of the hydroxyl group with a chlorine atom.
Expert Insight: This method requires a longer reaction time compared to oxalyl chloride. The work-up is also more involved, requiring quenching with water/ice and extraction. The byproduct, phosphorus oxychloride (POCl₃), must be carefully removed during the work-up and purification steps.[7][8]
Step-by-Step Experimental Protocol:
-
Setup: In a round-bottomed flask fitted with a reflux condenser and magnetic stirrer, combine dimedone (50.0 g), phosphorus pentachloride (34.25 g), and dry chloroform (400 mL).[8]
-
Reaction: Heat the mixture at reflux for 2.5 hours. Afterward, allow the mixture to stand at ambient temperature for 18 hours.[8]
-
Work-up: Remove the chloroform by rotary evaporation. Carefully add the residue to a mixture of water and ice and extract the product with diethyl ether (3 x 100 mL).[8]
-
Washing: Wash the combined ether extracts with a dilute potassium hydroxide solution, followed by water. Back-extract the aqueous washings with fresh ether.[8]
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the residual oil by vacuum distillation.[8]
Method C: Chlorination using Phosphorus Trichloride (PCl₃)
Phosphorus trichloride is another viable, albeit less common, reagent for this transformation. The reaction mechanism is analogous to that of PCl₅, involving the conversion of the enol's hydroxyl group into a better leaving group.
Expert Insight: This protocol, as reported, results in a significantly lower yield (40%) compared to the oxalyl chloride method.[9] This may be due to the reagent's lower reactivity or the specific reaction conditions employed. It represents a valid alternative if other reagents are unavailable but is not the preferred method for optimal yield.
Step-by-Step Experimental Protocol:
-
Setup: Combine dimedone (100 g, 0.71 mol) and chloroform (200 mL) in a flask equipped for reflux.[9]
-
Reaction: Add phosphorus trichloride (21 mL) and heat the mixture to reflux for 3 hours.[9]
-
Work-up: Cool the reaction solution and quench by adding ice water. Remove the chloroform via rotary evaporation.[9]
-
Extraction: Extract the remaining aqueous layer with ethyl acetate.[9]
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.[9]
-
Purification: Purify the residue by vacuum distillation to obtain the final product.[9]
Data Presentation: Protocol Comparison
The following table summarizes the key quantitative parameters for the discussed synthetic methods, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method A: Oxalyl Chloride | Method B: PCl₅ | Method C: PCl₃ |
| Chlorinating Agent | Oxalyl Chloride | Phosphorus Pentachloride | Phosphorus Trichloride |
| Molar Ratio (Dimedone:Agent) | 1 : 2[6] | ~1 : 0.46[8] | ~1 : 0.4[9] |
| Solvent | Chloroform or Toluene[2][6] | Chloroform[8] | Chloroform[9] |
| Temperature | Reflux[6] | Reflux[8] | Reflux[9] |
| Reaction Time | 20-30 minutes[2][6] | 2.5 hours (reflux) + 18 hours (ambient)[8] | 3 hours[9] |
| Reported Yield | 92-93% [2][6] | Not explicitly stated, but procedure is detailed | 40%[9] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows.
Caption: General workflow for dimedone chlorination.
Product Characterization & Purity Assessment
Independent of the chosen method, the final product must be rigorously characterized to confirm its identity and purity.
-
Boiling Point:
-
Infrared (IR) Spectroscopy: A liquid film spectrum shows key absorption bands at approximately 1700 cm⁻¹ (C=O stretch of α,β-unsaturated ketone) and 1620 cm⁻¹ (C=C stretch).[8]
Safety and Handling
Trustworthiness through Safety: A reliable protocol is a safe protocol. All manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Dimedone: Generally considered a low-hazard solid.
-
Chlorinating Agents: Oxalyl chloride, phosphorus pentachloride, and phosphorus trichloride are highly corrosive, toxic, and react violently with water to release HCl gas.[7][12] Handle with extreme caution and ensure all glassware is scrupulously dry.
-
Solvents: Chloroform is a suspected carcinogen. Toluene and diethyl ether are highly flammable.
-
Product: this compound is an irritant. It is expected to cause skin and serious eye irritation.[11]
Conclusion
The synthesis of this compound from dimedone is a robust and essential transformation for synthetic chemists. While several chlorinating agents are effective, the use of oxalyl chloride stands out as the superior method, offering excellent yields (>90%), short reaction times, and a simplified work-up procedure due to the formation of gaseous byproducts.[2][6] The protocols using phosphorus halides are viable alternatives but are generally less efficient. By understanding the mechanistic underpinnings and adhering to the detailed procedures and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.
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3-Chloro-5,5-dimethyl-2-cyclohexen-1-one IUPAC name
An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern organic synthesis, the strategic use of functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, α,β-unsaturated carbonyl compounds serve as powerful synthons due to their dual reactivity. This guide provides a comprehensive technical overview of this compound, a versatile chlorinated cyclic enone. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure both accuracy and practical utility.
Nomenclature and Structural Elucidation
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.
IUPAC Name
The correct and accepted IUPAC name for this compound is 3-chloro-5,5-dimethylcyclohex-2-en-1-one .[1][2] This name is derived by identifying the parent cyclohexenone ring, numbering the carbons starting from the carbonyl group, and specifying the positions of the chloro and dimethyl substituents.
Synonyms: The compound is also commonly referred to by several other names in chemical literature and commercial catalogs, including:
-
This compound[2]
-
5,5-Dimethyl-3-chloro-2-cyclohexen-1-one[2]
-
3-Chloro-5,5-dimethyl-2-cyclohexenone[2]
Chemical Structure
The structure features a six-membered ring containing a ketone, a carbon-carbon double bond, a chlorine atom at the β-position relative to the carbonyl, and a gem-dimethyl group. This arrangement of functional groups is critical to its reactivity.
Caption: General workflow for the synthesis of the title compound from dimedone.
Protocol 1: Synthesis using Phosphorus Trichloride (PCl₃)
This method provides a moderate yield and is a common laboratory-scale procedure.
Step-by-Step Methodology:
-
Dissolve dimedone (0.71 mol) in chloroform (200 mL).
-
Add phosphorus trichloride (21 mL) to the solution.
-
Reflux the mixture by heating for 3 hours. [3]4. After cooling, terminate the reaction by carefully adding ice water.
-
Remove the chloroform under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by distillation (95°C at 18 mmHg) to yield the final product. [3] * Yield: Approximately 40%. [3]
**3.2 Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂) **
This protocol, as described by Clark and Heathcock, offers a significantly higher yield and a shorter reaction time. [4] Step-by-Step Methodology:
-
Create a suspension of dimedone (107 mmol) in chloroform (40 mL).
-
Slowly add oxalyl chloride (214 mmol). Vigorous gas evolution will be observed.
-
Stir the slurry at room temperature for 10 minutes.
-
Reflux the mixture for 20 minutes, during which a yellow solution will form.
-
Evaporate the solvent and distill the residue under reduced pressure (72°C at 5 mmHg) to obtain the pure product as a colorless liquid. [4] * Yield: Approximately 92%. [4]
Protocol 3: Synthesis using Phosphorus Pentachloride (PCl₅)
This is another established method for the chlorination of dimedone.
Step-by-Step Methodology:
-
Combine dimedone (50.0 g), phosphorus pentachloride (34.25 g), and dry chloroform (400 mL).
-
Heat the mixture at reflux for 2.5 hours.
-
Allow the reaction to stand at ambient temperature for 18 hours. [5]4. Remove the chloroform by evaporation under reduced pressure.
-
Mix the residue with water and ice, then extract with diethyl ether (3 x 100 mL).
-
Wash the combined ether extracts with dilute potassium hydroxide and then with water.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residual oil by distillation (94°C at 15 mmHg). [5]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its α,β-unsaturated carbonyl system, making it susceptible to attack by various nucleophiles. [6]The chlorine atom acts as a good leaving group, and the enone system allows for both direct (1,2) and conjugate (1,4) addition.
Caption: Key sites of nucleophilic attack on the title compound.
Core Reactivity
-
Nucleophilic Substitution: The chlorine at the C3 position is vinylic but is activated by the carbonyl group, allowing it to be displaced by various nucleophiles. This is a key reaction for introducing new functional groups at this position.
-
Michael Addition: As a classic Michael acceptor, the enone system readily undergoes conjugate addition by soft nucleophiles at the C2 position.
-
Applications in Synthesis: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. [6]Its defined reactivity allows for the controlled, stepwise construction of more complex cyclic and heterocyclic systems.
Safety and Handling
Proper safety precautions are mandatory when handling this chemical. It is classified as an irritant.
GHS Hazard Information
-
Signal Word: Warning [1]* Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [7]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [7]* First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. [7] * Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice. [7] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [7]
-
Conclusion
This compound is a high-value synthetic intermediate with well-defined properties and reactivity. Its efficient synthesis from readily available dimedone and its capacity to undergo predictable transformations make it an indispensable tool for medicinal chemists and process developers. By understanding the causal relationships between its structure, reactivity, and synthetic protocols, researchers can leverage this compound to its full potential in the development of novel molecules.
References
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PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. Retrieved from [Link]
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NIST. (n.d.). 3-Chloro-5,5-dimethylcyclohex-2-enone. NIST Chemistry WebBook. Retrieved from [Link]
-
Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
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A Spectroscopic Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: An In-depth Technical Analysis
Introduction
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a versatile synthetic intermediate, pivotal in the construction of a variety of more complex molecular architectures. Its reactivity is largely governed by the interplay of its key functional groups: an α,β-unsaturated ketone, a vinyl chloride, and a gem-dimethyl substituted cyclohexene ring. A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, drug discovery, and materials science to ensure reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established principles and validated methodologies to ensure scientific integrity and practical applicability.
Molecular Structure and Key Features
The structure of this compound, with the molecular formula C₈H₁₁ClO and a molecular weight of approximately 158.63 g/mol , presents several key features that manifest distinctly in its spectroscopic signatures.[1][2][3] The conjugated system of the enone absorbs in the UV-Vis region and influences the vibrational frequencies of the C=C and C=O bonds in the IR spectrum. The chlorine atom, being electronegative, deshields adjacent protons and carbons, leading to downfield shifts in the NMR spectra. The gem-dimethyl groups provide a characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Experimental Protocol: Acquiring the IR Spectrum
The infrared spectrum of this compound, a liquid at room temperature, is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample is prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film. This "sandwich" is then mounted in the spectrometer's sample holder.
Rationale for Experimental Choices:
-
Neat Sample: For a pure liquid, a neat sample provides a high concentration of the analyte, resulting in a strong signal without interference from solvent absorption bands.
-
Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and do not produce interfering signals.
The following diagram illustrates the workflow for acquiring the IR spectrum of a liquid sample.
Caption: Workflow for acquiring the IR spectrum of a liquid sample.
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O stretch (α,β-unsaturated) |
| ~1610 | Medium | C=C stretch (conjugated) |
| ~2960-2870 | Medium | C-H stretch (sp³ CH₂, CH₃) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~800 | Medium | C-Cl stretch |
Analysis:
-
C=O Stretch: The carbonyl (C=O) stretching frequency is observed at a lower wavenumber (~1685 cm⁻¹) than that of a typical saturated ketone (~1715 cm⁻¹). This shift is a direct consequence of the conjugation with the adjacent carbon-carbon double bond. The delocalization of π-electrons reduces the double bond character of the C=O bond, thereby lowering its vibrational frequency.
-
C=C Stretch: The carbon-carbon double bond (C=C) stretch appears around 1610 cm⁻¹. Its intensity is enhanced due to the conjugation with the carbonyl group.
-
C-H Stretches and Bends: The absorptions in the 2960-2870 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups on the cyclohexene ring. The distinct band around 1370 cm⁻¹ is indicative of the symmetric bending of the gem-dimethyl groups.
-
C-Cl Stretch: The carbon-chlorine (C-Cl) stretch is typically found in the fingerprint region, around 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The sample is prepared by dissolving a small amount of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
Rationale for Experimental Choices:
-
Deuterated Solvent: CDCl₃ is used as the solvent because it is largely transparent in the ¹H NMR spectrum, except for a residual peak at 7.26 ppm, and its carbon signal at 77.16 ppm can be used as a secondary reference in the ¹³C NMR spectrum.
-
Internal Standard (TMS): TMS provides a reference signal at 0 ppm in both ¹H and ¹³C NMR spectra, against which the chemical shifts of all other signals are measured. TMS is chemically inert and volatile, making it easy to remove from the sample after analysis.
Caption: General workflow for acquiring NMR spectra.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | Singlet | 1H | Vinylic H (at C2) |
| ~2.6 | Singlet | 2H | Allylic CH₂ (at C4) |
| ~2.3 | Singlet | 2H | CH₂ (at C6) |
| ~1.1 | Singlet | 6H | gem-dimethyl (at C5) |
Analysis:
-
Vinylic Proton: The singlet at approximately 6.2 ppm corresponds to the vinylic proton at the C2 position. Its downfield shift is attributed to the deshielding effect of the adjacent chlorine atom and the carbonyl group.
-
Methylene Protons: The two singlets at ~2.6 ppm and ~2.3 ppm are assigned to the methylene protons at the C4 and C6 positions, respectively. The protons at C4 are allylic to the double bond and adjacent to the carbonyl group, resulting in a more downfield shift.
-
Gem-dimethyl Protons: The intense singlet at ~1.1 ppm integrates to six protons and is characteristic of the two equivalent methyl groups at the C5 position.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (at C1) |
| ~158 | C-Cl (at C3) |
| ~128 | C=C (at C2) |
| ~50 | CH₂ (at C6) |
| ~45 | CH₂ (at C4) |
| ~35 | C(CH₃)₂ (at C5) |
| ~28 | gem-dimethyl |
Analysis:
-
Carbonyl Carbon: The signal furthest downfield, around 195 ppm, is assigned to the carbonyl carbon (C1) of the α,β-unsaturated ketone.
-
Olefinic Carbons: The two signals in the olefinic region, ~158 ppm and ~128 ppm, correspond to the C3 and C2 carbons, respectively. The carbon attached to the chlorine (C3) is significantly deshielded and appears further downfield.
-
Aliphatic Carbons: The signals for the sp³ hybridized carbons of the ring appear in the upfield region. The C6 methylene carbon is at ~50 ppm, the C4 methylene carbon is at ~45 ppm, and the quaternary carbon at C5 is around 35 ppm. The two equivalent methyl carbons of the gem-dimethyl group give rise to a single signal at approximately 28 ppm.
Mass Spectrometry (MS)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.
Rationale for Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and for matching against spectral libraries. The 70 eV standard energy ensures that sufficient energy is imparted to the molecule to cause fragmentation.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Interpretation of the Mass Spectrum
The EI mass spectrum of this compound will show a molecular ion peak and several fragment ions, which provide clues to the molecule's structure.
| m/z | Proposed Fragment Ion | Identity of Lost Neutral |
| 158/160 | [C₈H₁₁ClO]⁺˙ | - |
| 123 | [C₈H₁₁O]⁺ | Cl |
| 143 | [C₇H₈ClO]⁺˙ | CH₃ |
| 102 | [C₅H₆OCl]⁺ | C₃H₅ |
Analysis:
-
Molecular Ion Peak: The molecular ion peak [M]⁺˙ is expected to appear as a pair of peaks at m/z 158 and 160, with an approximate intensity ratio of 3:1. This characteristic isotopic pattern is due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Loss of Chlorine: A significant fragment ion is often observed at m/z 123, corresponding to the loss of a chlorine radical from the molecular ion.
-
Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the gem-dimethyl group would result in a fragment ion at m/z 143 ([M-15]⁺).
-
Other Fragments: A peak at m/z 102 could arise from the cleavage of the cyclohexene ring.
Conclusion
The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. IR spectroscopy confirms the presence of the α,β-unsaturated ketone system and the C-Cl bond. ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon skeletons, respectively, with chemical shifts and coupling patterns that are consistent with the assigned structure. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways, further corroborating the structure. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and characterize the compound in their research and development endeavors.
References
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Clark, R. D., & Heathcock, C. H. (1976). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 41(4), 636–643. [Link]
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PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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Cheméo. (n.d.). 3-Chloro-5,5-dimethylcyclohex-2-enone. Retrieved January 7, 2026, from [Link]
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Sources
Discovery and history of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
An in-depth technical guide on the synthesis, properties, and applications of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, prepared for researchers, scientists, and drug development professionals.
Abstract
This compound is a versatile cyclic β-chloro enone that serves as a valuable intermediate in organic synthesis. Its reactivity is dominated by the electrophilic carbon at the 2-position and the nucleophilic carbon at the 3-position, making it a key building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, primarily from the readily available precursor 5,5-dimethylcyclohexane-1,3-dione (dimedone), its structural and physical properties, and its diverse applications in the synthesis of heterocycles and other valuable organic compounds. The methodologies and reaction mechanisms are discussed in detail to provide a framework for its practical application in a laboratory setting.
Introduction and Structural Framework
This compound, a vinylogous acid chloride, is a bifunctional reagent with significant utility in synthetic organic chemistry. Its structure features a cyclohexenone backbone with a chlorine atom at the 3-position and two methyl groups at the 5-position. The presence of the electron-withdrawing chloro group and the conjugated ketone system dictates its chemical reactivity, making it a precursor for a wide range of chemical transformations. The gem-dimethyl group at the 5-position provides steric bulk and prevents enolization at the C-6 position, which simplifies its reaction profile.
The primary importance of this compound lies in its ability to act as an electrophilic synthon. The C-2 position is susceptible to nucleophilic attack, a characteristic reaction of α,β-unsaturated carbonyl compounds. Furthermore, the vinyl chloride moiety allows for substitution reactions, providing a pathway to a variety of 3-substituted cyclohexenone derivatives. These derivatives are often intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the chlorination of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. Dimedone is an acidic dicarbonyl compound that readily enolizes. The reaction proceeds by treating dimedone with a suitable chlorinating agent.
Synthetic Pathway from Dimedone
The conversion of dimedone to the target compound is typically achieved using reagents like oxalyl chloride or thionyl chloride. These reagents react with the enol form of dimedone to generate the vinylogous acid chloride.
Caption: Synthetic route from dimedone to this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from dimedone using oxalyl chloride.
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (dimedone)
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of dimedone in dichloromethane is prepared.
-
A catalytic amount of dimethylformamide is added to the solution.
-
Oxalyl chloride is added dropwise to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the evolution of gas (HCl and CO) ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by vacuum distillation or recrystallization, to yield this compound as a crystalline solid.
Causality of Experimental Choices:
-
Oxalyl Chloride: This reagent is highly effective for this transformation as it readily converts the enol to the vinyl chloride and the byproducts (HCl, CO, CO2) are gaseous, which simplifies the workup.
-
DMF (catalyst): DMF acts as a catalyst by forming a Vilsmeier reagent with oxalyl chloride, which is a more potent electrophile and facilitates the reaction.
-
Inert Solvent: Dichloromethane is used as it is inert to the reaction conditions and effectively dissolves the reactants.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are well-characterized.
| Property | Value |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 43-45 °C |
| Boiling Point | 108-110 °C at 12 mmHg |
| ¹H NMR (CDCl₃) | δ ~1.1 (s, 6H), 2.3 (s, 2H), 2.7 (s, 2H), 6.2 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ ~28 (2C), 35, 45, 50, 125, 158, 195 |
| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1600 (C=C) |
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is characterized by its dual functionality. It can undergo reactions at the carbonyl group, the double bond, and the carbon-chlorine bond.
Nucleophilic Substitution at C-3
The vinylogous chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the 3-position. This is a key reaction for the synthesis of diverse heterocyclic systems. For example, reaction with amines yields 3-amino-5,5-dimethyl-2-cyclohexen-1-ones, which are important precursors for fused heterocycles.
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of fused heterocyclic systems. For instance, its reaction with hydrazines can lead to the formation of indazole derivatives. Similarly, reactions with other binucleophiles can be employed to construct a variety of fused ring systems, which are common motifs in pharmacologically active compounds.
Caption: Key reaction pathways involving this compound.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Its preparation from dimedone is straightforward and efficient. The compound's rich chemistry, particularly its utility in nucleophilic substitution and cycloaddition reactions, has established it as a valuable building block in organic synthesis. For researchers in drug discovery and materials science, this reagent offers a reliable platform for the construction of complex molecular scaffolds, particularly those containing heterocyclic motifs. The detailed understanding of its synthesis and reactivity presented in this guide serves as a practical resource for its effective utilization in the laboratory.
References
An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a versatile chlorinated cyclic enone intermediate utilized in the synthesis of a range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its utility in organic synthesis stems from a reactive α,β-unsaturated carbonyl system and a chlorine atom at the 3-position, rendering it suitable for further functionalization through reactions such as nucleophilic substitution and Michael addition.[1] The presence of two methyl groups at the 5-position provides steric hindrance that can influence its reactivity and stability.[1]
This guide provides a comprehensive overview of the safety and hazards associated with this compound, intended for laboratory personnel and drug development professionals. A thorough understanding of its chemical properties, toxicological profile, and appropriate handling procedures is paramount to ensure a safe research and development environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the correct handling, storage, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 17530-69-7 | [2][3] |
| Molecular Formula | C₈H₁₁ClO | [2] |
| Molecular Weight | 158.63 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 44-46 °C at 0.1 mmHg | [3] |
| Density | 1.084 g/mL | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Hazard Identification and Toxicological Profile
Based on available Safety Data Sheets (SDS) and toxicological information for structurally related compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and that it is a flammable liquid and vapor.
Mechanism of Toxicity: The Role of the α,β-Unsaturated Carbonyl Moiety
The irritant nature of this compound can be attributed to its α,β-unsaturated carbonyl functionality. This chemical group is a known electrophile, making it susceptible to attack by nucleophiles. In a biological context, the nucleophilic sulfhydryl groups of cysteine residues in proteins can react with α,β-unsaturated carbonyls via a Michael-type addition. This covalent modification of proteins can disrupt their function, leading to cellular stress and an inflammatory response, which manifests as irritation.
Caption: Mechanism of irritation by this compound.
Acute Toxicity
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available on the long-term health effects of this compound. Due to the lack of data, it cannot be classified as a carcinogen, mutagen, or reproductive toxin. However, its reactive nature warrants caution, and exposure should be minimized.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
Caption: Recommended PPE for handling this compound.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: Wear a standard laboratory coat. Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: A properly functioning chemical fume hood is the primary means of respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatibility: Due to its chemical structure, this compound is likely incompatible with:
-
Strong oxidizing agents
-
Strong reducing agents
-
Strong bases
-
Strong acids
-
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for chemical waste.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Follow the same procedure as for small spills for cleanup. Ensure adequate ventilation.
Disposal Considerations
As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should never be disposed of down the drain.
-
Waste Containers: Collect waste in a designated, properly labeled "Halogenated Organic Waste" container.
-
Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.
Experimental Protocols: A Framework for Safety Assessment
For a novel or poorly characterized compound like this compound, a systematic approach to safety assessment is crucial. The following outlines the principles behind key toxicological assays, based on OECD guidelines.
In Vitro Skin Irritation Testing (Based on OECD TG 439)
This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.[5][6]
Caption: Workflow for in vitro skin irritation testing.
The causality behind this protocol is to mimic real-world exposure by applying the chemical to a skin-like tissue. The endpoint, cell viability measured by MTT conversion, provides a quantitative measure of cytotoxicity, which is a key event in irritation.[6]
Acute Oral Toxicity Assessment (Based on OECD TG 420, 423, 425)
These guidelines describe stepwise procedures to assess the acute oral toxicity of a substance, aiming to use a minimal number of animals.[7][8][9][10][11] The choice of guideline depends on the expected toxicity and the desired information (e.g., a point estimate of the LD50 or a toxic class).[9] The general principle involves administering the substance to animals at a series of dose levels and observing for signs of toxicity and mortality over a 14-day period.[8] This allows for the determination of the dose-response relationship and classification of the substance according to its acute oral toxicity.
Environmental Hazards
While one Safety Data Sheet suggests that this compound contains no substances known to be hazardous to the environment, it also notes that the compound is volatile and likely to be mobile in the environment.[12] Due to the lack of specific ecotoxicity data (e.g., toxicity to fish, daphnia, and algae), it is prudent to prevent its release into the environment. All spills should be contained, and waste should be disposed of properly.
Conclusion
This compound is a valuable synthetic intermediate that presents moderate acute hazards, primarily as a skin, eye, and respiratory irritant. The underlying mechanism of its irritancy is likely related to the electrophilic nature of its α,β-unsaturated carbonyl system. While specific quantitative toxicological and ecotoxicological data are lacking, a thorough understanding of its chemical properties and the hazards associated with its functional groups allows for the implementation of robust safety protocols. Adherence to the handling, storage, and disposal procedures outlined in this guide is essential for minimizing risk and ensuring the safety of laboratory personnel and the environment.
References
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OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]
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OECD (2010), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]
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Slideshare. OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]
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National Toxicology Program (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Available at: [Link]
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ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]
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Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Available at: [Link]
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XCellR8. Regulatory Skin Irritation Test OECD TG 439. Available at: [Link]
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OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]
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Umwelt Online. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Available at: [Link]
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ECHA. Advice on skin and eye irritation testing helps reduce animal tests. Available at: [Link]
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ECHA. Registration Dossier. Available at: [Link]
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QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Available at: [Link]
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ECHA. Registration Dossier - Reaction mass of Sodium 2-(2 or 3-{[(chloroacetyl)amino]methyl}-4-{[4-(cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}phenoxy)-5-methylbenzenesulfonate and Sodium 2-(3 or 2-{[(chloroacetyl)amino]methyl}-4-{[4-(cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}phenoxy)-5-methylbenzenesulfonate. Available at: [Link]
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USGS Publications Warehouse. HANDBOOK OF ACUTE TOXICITY OF CHEMICALS TO FISH AND AQUATIC INVERTEBRATES. Available at: [Link]
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Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Available at: [Link]
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Columbia Environmental Research Center. Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. Available at: [Link]
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LJMU Research Online. The predictivity of QSARs for toxicity: Recommendations for improving model performance. Available at: [Link]
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Cyclohexen-1-one, 3,5,5-trimethyl. Available at: [Link]
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NIH. Predicting Chemical Immunotoxicity through Data-Driven QSAR Modeling of Aryl Hydrocarbon Receptor Agonism and Related Toxicity Mechanisms. Available at: [Link]
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ECHA. Search for chemicals. Available at: [Link]
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Topic: Reactivity of the α,β-Unsaturated Carbonyl System in 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a highly versatile synthetic intermediate whose utility stems from a nuanced and multi-faceted reactivity profile.[1] This guide dissects the core chemical behaviors of this molecule, focusing on the interplay between its α,β-unsaturated carbonyl system and the vinylic chloride. We will explore the underlying principles governing its participation in nucleophilic conjugate additions, vinylic substitutions, and its role as a geminal bis-electrophile. This document provides not only theoretical mechanistic insights but also field-proven experimental protocols, offering a comprehensive resource for chemists leveraging this building block in complex molecular synthesis.
Structural Framework and Synthesis
The reactivity of this compound is dictated by the electronic and steric arrangement of its functional groups. The molecule features an electron-deficient π-system due to the conjugation of the carbon-carbon double bond with the electron-withdrawing carbonyl group. This polarization renders the β-carbon (C-2) electrophilic. Concurrently, the chlorine atom at the 3-position serves as a competent leaving group, enabling substitution reactions. The gem-dimethyl group at the 5-position provides steric bulk and enhances stability.[1]
Synthesis from Dimedone
The most prevalent and efficient synthesis of this compound begins with the readily available precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The transformation is achieved through the action of a chlorinating agent, which converts one of the enolic hydroxyl groups of dimedone into a vinylic chloride.
Two common and effective chlorinating agents for this purpose are oxalyl chloride and phosphorus trichloride.[2][3][4] The use of oxalyl chloride, as detailed by Clark and Heathcock, is particularly efficient, often yielding the product in over 90% yield.[3][4]
Causality in Synthesis: The choice of oxalyl chloride is strategic. It reacts with the enol form of dimedone to form a reactive intermediate. The subsequent elimination of CO, CO₂, and HCl is thermodynamically favorable, driving the reaction to completion with high efficiency and producing gaseous byproducts that are easily removed.[3][5] Toluene is often used as a solvent to facilitate heat transfer and maintain a suitable reaction temperature.[5]
Experimental Protocol: Synthesis via Oxalyl Chloride
This protocol is adapted from a robust procedure published in Organic Syntheses.[5]
Step 1: Reaction Setup
-
In a fume hood, charge an oven-dried 250-mL round-bottomed flask with dimedone (28.1 g, 200 mmol) and toluene (100 mL).
-
Equip the flask with a magnetic stir bar and a graduated addition funnel topped with a nitrogen inlet.
Step 2: Reagent Addition
-
While stirring the suspension, slowly add oxalyl chloride (35 mL, 400 mmol) via the addition funnel over approximately 10 minutes. Vigorous gas evolution will be observed.[3][4][5]
Step 3: Reaction and Workup
-
After the addition is complete, replace the addition funnel with a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to 60–70°C for 30 minutes, or until all suspended dimedone has dissolved and gas evolution ceases.
-
Allow the reaction to cool to room temperature and concentrate the resulting yellow solution by rotary evaporation.
Step 4: Purification
-
Purify the crude red oil by distillation under reduced pressure (e.g., 68–71°C at 6.0 mmHg) to yield 3-chloro-5,5-dimethylcyclohex-2-en-1-one as a colorless oil (typical yield: ~93%).[5]
Synthesis Workflow Diagram
Caption: General mechanism of a Michael Addition reaction.
Mode 2: Nucleophilic Vinylic Substitution
The presence of the chlorine atom at the electron-deficient β-carbon enables a facile nucleophilic vinylic substitution. This reaction proceeds via an addition-elimination mechanism, which is kinetically accessible due to the stabilization of the carbanionic intermediate by the adjacent carbonyl group.
Mechanism:
-
A nucleophile attacks the β-carbon (C-3), breaking the C=C π-bond and forming a resonance-stabilized enolate intermediate. This step is identical to the initial step of a Michael addition.
-
The enolate intermediate collapses, reforming the C=C double bond and expelling the chloride ion as the leaving group.
This pathway allows for the direct replacement of the chlorine with a wide variety of carbon and heteroatom nucleophiles, making it a powerful tool for functionalization. [5]
Sources
The Versatile Synthon: A Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a highly functionalized cyclic enone that has emerged as a pivotal intermediate in modern organic synthesis. Its unique structural arrangement, featuring an α,β-unsaturated carbonyl system, a reactive vinyl chloride moiety, and a stable gem-dimethyl group, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, characteristic reactivity, and applications in the development of pharmaceuticals and agrochemicals. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
The molecular formula for this compound is C₈H₁₁ClO, with a molecular weight of approximately 158.63 g/mol .[1][2] A thorough understanding of its physical and spectroscopic properties is essential for its correct identification and use in synthesis.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO | [3] |
| Molecular Weight | 158.63 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 95 °C at 18 mmHg | [4] |
| Density | ~1.09 g/cm³ |
Spectroscopic Data
The identity and purity of this compound are confirmed through various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl protons, the two methylene groups in the ring, and the vinylic proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the two olefinic carbons (one bearing the chlorine atom), the quaternary carbon of the gem-dimethyl group, the two methylene carbons, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the conjugated ketone and the C=C stretch of the enone system.[1]
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Synthesis of this compound
The most reliable and high-yielding synthesis of this compound starts from the readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The conversion of the β-diketone to the β-chloroenone is a critical step, with oxalyl chloride being a particularly effective reagent for this transformation.
Synthetic Workflow
Caption: Synthesis of this compound from Dimedone.
Experimental Protocol: Synthesis from Dimedone and Oxalyl Chloride
This robust protocol is adapted from the authoritative procedure reported by Clark and Heathcock in the Journal of Organic Chemistry and documented in Organic Syntheses, ensuring high reproducibility and yield.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
Oxalyl chloride
-
Chloroform (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dimedone (1.0 eq) in anhydrous chloroform.
-
Slowly add oxalyl chloride (2.0 eq) to the suspension. The addition will result in vigorous gas evolution (HCl and CO).
-
After the initial gas evolution subsides, stir the mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux for approximately 20-30 minutes, or until all the suspended dimedone has dissolved, resulting in a clear yellow solution.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Causality and Insights:
-
Choice of Reagent: Oxalyl chloride is highly effective for this transformation as it readily converts the enol form of dimedone to the vinyl chloride. The byproducts (HCl, CO, CO₂) are gaseous, which simplifies the workup procedure.
-
Reaction Control: The slow addition of oxalyl chloride is crucial to control the initial vigorous reaction and prevent loss of material.
-
Completion: The dissolution of the starting material provides a visual cue for the completion of the reaction.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic carbon at the 3-position (vinyl chloride) and the electrophilic carbon at the 5-position (β-carbon of the enone). This dual reactivity allows for a range of transformations, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[3]
Nucleophilic Substitution
The chlorine atom can be readily displaced by a variety of nucleophiles. This reaction typically proceeds through a nucleophilic addition-elimination mechanism, which is characteristic of vinyl halides activated by an electron-withdrawing group.
Caption: Mechanism of Nucleophilic Substitution.
Michael Addition
As a classic Michael acceptor, the enone system is susceptible to 1,4-conjugate addition by soft nucleophiles, such as enolates and organocuprates. This reaction is fundamental for forming new carbon-carbon bonds at the β-position.
Sources
Technical Guide: Determination and Application of the Boiling Point of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one at Reduced Pressure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a pivotal intermediate in organic synthesis, valued for its reactive α,β-unsaturated carbonyl system which allows for a variety of chemical transformations.[1] Its application in the synthesis of pharmaceuticals and fine chemicals often necessitates high purity, which is typically achieved through vacuum distillation.[1] This technique is essential because many complex organic molecules, including this chloroenone, are susceptible to decomposition at their atmospheric boiling points. This guide provides a comprehensive overview of the theoretical principles, predictive methods, and experimental protocols for determining and utilizing the boiling point of this compound under reduced pressure, ensuring its effective purification and subsequent use in complex synthetic pathways.
Physicochemical Profile and azeotropic Data
Understanding the fundamental properties of a compound is the first step in designing a successful purification strategy. This compound is a chlorinated cyclic enone whose structure lends itself to a range of synthetic applications, including nucleophilic substitution and Michael addition.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClO | [2] |
| Molecular Weight | 158.63 g/mol | [3] |
| CAS Number | 17530-69-7 | [2][4] |
| Density | 1.09 g/cm³ | [2] |
| Boiling Point (Atmospheric) | 217.7°C at 760 mmHg | [2] |
| Boiling Point (Reduced) | 95°C at 18 mmHg | [5] |
| 94°C at 15 mmHg | [6] | |
| 72°C at 5 mmHg | [3] | |
| 68–71°C at 6.0 mmHg | [7] | |
| 44-46°C at 0.1 mmHg | [4] |
Note: The variation in reported boiling points at similar pressures can be attributed to minor differences in experimental setup and pressure measurement accuracy.
The Foundational Principle: Pressure-Temperature Relationship in Distillation
The efficacy of vacuum distillation is rooted in the fundamental relationship between a liquid's vapor pressure and its boiling point. A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[8] By reducing the ambient pressure within the distillation apparatus, the temperature required to reach the boiling point is significantly lowered.[9][10] This principle is critical for thermally labile compounds that would otherwise decompose, polymerize, or undergo unwanted side reactions at their atmospheric boiling point.
This relationship is quantitatively described by the Clausius-Clapeyron relation , which mathematically connects pressure, temperature, and the enthalpy of vaporization.[11]
Predictive Methodologies for Boiling Point Estimation
While experimental data is the gold standard, it is often necessary to estimate the boiling point at a specific pressure achievable with available laboratory equipment. Two primary methods are employed for this purpose.
The Temperature-Pressure Nomograph
A nomograph is a graphical tool that allows for a rapid estimation of a compound's boiling point at a reduced pressure, given its boiling point at another pressure (typically atmospheric).[12]
Protocol for Using a Nomograph:
-
Locate Known Data: On the rightmost line (Boiling Point at 760 mmHg), find the known atmospheric boiling point of the compound (217.7°C for this compound).
-
Identify Target Pressure: On the central line (Pressure in mmHg), locate the pressure you intend to use for the distillation (e.g., 10 mmHg).
-
Extrapolate: Use a straight edge to draw a line connecting the point on the atmospheric boiling point scale to the point on the pressure scale.
-
Read Estimated Boiling Point: The point where this line intersects the leftmost scale (Boiling Point at Reduced Pressure) provides the estimated boiling point.
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An In-depth Technical Guide to the Stability and Storage of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
This guide provides a comprehensive technical overview of the stability and storage of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS 17530-69-7), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the chemical vulnerabilities of the molecule, outlines potential degradation pathways, and provides field-proven methodologies for stability assessment and optimal storage.
Molecular Profile and Intrinsic Stability
This compound is a chlorinated cyclic enone with the molecular formula C₈H₁₁ClO.[1] Its structure, featuring an α,β-unsaturated carbonyl system and a vinyl chloride moiety, imparts both its synthetic utility and its inherent stability challenges. The gem-dimethyl group at the 5-position provides steric hindrance that contributes to its relative stability compared to un-substituted analogs.[1] However, the combination of a reactive enone system and a halogenated double bond makes it susceptible to degradation under various environmental stimuli.
Key Structural Features Influencing Stability:
-
α,β-Unsaturated Carbonyl System: This conjugated system is a chromophore that can absorb UV light, making the molecule susceptible to photochemical reactions.[2]
-
Vinyl Chloride Moiety: The chlorine atom on the double bond is a potential leaving group, and the double bond itself is susceptible to addition reactions. Hydrolysis of this group is a primary degradation concern.
-
Carbonyl Group: The ketone functionality can act as a site for various reactions and can influence the reactivity of the adjacent double bond.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing robust handling and storage protocols. Based on the molecule's structure, the primary degradation routes are hydrolysis, photodecomposition, and thermal decomposition.
Hydrolytic Degradation
The vinyl chloride moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. This process likely proceeds through the formation of an enol intermediate, which would rapidly tautomerize to the corresponding dione.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen can activate the enone system, making the β-carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the β-carbon of the enone system can initiate the degradation process.
The expected major degradation product from hydrolysis is 5,5-dimethylcyclohexane-1,3-dione .
Caption: Proposed hydrolytic degradation pathway.
Photochemical Degradation
The α,β-unsaturated ketone core makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[2] Photochemical reactions of enones are complex and can lead to a variety of products.[1][3]
-
[2+2] Cycloaddition/Dimerization: Upon photoexcitation, one molecule can react with another to form dimeric cyclobutane structures. This is a common photoreaction for enones.
-
Isomerization: Light can induce cis-trans isomerization of the double bond, although this is less likely in a cyclic system. Deconjugative isomerization to a β,γ-unsaturated ketone is also a possibility.[4]
-
Rearrangement Reactions: Excited state enones can undergo various rearrangements, leading to the formation of isomeric products.[2]
Caption: Potential photochemical degradation pathways.
Thermal Degradation
While generally stable at room temperature, elevated temperatures can induce decomposition.[4] The likely pathway for thermal degradation is dehydrochlorination, leading to the formation of a cyclohexadienone species and hydrogen chloride gas. This process can be autocatalytic as the generated HCl can promote further degradation.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions based on the compound's chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidative degradation and displaces moisture. |
| Light | Protect from light (Amber vial/container) | Prevents photochemical degradation due to the UV-absorbing enone structure. |
| Moisture | Store in a dry environment | Minimizes the risk of hydrolysis of the vinyl chloride moiety. |
Material Compatibility
Choosing the right container is critical to prevent contamination and degradation.
| Material | Compatibility | Comments |
| Glass | Excellent (Borosilicate) | Inert and provides good visibility. Use amber glass to protect from light. |
| Stainless Steel | Good | Suitable for larger-scale storage, but should be tested for long-term compatibility. |
| Plastics | ||
| HDPE/LDPE | Good (Short-term) | May be suitable for short-term storage, but potential for leaching of plasticizers exists. |
| PTFE/Teflon | Excellent | Highly inert and suitable for long-term storage and as liner material for caps. |
| Aluminum | Not Recommended | Can be corroded by chlorinated hydrocarbons, especially in the presence of moisture.[5] |
| Rubber/Elastomers | Not Recommended | Susceptible to swelling and degradation by chlorinated organic compounds. |
Handling Precautions
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4][6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat.[4][6]
-
Keep the container tightly closed when not in use to prevent moisture ingress and evaporation.[4][6]
-
Avoid contact with strong oxidizing agents, strong bases, and strong acids.
Stability Testing Protocol: A Self-Validating System
A robust stability testing program is essential to determine the re-test period or shelf life of the compound. The following protocol is based on the principles of forced degradation as outlined in the ICH guidelines.[7][8] The goal is to create stress conditions that will generate potential degradation products, thereby demonstrating the specificity of the analytical method.[8][9]
Analytical Methodology: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for a stability-indicating assay.[10]
| Parameter | Suggested Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 235 nm (based on typical enone absorbance) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Forced Degradation Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the sample diluent (Acetonitrile/Water 50:50).
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. After cooling, neutralize with 0.2 M NaOH and dilute to the target concentration with the diluent.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.2 M HCl and dilute to the target concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Expose the solid compound to 80°C in a dry oven for 48 hours. After cooling, dissolve in the diluent to the target concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.
Data Interpretation and Mass Balance
The goal is to achieve 5-20% degradation of the active substance. The analytical method is considered "stability-indicating" if all degradation products are baseline resolved from the parent peak and from each other.
Table for Summarizing Forced Degradation Data (Illustrative)
| Stress Condition | % Assay of Parent | % Area of Major Degradant | Mass Balance (%) |
| Control (Unstressed) | 100.0 | N/A | 100.0 |
| 0.1 M HCl, 60°C | 85.2 | 14.1 (at RRT 0.85) | 99.3 |
| 0.1 M NaOH, RT | 89.5 | 9.8 (at RRT 0.85) | 99.3 |
| 3% H₂O₂, RT | 95.1 | 4.2 (at RRT 1.15) | 99.3 |
| Thermal (80°C) | 92.7 | 6.5 (at RRT 0.92) | 99.2 |
| Photolytic (ICH Q1B) | 90.3 | 7.1 (at RRT 1.25) | 97.4 |
Note: Data are for illustrative purposes only.
A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
Conclusion
The stability of this compound is governed by its susceptibility to hydrolysis, photodecomposition, and to a lesser extent, thermal stress. By understanding these degradation pathways, researchers and drug development professionals can implement robust control strategies. Adherence to recommended storage conditions—refrigerated, under an inert atmosphere, and protected from light and moisture—is paramount for preserving the integrity of this valuable synthetic intermediate. The implementation of a rigorous stability testing program, centered around a validated stability-indicating analytical method, provides the necessary assurance of its quality over time.
References
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Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]
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Litter, H. D. (1967). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry, 45(4), 339-348. [Link]
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Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
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T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
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International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Magadh Mahila College. Photochemistry of enones. [Link]
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European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Bacher, M., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13237-13253. [Link]
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McNair, R. D., & Clark, C. R. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. In Situ Remediation of Chlorinated Solvent Plumes. [Link]
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Science.gov. forced degradation products: Topics by Science.gov. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. [Link]
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International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]
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AAPS. (2018). Stability Indicating Methods. [Link]
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The Versatile Synthon: A Technical Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a highly functionalized cyclic enone that has garnered significant interest as a versatile intermediate in organic synthesis. Its strategic combination of a reactive α,β-unsaturated carbonyl system and a leaving group at the 3-position makes it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications in the development of pharmaceuticals and other fine chemicals. The presence of the gem-dimethyl group at the 5-position enhances its stability and provides steric influence in its reactions.
Nomenclature and Identification
Precise identification of chemical compounds is paramount in research and development. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS number and IUPAC name.
| Identifier Type | Value |
| IUPAC Name | 3-chloro-5,5-dimethylcyclohex-2-en-1-one |
| CAS Number | 17530-69-7 |
| Molecular Formula | C₈H₁₁ClO |
| Molecular Weight | 158.63 g/mol |
| InChI | InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 |
| SMILES | CC1(C)CC(=CC(=O)C1)Cl |
A comprehensive list of depositor-supplied synonyms can be found in the PubChem database, which includes variations in numbering and nomenclature.[1]
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available precursor, 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone. The transformation involves the conversion of one of the ketone groups into a vinyl chloride. Several chlorinating agents can be employed for this purpose.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound from dimedone.
Detailed Experimental Protocols
Two well-established protocols for the synthesis are provided below, demonstrating the use of different chlorinating agents.
Protocol 1: Using Oxalyl Chloride
This method, reported by Clark and Heathcock, is known for its high yield and relatively clean reaction profile.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, suspend dimedone (15.0 g, 107 mmol) in chloroform (40 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagent: Slowly add oxalyl chloride (27.2 g, 214 mmol) to the suspension. Vigorous gas evolution (HCl and CO) will be observed.
-
Reaction: After the initial gas evolution subsides, stir the mixture at room temperature for 10 minutes. Then, heat the slurry to reflux for 20 minutes, at which point a clear yellow solution should form.
-
Workup: Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by distillation under reduced pressure (bp 72°C at 5 mmHg) to yield this compound as a colorless liquid (typically >90% yield).[2]
Protocol 2: Using Phosphorus Trichloride
This protocol provides an alternative route to the desired product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve dimedone (100 g, 0.71 mol) in chloroform (200 ml) in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
-
Addition of Reagent: Add phosphorus trichloride (21 ml) to the solution.
-
Reaction: Heat the mixture to reflux for 3 hours.
-
Workup: After cooling, carefully add ice water to the reaction mixture to quench the unreacted phosphorus trichloride. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by distillation under reduced pressure to obtain the final product.[1]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its nature as an α,β-unsaturated ketone bearing a vinyl halide. This arrangement provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the enone system.
Nucleophilic Substitution and Addition:
The chlorine atom at the 3-position is a good leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups at this position. Furthermore, the electrophilic β-carbon is susceptible to conjugate (Michael) addition by soft nucleophiles.[3]
A Key Building Block for Spirocyclic Compounds:
A notable application of this compound is in the synthesis of spirobicyclic systems. This is exemplified in a procedure from Organic Syntheses, a highly reliable source for chemical preparations. In this synthesis, the chloroenone acts as a geminal bis(electrophile) acceptor, reacting with a bis(nucleophile) to form two new carbon-carbon bonds in a single step, efficiently constructing the spirocyclic framework.
Illustrative Reaction Scheme: Synthesis of a Spiro[4.5]decan-7-one Derivative
Caption: Synthesis of a spiro[4.5]decan-7-one derivative using this compound.
This reaction showcases the power of this building block in rapidly assembling complex carbocyclic structures, which are prevalent in many natural products and pharmaceutically active compounds.
Conclusion
This compound is a valuable and versatile synthon for organic chemists. Its straightforward synthesis from inexpensive starting materials, coupled with its diverse reactivity, makes it an attractive intermediate for a wide range of applications, from the construction of complex carbocycles to the introduction of varied functionalities in multi-step syntheses. For researchers in drug discovery and development, this compound offers a reliable platform for the generation of novel molecular scaffolds.
References
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Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link]
-
Wender, P. A., White, A. W., & McDonald, F. E. (1992). 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. Organic Syntheses, 70, 204. doi:10.15227/orgsyn.070.0204. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Chloro-5,5-dimethylcyclohex-2-enone. Retrieved from [Link]
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Methodological & Application
The Versatile Synthon: Application Notes for the Synthesis of Pharmaceuticals Using 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Abstract
This comprehensive guide details the synthetic utility of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a highly versatile and reactive intermediate in the field of medicinal chemistry. We provide an in-depth exploration of its application in the synthesis of pharmaceutically relevant heterocyclic scaffolds, with a particular focus on the construction of Tacrine analogues and pyrazolo[3,4-b]quinolines. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for its use in modern drug discovery.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound is a chlorinated cyclic enone that has emerged as a valuable building block in organic synthesis.[1] Its utility stems from the presence of two key reactive sites: an α,β-unsaturated carbonyl system and a vinyl chloride moiety. This bifunctionality allows for a diverse range of chemical transformations, including nucleophilic substitution and Michael addition, making it an ideal starting material for the construction of complex molecular architectures.[1] The gem-dimethyl group at the 5-position provides steric hindrance that can influence regioselectivity and enhances the stability of the cyclohexene ring.
This application note will delve into the practical aspects of utilizing this synthon, providing field-proven insights into its application in the synthesis of bioactive molecules. We will explore its role in the construction of fused heterocyclic systems, which form the core of many therapeutic agents.
Synthesis of the Starting Material: this compound
The reliable and scalable synthesis of this compound is a prerequisite for its widespread application. The most common and efficient methods start from the readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone).
Synthesis via Phosphorus Trichloride
A well-established method involves the reaction of dimedone with phosphorus trichloride. This procedure offers a straightforward route to the desired product, although with moderate yields.
Protocol 1: Synthesis of this compound using PCl₃
| Step | Procedure | Observations |
| 1 | To a solution of dimedone (100 g, 0.71 mol) in 200 ml of chloroform, add phosphorus trichloride (21 ml) | The reaction mixture is a suspension. |
| 2 | Reflux the mixture for 3 hours. | The suspension gradually dissolves to form a solution. |
| 3 | Cool the reaction to room temperature and quench by carefully adding ice water. | Vigorous reaction may occur. Perform in a fume hood with appropriate personal protective equipment. |
| 4 | Separate the organic layer and extract the aqueous layer with ethyl acetate. | The product is extracted into the organic phase. |
| 5 | Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | A crude oil or solid is obtained. |
| 6 | Purify the residue by vacuum distillation. | The final product is a colorless to pale yellow liquid or solid. |
Yield: 40% Boiling Point: 95°C at 18 mmHg[2]
High-Yield Synthesis using Oxalyl Chloride
For a higher yielding synthesis, oxalyl chloride can be employed. This method, as described by Clark and Heathcock, provides excellent yields and a cleaner reaction profile.[3]
Protocol 2: High-Yield Synthesis of this compound using Oxalyl Chloride
| Step | Procedure | Observations |
| 1 | To a suspension of dimedone (15.0 g, 107 mmol) in chloroform (40 ml), slowly add oxalyl chloride (27.2 g, 214 mmol). | Vigorous gas evolution is observed. Addition should be done carefully. |
| 2 | Stir the slurry at room temperature for 10 minutes. | The reaction mixture becomes a yellow solution. |
| 3 | Reflux the solution for 20 minutes. | The reaction goes to completion. |
| 4 | Evaporate the solvent and distill the residue under vacuum. | The product is obtained as a colorless liquid. |
Yield: 92% Boiling Point: 72°C at 5 mmHg[3]
Application in the Synthesis of Tacrine Analogues
Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The development of tacrine analogues with improved efficacy and reduced side effects remains an active area of research.[4][5] this compound serves as a key precursor for the synthesis of acridine scaffolds, the core structure of tacrine and its derivatives.
Synthesis of Tetrahydroacridinone Derivatives
The Friedländer annulation is a powerful reaction for the synthesis of quinolines and, by extension, acridines. The reaction of this compound with an appropriate amino-aromatic compound, such as anthranilic acid, leads to the formation of a tetrahydroacridinone core.
Protocol 3: Synthesis of a Tetrahydroacridinone Intermediate
| Step | Procedure | Observations |
| 1 | In a round-bottom flask, combine this compound (10 mmol) and anthranilic acid (12 mmol). | The reactants are mixed. |
| 2 | Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid). | The catalyst facilitates the condensation reaction. |
| 3 | Heat the mixture in a high-boiling solvent (e.g., diphenyl ether) at reflux for 4-6 hours. | The reaction is monitored by TLC for completion. |
| 4 | Cool the reaction mixture and pour it into a suitable solvent like ethanol to precipitate the product. | The product crystallizes out of the solution. |
| 5 | Filter the solid, wash with cold ethanol, and dry under vacuum. | A purified solid product is obtained. |
Expected Product: 7,7-Dimethyl-7,8-dihydroacridin-9(10H)-one. Further functionalization of this intermediate, such as amination at the 9-position, leads to the final tacrine analogues.
Application in the Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including potential as kinase inhibitors.[6] The versatile reactivity of this compound allows for its use in multicomponent reactions to construct this valuable scaffold.
One-Pot Synthesis of Substituted Pyrazolo[3,4-b]quinolines
A highly efficient approach to pyrazolo[3,4-b]quinolines involves a one-pot, three-component reaction between this compound, a 5-aminopyrazole derivative, and an aromatic aldehyde.
Protocol 4: One-Pot Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
| Step | Procedure | Observations |
| 1 | To a mixture of this compound (1 mmol), a 5-aminopyrazole derivative (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol, add a catalytic amount of an acid catalyst (e.g., H₃PW₁₂O₄₀). | The reactants are combined in a suitable solvent with a catalyst. |
| 2 | Reflux the reaction mixture for 8-12 hours. | The reaction is monitored by TLC until the starting materials are consumed. |
| 3 | Cool the reaction to room temperature, and collect the precipitated product by filtration. | The product often crystallizes directly from the reaction mixture upon cooling. |
| 4 | Wash the solid with cold ethanol and dry to afford the pure product. | A purified solid product is obtained in good yield. |
This protocol provides a regioselective route to highly substituted pyrazolo[3,4-b]quinoline-3,5-diones, which are valuable scaffolds for further derivatization in drug discovery programs.[7]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of pharmaceutically relevant compounds. Its unique combination of reactive sites allows for the efficient construction of complex heterocyclic systems. The detailed protocols provided herein for the synthesis of tacrine analogues and pyrazolo[3,4-b]quinolines demonstrate the practical utility of this synthon. By understanding the underlying reactivity and employing the optimized conditions described, researchers can leverage the full potential of this compound in their drug discovery and development endeavors.
References
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Girgis, A. S., et al. (2019). Chlorinated tacrine analogs: Design, synthesis and biological evaluation of their anti-cholinesterase activity as potential treatment for Alzheimer's disease. Bioorganic Chemistry, 86, 483-494. Available at: [Link]
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Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Available at: [Link]
-
ResearchGate. Synthesis of tacrine analogues 7a–l. Available at: [Link]
-
MDPI. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. (2024). Available at: [Link]
-
PMC. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]
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ResearchGate. The synthesis of pyrazolo[3,4-b]quinolines 2. Available at: [Link]
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PMC. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Available at: [Link]
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ResearchGate. Synthesis of pyrazolo[3,4‐b]quinoxaline‐based compounds. Available at: [Link]
-
ResearchGate. Synthesis of acridine derivatives 5 and 3. Available at: [Link]
-
NIH. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]
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Pharmaguideline. ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Available at: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
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The Versatile Synthon: Application Notes and Protocols for 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Intermediate
In the landscape of organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a chlorinated cyclic enone, has emerged as a powerful and adaptable intermediate for synthetic chemists.[1] Its molecular structure, featuring a reactive α,β-unsaturated carbonyl system and a vinyl chloride moiety, offers two distinct points for functionalization, enabling a diverse range of chemical transformations. The gem-dimethyl group at the 5-position enhances its stability and provides steric influence, guiding the regioselectivity of certain reactions.
This guide provides an in-depth exploration of the synthesis and key applications of this compound. We will delve into detailed, field-proven protocols for its preparation and its use in the synthesis of valuable enaminones, pyrazoles, and in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to effectively harness the synthetic potential of this valuable intermediate.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO | [2] |
| Molecular Weight | 158.63 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 95 °C at 18 mmHg; 44-46 °C at 0.1 mmHg | [2][3] |
| Density | 1.084 g/mL | [2] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry place away from incompatible materials.
Synthesis of this compound: A Comparative Overview of Protocols
The most common precursor for the synthesis of this compound is 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The transformation involves the conversion of one of the ketone groups into a vinyl chloride. Several chlorinating agents can be employed, each with its own advantages and considerations.
Protocol 1: Chlorination using Oxalyl Chloride
This method, reported by Clark and Heathcock, is a high-yielding procedure that utilizes oxalyl chloride as the chlorinating agent.[4]
Reaction Scheme:
Caption: Synthesis of the title compound from dimedone.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend dimedone (1.0 eq) in chloroform.
-
Addition of Reagent: Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature. Vigorous gas evolution (HCl and CO) will be observed.
-
Reaction: After the initial gas evolution subsides, heat the mixture to reflux for 20-30 minutes, or until the reaction mixture becomes a clear solution.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Causality and Insights: The use of oxalyl chloride is advantageous due to the formation of gaseous byproducts, which simplifies the work-up procedure. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate.
Protocol 2: Chlorination using Phosphorus Trichloride
An alternative method involves the use of phosphorus trichloride as the chlorinating agent.[3]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve dimedone (1.0 eq) in chloroform in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add phosphorus trichloride (0.33 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and quench by carefully adding ice water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by vacuum distillation.
Comparative Data for Synthesis Protocols:
| Chlorinating Agent | Equivalents | Solvent | Reaction Time | Yield | Reference |
| Oxalyl Chloride | 2.0 | Chloroform | 30 min (reflux) | High | [4] |
| Phosphorus Trichloride | 0.33 | Chloroform | 3 hours (reflux) | Moderate | [3] |
Applications in Organic Synthesis: Building Complexity from a Simple Core
The dual reactivity of this compound makes it a valuable precursor for a variety of molecular scaffolds.
Synthesis of Enaminones: Versatile Intermediates for Heterocycles
The reaction of this compound with primary or secondary amines readily affords enaminones. These push-pull systems are excellent building blocks for the synthesis of various heterocyclic compounds.
Reaction Mechanism:
Caption: Formation of enaminones via nucleophilic substitution.
Experimental Protocol: Synthesis of 3-(Phenylamino)-5,5-dimethyl-2-cyclohexen-1-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or ethanol.
-
Reagent Addition: Add aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Synthesis of Pyrazoles: A Gateway to Bioactive Molecules
The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles, a class of heterocyclic compounds with significant biological and pharmaceutical applications.[5][6][7]
Experimental Workflow:
Caption: Workflow for the synthesis of a pyrazole derivative.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The vinyl chloride functionality in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[8][9][10] These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the 3-position of the cyclohexenone ring.
General Suzuki Coupling Protocol (Adapted for Vinyl Chlorides): [11][12][13][14][15]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol (Adapted for Vinyl Chlorides): [8][9][10][16][17]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a degassed solvent (e.g., THF or DMF).
-
Reagent Addition: Add a terminal alkyne (1.2 eq) and a suitable base, typically an amine such as triethylamine or diisopropylamine.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Purification: Separate the organic layer, dry, and concentrate. Purify the product by column chromatography.
Catalyst and Ligand Selection for Cross-Coupling: The choice of palladium catalyst and ligand is crucial for the success of these cross-coupling reactions, especially with a relatively less reactive vinyl chloride. For challenging couplings, the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) may be necessary to promote efficient catalytic turnover.[18][19][20][21]
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide array of transformations, providing access to a diverse range of complex molecules, including enaminones, pyrazoles, and functionalized cyclohexenones. The protocols and insights provided in this guide are intended to empower researchers and synthetic chemists to effectively utilize this powerful building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and agrochemicals.
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Clark, R. D., & Heathcock, C. H. (1976). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 41(4), 636–643. [Link]
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PrepChem.com. (n.d.). Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
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Döpp, D., & Döpp, H. (Eds.). (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2045–2094. [Link]
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Slideshare. (2018, July 17). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
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Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link]
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Kumar, A., Kumar, V., & Kumar, S. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27363–27369. [Link]
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Leão, M. P., & de Fátima, Â. (2019). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 24(17), 3079. [Link]
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J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of functionalized cyclohexanones (3) a (Scheme 1). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. Retrieved from [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]
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Al-Zaydi, K. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(26), 15993–16037. [Link]
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Zhao, J., Li, Y., & Wang, L. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(15), 2931–2934. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
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Clark, R. D., & Heathcock, C. H. (1976). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 41(4), 636–643. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry of Enaminones. Retrieved from [Link]
-
Ivanov, I., & Nikolova, S. (2008). Synthesis of new β-enaminones of isoquinolines with 5,5-dimethyl-cyclohexanedione. Molbank, 2008(2), M564. [Link]
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Nucleophilic Substitution Reactions of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: Mechanisms, Protocols, and Synthetic Applications
An Application Guide:
This technical guide provides an in-depth exploration of the nucleophilic substitution reactions involving 3-chloro-5,5-dimethyl-2-cyclohexen-1-one. This versatile chemical intermediate is a cornerstone in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and other biologically active agents.[1] Its utility stems from a unique molecular architecture: a reactive α,β-unsaturated carbonyl system combined with a vinyl chloride, presenting multiple sites for chemical modification.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of mechanistic theory and practical, field-proven protocols.
Core Concepts: Understanding the Reactivity
The reactivity of this compound is governed by the electronic interplay between the carbonyl group, the carbon-carbon double bond, and the chlorine atom. This arrangement creates a conjugated system with distinct electrophilic centers, making it susceptible to attack by a variety of nucleophiles.
The Dominant Mechanistic Pathway: Addition-Elimination
Unlike saturated alkyl halides which typically undergo SN1 or SN2 reactions, nucleophilic substitution on a vinyl halide like this compound predominantly proceeds via a vinylogous nucleophilic substitution , specifically a nucleophilic addition-elimination mechanism. A direct SN2-type backside attack on the sp²-hybridized carbon is sterically and electronically unfavorable.[2][3][4]
The addition-elimination pathway unfolds in two key steps:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient β-carbon (C3) of the α,β-unsaturated system. This is a classic example of conjugate or 1,4-addition.[5] The attack pushes electron density through the double bond and onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.
-
Elimination of the Leaving Group: The enolate intermediate then collapses. The electron pair from the oxygen reforms the carbonyl group, and in a concerted fashion, the C=C double bond is re-established by expelling the chloride ion, a competent leaving group.
This mechanism is highly efficient for a broad range of soft nucleophiles, including amines, thiols, and certain carbon nucleophiles.
Caption: Figure 1: Addition-Elimination Mechanism
Ambident Electrophilicity
The molecule possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). The site of attack is dictated by the nature of the nucleophile, a principle explained by Hard-Soft Acid-Base (HSAB) theory.
-
Soft Nucleophiles (e.g., amines, thiols, cyanides, organocuprates) preferentially attack the softer β-carbon (C3), leading to the desired conjugate addition and subsequent substitution.
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are more likely to attack the harder carbonyl carbon (C1) in a 1,2-addition, which does not result in chloride substitution. This guide focuses on the synthetically more common reactions with soft nucleophiles.
Key Synthetic Transformations and Applications
The primary application of this compound is as a precursor for β-functionalized cyclohexenones. The most prominent of these are β-enaminones.
Synthesis of β-Enaminones
β-Enaminones are highly valuable synthetic intermediates, acting as building blocks for a vast range of nitrogen-containing heterocyclic compounds, natural products, and pharmaceuticals.[6][7] Their synthesis from this compound is robust and high-yielding. The reaction with primary or secondary amines proceeds smoothly, often in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.
Reactions with Sulfur and Oxygen Nucleophiles
-
Sulfur Nucleophiles: Thiols readily react, typically as their more nucleophilic thiolate form (generated in situ with a base), to yield β-thioenones. These compounds are useful in further synthetic manipulations and have applications in materials science and medicinal chemistry.[8][9][10]
-
Oxygen Nucleophiles: Alkoxides and hydroxides can also displace the chloride, although these reactions can sometimes be complicated by competing reactions at the carbonyl center.
The table below summarizes typical reaction outcomes.
| Nucleophile Type | Example Nucleophile | Product Class | Typical Conditions |
| Nitrogen | Aniline, Morpholine, Ammonia | β-Enaminone | Toluene or Ethanol, reflux, often with a base (e.g., Et₃N) |
| Sulfur | Thiophenol, Ethanethiol | β-Thioenone | Aprotic solvent (e.g., THF, DMF), base (e.g., NaH, Et₃N) |
| Oxygen | Sodium Methoxide | β-Alkoxyenone | Methanol, room temp. to reflux |
| Carbon | Diethyl Malonate (as enolate) | β-Dialkylmalonyl enone | Aprotic solvent (e.g., THF), strong base (e.g., NaH) |
Detailed Application Protocols
Safety Note: this compound is an irritant.[11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 3-Anilino-5,5-dimethyl-2-cyclohexen-1-one
This protocol details the synthesis of a representative β-enaminone.
Rationale: Toluene is used as the solvent to allow for azeotropic removal of water if present and to facilitate the reaction at reflux temperature. Triethylamine (Et₃N) acts as a non-nucleophilic base to neutralize the HCl formed, driving the reaction to completion and preventing the protonation of the aniline nucleophile.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (1.2 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.59 g, 10.0 mmol).
-
Dissolve the substrate in anhydrous toluene (40 mL).
-
Add aniline (1.02 mL, 11.0 mmol) to the solution, followed by the addition of triethylamine (1.67 mL, 12.0 mmol).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) to yield the pure β-enaminone product.
Caption: Figure 2: Workflow for Enaminone Synthesis
Protocol 2: Synthesis of 3-(Phenylthio)-5,5-dimethyl-2-cyclohexen-1-one
This protocol details the reaction with a sulfur nucleophile.
Rationale: Tetrahydrofuran (THF) is a suitable aprotic solvent. A base is required to deprotonate the thiophenol, forming the much more potent thiophenolate nucleophile. The reaction is typically rapid at room temperature.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Triethylamine (1.1 eq)
-
Tetrahydrofuran (THF, Anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.59 g, 10.0 mmol) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add thiophenol (1.08 mL, 10.5 mmol), followed by the slow, dropwise addition of triethylamine (1.53 mL, 11.0 mmol).
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford the pure β-thioenone.
Conclusion
This compound is a powerful and versatile electrophile in organic synthesis. Its reactivity is dominated by the addition-elimination mechanism, providing reliable and high-yield access to a variety of β-substituted cyclohexenone derivatives. The protocols provided herein for the synthesis of enaminones and thioenones serve as a validated starting point for researchers aiming to leverage this key intermediate in the development of novel chemical entities for pharmaceutical and materials science applications.
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PrepChem. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. [Link]
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Al-Mousawi, S. M., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(22), 13381-13401. [Link]
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Michael addition reactions involving 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
An Application and Protocol Guide to Michael Addition Reactions Involving 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Introduction: The Synthetic Utility of a Versatile Building Block
This compound is a highly functionalized cyclic enone that serves as a powerful intermediate in modern organic synthesis.[1] Its molecular architecture, featuring an α,β-unsaturated carbonyl system, a strategically placed chlorine atom, and a gem-dimethyl group for steric stability, makes it an ideal substrate for a variety of chemical transformations.[1][2] Among these, the Michael addition reaction stands out as a cornerstone method for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular frameworks from relatively simple precursors.
The core reactivity of this compound in conjugate additions stems from the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[3] This guide provides an in-depth exploration of the Michael addition reaction using this specific chloroenone, offering detailed protocols, mechanistic insights, and a discussion of critical experimental parameters for researchers in synthetic chemistry and drug development.
Mechanistic Overview: The Conjugate Addition Pathway
The Michael addition is fundamentally a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] The reaction proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. The presence of the chlorine atom at the 3-position can further influence the electronics of the system and provide a handle for subsequent transformations.
The general mechanism can be visualized as follows:
Figure 1: General Mechanism of Michael Addition. A nucleophile (Nu:⁻) attacks the electrophilic β-carbon of the enone, leading to a resonance-stabilized enolate intermediate, which is then protonated to form the final product.
Application Protocol 1: Thia-Michael Addition of Thiophenol
The addition of sulfur-based nucleophiles (thia-Michael reaction) is a highly efficient and reliable method for forming carbon-sulfur bonds.[5][6] Thiols are excellent "soft" nucleophiles, making them ideal candidates for conjugate additions. This protocol details a base-catalyzed thia-Michael addition using thiophenol.
Rationale and Experimental Design
The reaction requires a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. A weak base like triethylamine (TEA) is often sufficient and minimizes side reactions. An inert atmosphere is crucial to prevent the oxidation of the thiol to a disulfide. The progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion. A standard aqueous workup removes the catalyst and other water-soluble impurities, followed by column chromatography to isolate the pure product.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 mL) |
| Thiophenol | Magnetic stirrer and stir bar |
| Triethylamine (TEA) | Septa and needles |
| Dichloromethane (DCM), anhydrous | Inert gas line (Nitrogen or Argon) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | TLC plates (Silica gel 60 F₂₅₄) |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | TLC chamber and UV lamp |
| Brine (Saturated aq. NaCl) | Separatory funnel (100 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Silica gel for column chromatography | Glassware for chromatography |
| Hexanes and Ethyl Acetate (for chromatography) |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.3 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes.
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) via syringe. Stir the solution at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add triethylamine (1.32 mL, 9.45 mmol, 1.5 equiv.) via syringe, followed by the dropwise addition of thiophenol (0.71 mL, 6.93 mmol, 1.1 equiv.) over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford the pure product.
Experimental Workflow Visualization
Figure 2: Workflow for Thia-Michael Addition. This diagram outlines the key steps from reaction setup to the isolation of the purified carbon-sulfur linked product.
Application Protocol 2: Aza-Michael Addition of Piperidine
The aza-Michael reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and biologically active molecules.[5] This protocol describes the addition of a secondary amine, piperidine, to the chloroenone substrate.
Rationale and Experimental Design
Secondary amines like piperidine are generally nucleophilic enough to add to activated Michael acceptors without the need for a strong base. The reaction can often be performed neat or in a polar aprotic solvent like acetonitrile to facilitate the reaction. Given the higher reactivity of amines compared to thiols, the reaction is often faster. The workup procedure is designed to remove the excess amine and any salts formed before final purification.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 mL) |
| Piperidine | Magnetic stirrer and stir bar |
| Acetonitrile (MeCN) | Septum and needles |
| 1 M Hydrochloric Acid (HCl) | Standard laboratory glassware |
| Diethyl Ether or Ethyl Acetate | TLC plates and chamber |
| Brine (Saturated aq. NaCl) | Separatory funnel (100 mL) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Silica gel for column chromatography | Glassware for chromatography |
| Hexanes and Ethyl Acetate (for chromatography) |
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 g, 6.3 mmol, 1.0 equiv.) in 15 mL of acetonitrile.
-
Reagent Addition: Add piperidine (0.75 mL, 7.56 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid; monitor its completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction should be complete in 1-3 hours.
-
Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Aqueous Workup: Dissolve the residue in 30 mL of diethyl ether (or ethyl acetate). Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 15 mL of 1 M HCl (to remove excess piperidine), 15 mL of water, and 15 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure aza-Michael adduct.
Experimental Workflow Visualization
Figure 3: Workflow for Aza-Michael Addition. This flowchart illustrates the procedure for synthesizing the carbon-nitrogen adduct, from initial setup to final purification.
Comparative Data and Key Parameters
The success of a Michael addition reaction depends on several interconnected factors. The table below summarizes typical reaction conditions for different nucleophiles with this compound.
| Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Thiophenol | Triethylamine | DCM | 25 | 2-4 | 85-95% |
| Piperidine | None | Acetonitrile | 25 | 1-3 | 90-98% |
| Dimethyl Malonate | Sodium Methoxide | Methanol | 25-50 | 4-8 | 75-85% |
| Nitromethane | DBU | THF | 25 | 6-12 | 70-80% |
Discussion of Critical Factors
-
Choice of Nucleophile: The reactivity in Michael additions is highly dependent on the nucleophile. "Soft" nucleophiles, such as thiols and malonates, are ideal for 1,4-addition.[4] Harder nucleophiles (e.g., Grignard reagents) may favor 1,2-addition directly to the carbonyl carbon.
-
Catalyst and Base System: A base is often required to generate the active nucleophile (e.g., thiolate from thiol, enolate from a 1,3-dicarbonyl compound).[4] For asymmetric synthesis, chiral organocatalysts, such as primary or secondary amine-based catalysts, can be employed to control the stereochemical outcome of the reaction, yielding enantiomerically enriched products.[7][8][9]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents (e.g., THF, DCM, Acetonitrile) are commonly used as they can solvate the intermediates without interfering with the nucleophile. Protic solvents can slow down reactions by solvating the nucleophile.
-
Stereoselectivity: The addition of a nucleophile to the β-carbon of the cyclohexenone ring creates a new stereocenter. If the nucleophile itself is chiral or if a chiral catalyst is used, diastereoselective or enantioselective reactions can be achieved, which is of paramount importance in the synthesis of chiral drugs.[10][11]
References
- Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one.
- Scimplify. 3-Chloro -5,5-dimethyl-2-cyclohexen-1-one (CAS NO : 17530-69-7).
- PrepChem.com. Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one.
- PubChem. This compound.
- ChemSynthesis. This compound.
- ChemicalBook. This compound synthesis.
- MDPI. Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
- PubMed Central (PMC).
- PubMed Central (PMC).
- Vide Leaf.
- RSC Publishing.
- MDPI. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition.
- NIST WebBook. 3-Chloro-5,5-dimethylcyclohex-2-enone.
- YouTube. Michael Additions Revisited with 1,3 Dicarbonyls.
- ResearchGate.
- PubMed Central (PMC). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
- Chemical Communications (RSC Publishing).
- MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
- ResearchGate. One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction.
- Chemsrc. This compound | CAS#:17530-69-7.
- MDPI.
- PubMed Central (PMC). Thiol-thiol cross-clicking using bromo-ynone reagents.
- YouTube. Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism).
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
This comprehensive guide provides detailed protocols and expert insights for the synthesis of various heterocyclic compounds utilizing the versatile building block, 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and provides step-by-step methodologies for the synthesis of pyrazoles, isoxazoles, and quinolines.
Introduction: The Synthetic Utility of this compound
This compound is a highly valuable synthetic intermediate, prized for its reactive α,β-unsaturated carbonyl system and the presence of a labile chlorine atom.[1] This dual reactivity allows for a diverse range of chemical transformations, making it an excellent starting material for the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and fine chemicals.[1] The gem-dimethyl group at the 5-position provides steric hindrance that can influence regioselectivity in certain reactions and enhances the stability of the molecule.[1]
The protocols detailed herein leverage the electrophilic nature of the β-carbon and the carbonyl carbon, as well as the susceptibility of the chloro group to nucleophilic displacement, to forge new carbon-heteroatom bonds and construct various five- and six-membered heterocyclic rings.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. Two common and effective methods for the synthesis of this compound from the readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone) are presented below.
Protocol 1.1: Synthesis using Oxalyl Chloride
This method, adapted from Clark and Heathcock, offers a high yield and straightforward procedure.[2]
Reaction Scheme:
Figure 2: Synthesis of a tetrahydroindazole derivative.
Materials:
-
This compound (10 mmol)
-
Hydrazine hydrate (12 mmol)
-
Ethanol (50 mL)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical State |
| 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole | C₉H₁₄N₂ | 150.22 | 80-90 | Crystalline solid |
Part 3: Synthesis of Fused Isoxazole Derivatives
The reaction of α,β-unsaturated carbonyl compounds with hydroxylamine is a well-established route to isoxazole synthesis. [3]The reaction with this compound is anticipated to yield a tetrahydrobenzisoxazole derivative.
Protocol 3.1: Synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole
Reaction Scheme:
Figure 3: Synthesis of a tetrahydrobenzisoxazole derivative.
Materials:
-
This compound (10 mmol)
-
Hydroxylamine hydrochloride (12 mmol)
-
Sodium acetate (15 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical State |
| 6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole | C₉H₁₃NO | 151.21 | 75-85 | Solid or oil |
Part 4: Synthesis of Fused Quinoline Derivatives
The Doebner-von Miller reaction is a classic method for synthesizing quinolines, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. [4]This protocol adapts the general principle for the synthesis of a tetrahydroacridine derivative from this compound and aniline.
Protocol 4.1: Synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroacridin-9(10H)-one
Reaction Scheme:
Figure 4: Synthesis of a tetrahydroacridine derivative.
Materials:
-
This compound (10 mmol)
-
Aniline (10 mmol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Nitrobenzene (as solvent and oxidizing agent)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of concentrated acid and nitrobenzene.
-
Carefully add concentrated sulfuric acid to a mixture of this compound and aniline in nitrobenzene.
-
Heat the reaction mixture at 130-150 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical State |
| 3,3-Dimethyl-1,2,3,4-tetrahydroacridin-9(10H)-one | C₁₅H₁₇NO | 227.30 | 40-60 | Solid |
References
- Knight, D. W. (1991). Comprehensive Organic Synthesis. Pergamon Press.
Sources
The Versatile Building Block: Applications of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one in Fine Chemical Manufacturing
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of fine chemical manufacturing, the strategic selection of molecular building blocks is paramount to achieving efficient and elegant syntheses of complex target molecules. 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a chlorinated cyclic enone, has emerged as a highly versatile and valuable intermediate.[1][2] Its unique structural features, including a reactive α,β-unsaturated carbonyl system and a strategically placed chlorine atom, render it amenable to a wide array of chemical transformations.[1][2] The gem-dimethyl group at the 5-position not only enhances its stability but also imparts specific steric properties that can be exploited in stereoselective reactions. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and other areas of fine chemical synthesis.
This compound serves as a cornerstone in the synthesis of a range of high-value products, including pharmaceuticals, agrochemicals, and particularly, in the fragrance and flavor industry.[1][2] Its utility lies in its ability to participate in key carbon-carbon bond-forming reactions such as nucleophilic substitutions, Michael additions, Grignard reactions, and Reformatsky reactions. These reactions allow for the construction of complex carbocyclic frameworks, making it an indispensable tool for the modern organic chemist.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 17530-69-7 | [3] |
| Molecular Formula | C₈H₁₁ClO | [3] |
| Molecular Weight | 158.63 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 95 °C at 18 mmHg; 44-46 °C at 0.1 mmHg | [4] |
| Density | 1.084 g/mL |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
Synthesis of this compound: Established Protocols
The reliable and scalable synthesis of this key intermediate is a prerequisite for its widespread application. The most common starting material for its preparation is 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. Several effective chlorination methods have been developed, with the choice of reagent influencing reaction conditions, yield, and purity.
Protocol 1: Chlorination using Oxalyl Chloride
This method, reported by Clark and Heathcock, is a high-yielding procedure for the synthesis of this compound.[5]
Reaction Scheme:
Figure 1: Synthesis via Oxalyl Chloride.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dimedone (15.0 g, 107 mmol) in chloroform (40 ml).[5]
-
Reagent Addition: Slowly add oxalyl chloride (27.2 g, 214 mmol) to the suspension. Vigorous gas evolution will be observed.[5]
-
Reaction: After the initial gas evolution subsides, stir the mixture at room temperature for 10 minutes. Then, heat the slurry to reflux for 20 minutes, during which a yellow solution will form.[5]
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by vacuum distillation to obtain this compound as a colorless liquid (15.7 g, 92% yield), with a boiling point of 72 °C at 5 mmHg.[5]
Causality of Experimental Choices: The use of a twofold excess of oxalyl chloride ensures the complete conversion of dimedone. Chloroform serves as an inert solvent that facilitates the reaction at a controlled reflux temperature. The vigorous evolution of gas (CO and HCl) drives the reaction to completion.
Protocol 2: Chlorination using Phosphorus Trichloride
An alternative method involves the use of phosphorus trichloride as the chlorinating agent.[4]
Reaction Scheme:
Figure 2: Synthesis via Phosphorus Trichloride.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve dimedone (100 g, 0.71 mol) in 200 ml of chloroform in a suitable reaction vessel.[4]
-
Reagent Addition: Add 21 ml of phosphorus trichloride to the solution.[4]
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.[4]
-
Work-up: After cooling, quench the reaction by adding ice water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[4]
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation to yield 45 g (40% yield) of the product with a boiling point of 95 °C at 18 mmHg.[4]
Causality of Experimental Choices: Phosphorus trichloride is a less reactive chlorinating agent compared to oxalyl chloride, which may account for the longer reaction time and lower yield in this protocol. The aqueous work-up is necessary to remove phosphorous acid byproducts.
Key Applications in the Synthesis of Fragrance and Flavor Compounds
This compound is a pivotal precursor in the synthesis of several commercially significant fragrance and flavor compounds, most notably ionones and damascones, which are prized for their characteristic floral and fruity scents.
Synthesis of β-Ionone: A Gateway to Vitamin A and Carotenoids
β-Ionone is not only a valuable fragrance compound with a violet-like aroma but also a crucial intermediate in the industrial synthesis of Vitamin A and various carotenoids.[6] While the classical synthesis of β-ionone starts from citral and acetone, an alternative pathway can be envisioned utilizing this compound. This route would involve the introduction of the butenone side chain.
Conceptual Synthetic Pathway:
Figure 3: Conceptual pathway to β-Ionone.
Synthesis of β-Damascone and β-Damascenone: The Scent of Roses
β-Damascone and β-damascenone are key components of rose oil, possessing intense and complex fruity-floral aromas.[7] The synthesis of these valuable fragrance molecules can be achieved from precursors derived from this compound. The synthesis of β-damascone has been reported from 2,6-dimethylcyclohexanone, which highlights the importance of the substituted cyclohexanone framework.[1]
Illustrative Synthetic Strategy:
The synthesis of β-damascone generally involves the construction of a 1-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-1-one framework.[1] this compound can serve as a starting point for generating the required substituted cyclohexene ring system. A key transformation would be the introduction of a methyl group at the 2-position and the butanone side chain.
Utility in Pharmaceutical and Agrochemical Synthesis
The reactive nature of this compound makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. The cyclohexenone moiety is a common scaffold in a variety of natural products and pharmacologically active compounds.
Nucleophilic Substitution and Michael Addition Reactions
The chlorine atom at the 3-position is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, leading to the formation of substituted cyclohexenones.
Furthermore, the α,β-unsaturated carbonyl system is an excellent Michael acceptor. This allows for the conjugate addition of nucleophiles, leading to the formation of 3-substituted-5,5-dimethylcyclohexanones. These reactions are fundamental in the construction of complex molecular architectures.
Advanced Synthetic Protocols: The Reformatsky Reaction
The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters, which are valuable intermediates in organic synthesis.[8][9][10] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal.[8] this compound can serve as the ketone component in this reaction, leading to the formation of a β-hydroxy ester with a substituted cyclohexene ring.
Reaction Scheme:
Figure 4: Reformatsky Reaction.
Generalized Protocol:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of iodine or by washing with dilute HCl followed by drying.
-
Reaction Setup: Add the activated zinc and a solution of this compound in a suitable aprotic solvent (e.g., THF, benzene).
-
Addition of α-Halo Ester: Slowly add a solution of an α-halo ester (e.g., ethyl bromoacetate) in the same solvent to the reaction mixture.
-
Reaction: The reaction is often initiated by gentle heating. Maintain the reaction at a suitable temperature until the starting materials are consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and quench by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting β-hydroxy ester by column chromatography or distillation.
Mechanistic Insight: The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate) from the α-halo ester and zinc. This enolate then adds to the carbonyl group of the cyclohexenone in a nucleophilic addition fashion. The resulting product, after acidic work-up, is a β-hydroxy ester. The less basic nature of the zinc enolate compared to Grignard reagents or organolithium compounds prevents side reactions such as enolization of the ketone.[8]
Conclusion and Future Outlook
This compound has proven to be a versatile and economically important building block in fine chemical manufacturing. Its utility in the synthesis of high-demand fragrance compounds like ionones and damascones, as well as its potential as a precursor for pharmaceuticals and agrochemicals, underscores its significance. The straightforward and scalable synthetic routes to this intermediate further enhance its appeal.
Future research in this area will likely focus on the development of new catalytic and stereoselective transformations involving this chloroenone. The exploration of its use in asymmetric synthesis to produce enantiomerically pure target molecules is a particularly promising avenue. As the demand for novel and complex organic molecules continues to grow, the application of such versatile building blocks will undoubtedly play a crucial role in advancing the field of fine chemical synthesis.
References
-
Clark, R. D., & Heathcock, C. H. (1976). A convenient synthesis of 3-chloro-2-cyclohexenones and 3-chloro-2-cycloheptenones. The Journal of Organic Chemistry, 41(4), 636–647. [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]
-
Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]
-
ScenTree. (n.d.). (E/Z)-Béta-damascone®. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing beta-damascenone.
- Google Patents. (n.d.). Synthesis for high purity beta ionone.
- Google Patents. (n.d.). Method for the production of β-ionone from pseudoionone.
-
Scribd. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Reformatsky Reaction. Retrieved from [Link]
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- 10. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]
Reaction mechanism of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one with nucleophiles
Application Note & Protocol Guide
Abstract
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a highly versatile bifunctional synthetic intermediate, valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring a reactive α,β-unsaturated carbonyl system alongside a vinylic chloride, presents multiple sites for nucleophilic attack, a characteristic known as ambident electrophilicity. This application note provides a detailed exploration of the reaction mechanisms governing the interaction of this substrate with various nucleophiles. We will dissect the factors that dictate regioselectivity—primarily conjugate addition (Michael addition), direct carbonyl addition (1,2-addition), and nucleophilic vinylic substitution. This guide is intended for researchers, scientists, and drug development professionals, offering both deep mechanistic insight and field-proven, step-by-step protocols for predictable synthetic outcomes.
Introduction to the Substrate: An Ambident Electrophile
This compound is typically synthesized from 5,5-dimethyl-1,3-cyclohexanedione (dimedone) using various chlorinating agents such as phosphorus trichloride, oxalyl chloride, or phosphorus pentachloride.[2][3][4] The resulting structure is a potent building block due to its two distinct electrophilic centers.
-
The α,β-Unsaturated Carbonyl System: This conjugated system creates electrophilic character at both the carbonyl carbon (C-1) and the β-vinylic carbon (C-3). Nucleophilic attack at the β-carbon is known as a conjugate or Michael addition.[5][6]
-
The Vinylic Chloride: The chlorine atom at the C-3 position is a potential leaving group, enabling nucleophilic vinylic substitution reactions.
The interplay between these reactive sites allows for precise molecular construction, provided the reaction conditions and the nature of the nucleophile are well understood. The regiochemical outcome of the reaction is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.
Caption: Mechanism of 1,4-Conjugate (Michael) Addition.
Pathway B: 1,2-Direct Carbonyl Addition
This pathway is characteristic of hard nucleophiles , which are small, highly charged, and non-polarizable. Prototypical examples are organolithium reagents (RLi) and Grignard reagents (RMgX). [7]These nucleophiles preferentially attack the hard electrophilic center: the carbonyl carbon (C-1).
The reaction involves the direct addition of the nucleophile to the carbonyl group, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield a tertiary alcohol. The vinylic chloride and the C=C double bond remain intact.
Caption: Mechanism of Nucleophilic Vinylic Substitution (Addition-Elimination).
Summary of Reaction Outcomes
The following table summarizes the expected major product based on the class of nucleophile used.
| Nucleophile Type | HSAB Class | Primary Reaction Pathway | Typical Product Structure |
| Organocuprates (R₂CuLi) | Soft | 1,4-Conjugate Addition | 3-Alkyl-5,5-dimethylcyclohexanone |
| Thiols (RSH) / Thiolates | Soft | 1,4-Conjugate Addition | 3-Thioether-5,5-dimethylcyclohexanone |
| Amines (R₂NH) | Borderline | Nucleophilic Vinylic Substitution | 3-Amino-5,5-dimethyl-2-cyclohexen-1-one |
| Alkoxides (RO⁻) | Hard/Borderline | Nucleophilic Vinylic Substitution | 3-Alkoxy-5,5-dimethyl-2-cyclohexen-1-one |
| Grignard Reagents (RMgX) | Hard | 1,2-Direct Addition | 3-Chloro-1-alkyl-5,5-dimethyl-2-cyclohexen-1-ol |
| Organolithiums (RLi) | Hard | 1,2-Direct Addition | 3-Chloro-1-alkyl-5,5-dimethyl-2-cyclohexen-1-ol |
| Cyanide (CN⁻) | Soft | 1,4-Conjugate Addition | 3-Cyano-5,5-dimethylcyclohexanone |
Experimental Protocols
Safety Precaution: this compound is an irritant. A[8]lways handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of Starting Material
This protocol describes the synthesis of this compound from dimedone.
-
Reference: Adapted from Clark and Heathcock, J. Org. Chem., 1976, 41, 636. *[3] Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone, 15.0 g, 107 mmol)
-
Oxalyl chloride (27.2 g, 18.5 mL, 214 mmol)
-
Chloroform (40 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimedone and chloroform.
-
Slowly add oxalyl chloride to the suspension at room temperature. Caution: Vigorous gas evolution (HCl and CO) will occur. Perform this step in a fume hood.
-
After the addition is complete, stir the mixture for 10 minutes at room temperature.
-
Heat the slurry to reflux for 20 minutes, during which time it should become a clear yellow solution.
-
Cool the reaction to room temperature and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation (bp 72 °C at 5 mmHg) to yield the title compound as a colorless liquid. *[3] Expected Outcome: Yields are typically high (>90%). The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Protocol 2: Nucleophilic Vinylic Substitution with an Amine
This protocol demonstrates the reaction with a borderline nucleophile, morpholine, to yield the corresponding enaminone.
-
Materials:
-
This compound (1.59 g, 10 mmol)
-
Morpholine (1.05 g, 1.1 mL, 12 mmol)
-
Triethylamine (1.21 g, 1.67 mL, 12 mmol)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound in acetonitrile.
-
Add morpholine followed by triethylamine. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-morpholino-5,5-dimethyl-2-cyclohexen-1-one.
-
-
Causality: Using an amine nucleophile in a polar aprotic solvent favors the addition-elimination pathway, leading to substitution. The base is crucial for driving the reaction to completion.
Protocol 3: 1,4-Conjugate Addition with a Thiol
This protocol details the Michael addition of a soft nucleophile, thiophenol.
-
Materials:
-
This compound (1.59 g, 10 mmol)
-
Thiophenol (1.10 g, 1.02 mL, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
-
Procedure:
-
To a flame-dried 100 mL flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: NaH is highly reactive with water.
-
Slowly add a solution of thiophenol in THF (5 mL) to the NaH suspension. Stir for 20 minutes at 0 °C to form the sodium thiophenolate.
-
Slowly add a solution of this compound in THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-chloro-5,5-dimethyl-3-(phenylthio)cyclohexan-1-one.
-
-
Causality: The in-situ formation of the highly soft thiophenolate anion ensures exclusive attack at the soft β-carbon. Anhydrous conditions are necessary due to the use of sodium hydride.
References
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Title: Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one Source: PrepChem.com URL: [Link]
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Title: Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone Source: PrepChem.com URL: [Link]
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Title: 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one Source: Vision Biotech URL: [Link]
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Title: Michael Addition Source: Organic Chemistry Portal URL: [Link]
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Title: Michael addition reaction Source: Wikipedia URL: [Link]
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Title: Reactivity of alpha, beta-unsaturated carbonyls Source: Química Organica.org URL: [Link]
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Application Note: A Scalable, High-Yield Synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one for Industrial Applications
Abstract
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a pivotal chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and various fine chemicals.[1][2] Its reactive α,β-unsaturated carbonyl system, combined with a chlorine atom at the 3-position, makes it an exceptionally versatile building block for complex molecular architectures via reactions such as nucleophilic substitution and Michael addition.[2][3] The primary challenge in its industrial use lies in developing a synthetic protocol that is not only high-yielding and cost-effective but also scalable and safe. This document provides a comprehensive guide to a robust and efficient synthesis of this compound starting from 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The featured protocol, adapted from the well-established Clark and Heathcock methodology, utilizes oxalyl chloride as the chlorinating agent, offering near-quantitative yields and operational simplicity suitable for large-scale production.[4]
Introduction and Strategic Overview
The synthesis of this compound is predicated on the selective chlorination of the enolizable β-diketone, dimedone.[5] While several chlorinating agents, including phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are capable of effecting this transformation, they often present challenges in industrial settings, such as moderate yields and the formation of non-volatile byproducts that complicate purification.[6][7]
This guide focuses on the use of oxalyl chloride, a superior reagent for this specific transformation for several key reasons:
-
High Efficiency: The reaction proceeds rapidly and typically results in yields exceeding 90%.[8][9]
-
Simplified Workup: The byproducts of the reaction—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are gaseous and can be easily removed from the reaction mixture and neutralized in a scrubber system, streamlining the purification process.
-
Scalability: The reaction conditions are mild and the protocol is straightforward, making it highly amenable to scale-up from laboratory to industrial production volumes.
The overall transformation is depicted below:

Physicochemical Properties and Safety Data
Accurate knowledge of the material's properties and hazards is critical for safe handling and process design.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 17530-69-7 | [10][11] |
| Molecular Formula | C₈H₁₁ClO | [8][10] |
| Molecular Weight | 158.63 g/mol | [10][11] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 68–71°C @ 6.0 mmHg; 94°C @ 15 mmHg | [7][9] |
| Density | ~1.084 g/mL | [11] |
GHS Hazard and Safety Information
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[12]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[10][12]
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Avoid breathing vapors or mists.[12]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
Mechanistic Rationale
The reaction proceeds via the enol tautomer of dimedone. Although dimedone exists predominantly in the diketo form in the solid state, it establishes an equilibrium with its more reactive enol form in solution.[5] The hydroxyl group of the enol acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride. This is followed by a cascade of reactions that result in the formation of the vinyl chloride and the evolution of gaseous byproducts.
Step-by-Step Procedure
-
Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, and a graduated addition funnel sealed with a septum. Purge the entire system with dry nitrogen or argon.
-
Charging Reagents: Charge the flask with 5,5-dimethyl-1,3-cyclohexanedione (14.0 g, 100 mmol) and anhydrous toluene (50 mL). [9]Begin vigorous stirring to create a suspension.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (17.5 mL, 200 mmol) to the stirred suspension via the addition funnel over a period of 10-15 minutes. CAUTION: The addition is accompanied by vigorous evolution of gas (CO, CO₂, HCl). Ensure the gas outlet is properly directed to a neutralization trap (e.g., a sodium hydroxide solution). [8][9]4. Reaction at Reflux: After the addition is complete and the initial gas evolution has subsided, heat the mixture to a gentle reflux (internal temperature of 60–70°C) using a heating mantle. [9]5. Monitoring Completion: Maintain the reflux for 30-60 minutes. The reaction is typically complete when the suspended dimedone has fully dissolved, yielding a clear, yellowish solution, and gas evolution has ceased. [9]6. Solvent Removal: Allow the reaction flask to cool to room temperature. Remove the solvent (toluene) and any excess oxalyl chloride using a rotary evaporator at reduced pressure. This will yield a crude red-orange oil. [9]7. Purification: Purify the crude oil via vacuum distillation through a short path apparatus. Collect the fraction boiling at approximately 68–71°C (at 6.0 mmHg) as a colorless to pale yellow oil. [9]The expected yield is 14.6 g - 15.0 g (92-95%).
Troubleshooting and Scale-Up Considerations
| Potential Issue | Observation | Recommended Solution |
| Incomplete Reaction | Solid dimedone remains after the reflux period. | Add a small additional amount of oxalyl chloride (0.1 eq) and continue heating. Ensure starting materials are anhydrous. |
| Dark Product Color | Final distilled product is dark yellow or brown. | This may indicate thermal decomposition. Ensure the distillation temperature and pressure are carefully controlled. A shorter residence time at high temperatures is crucial. |
| Low Yield | Final product mass is significantly below 90%. | Check for leaks in the system, especially during distillation. Ensure the complete transfer of material between steps. Verify the purity of the starting dimedone. |
| Runaway Reaction | Uncontrolled, rapid gas evolution and temperature spike during addition. | Industrial Scale: This is a critical safety risk. The addition rate of oxalyl chloride must be precisely controlled and linked to the reactor's cooling capacity. A semi-batch process is recommended. |
Conclusion
The protocol detailed herein provides a highly efficient, scalable, and reliable method for the industrial synthesis of this compound. By employing oxalyl chloride, this process achieves excellent yields while simplifying purification through the formation of gaseous byproducts. The self-validating nature of the reaction, indicated by the cessation of gas evolution and dissolution of the starting material, makes it robust and straightforward to monitor. This positions the method as a superior choice for commercial production of this valuable chemical intermediate.
References
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Title: Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one Source: PrepChem.com URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: this compound | CAS#:17530-69-7 Source: Chemsrc URL: [Link]
-
Title: Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone Source: PrepChem.com URL: [Link]
-
Title: 5,5-dimethyl-1,3-cyclohexanedione Source: Vision Biotech URL: [Link]
-
Title: 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one Source: Vision Biotech URL: [Link]
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Title: this compound Source: ChemSynthesis URL: [Link]
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Title: SPIROANNELATION VIA ORGANOBIS(CUPRATES): 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE Source: Organic Syntheses URL: [Link]
-
Title: Preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one Source: PrepChem.com URL: [Link]
-
Title: Dimedone Source: Wikipedia URL: [Link]
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Derivatization of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one for medicinal chemistry
Application Notes & Protocols
Topic: Derivatization of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the discovery of novel therapeutic agents. This compound is one such scaffold, a highly versatile synthetic intermediate whose value lies in its distinct and addressable reactive sites.[1] This chlorinated cyclic enone features an α,β-unsaturated carbonyl system and a reactive vinyl chloride, making it an ideal starting point for constructing a diverse library of complex molecules.[1] The gem-dimethyl group at the 5-position provides steric hindrance that can direct reactions and enhances the stability and lipophilicity of the final compounds.
This guide provides a detailed exploration of key derivatization strategies for this compound, focusing on the synthesis of heterocyclic systems with known medicinal relevance, such as pyrazoles and pyrans.[2][3] We will delve into the mechanistic rationale behind these transformations and provide detailed, validated protocols for their execution.
Preliminary Step: Synthesis of the Starting Material
Before derivatization, a reliable supply of the starting material is essential. This compound is readily prepared from 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a common and inexpensive commercial reagent. Several chlorinating agents can be employed, with oxalyl chloride and phosphorus-based chlorides being the most common.[4][5][6]
Protocol 1: Synthesis via Oxalyl Chloride
This method is often preferred for its high yield and the volatile nature of its byproducts, which simplifies purification.
Rationale: Oxalyl chloride reacts with the enol form of dimedone to form a reactive Vilsmeier-Haack-type intermediate. Subsequent collapse of this intermediate with the loss of CO, CO₂, and HCl yields the desired product. The reaction is typically driven to completion by heating.
Caption: Workflow for the synthesis of the starting material.
Step-by-Step Methodology:
-
Reaction Setup: To a suspension of dimedone (15.0 g, 107 mmol) in a 250 mL round-bottom flask, add chloroform (40 mL). Equip the flask with a reflux condenser.
-
Reagent Addition: In a well-ventilated fume hood, slowly add oxalyl chloride (27.2 g, 214 mmol) to the suspension. Vigorous gas evolution (HCl, CO, CO₂) will occur.
-
Reaction: After the initial gas evolution subsides (approx. 10 minutes), heat the mixture to reflux for 20-30 minutes. The slurry will dissolve to form a clear, yellow solution.[5]
-
Work-up: Cool the solution to room temperature. Carefully remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by vacuum distillation (bp 72°C at 5 mmHg or 95°C at 18 mmHg) to yield the product as a colorless liquid.[4][5]
Self-Validation:
-
Expected Yield: 90-95%.[5]
-
Characterization: The product can be confirmed by ¹H NMR, observing the disappearance of the enolic proton of dimedone and the appearance of a vinyl proton signal. The molecular weight can be confirmed by mass spectrometry (m/z = 158.63).[7]
Derivatization Strategy I: Synthesis of Fused Pyrazole Derivatives
The reaction of β-chlorovinyl ketones with hydrazines is a classic and highly efficient method for constructing the pyrazole ring, a core structure in numerous pharmaceuticals.[3][8]
Rationale & Mechanism: The reaction proceeds via a two-step sequence. First, the hydrazine acts as a nucleophile, attacking the β-carbon of the enone system in an addition-elimination reaction to displace the chloride. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the carbonyl carbon. Subsequent dehydration yields the stable, aromatic fused pyrazole ring.
Caption: Reaction pathway for the synthesis of pyrazole derivatives.
Protocol 2: General Synthesis of 4,4-dimethyl-4,5,6,7-tetrahydro-2H-indazoles
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.3 mmol) in ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine, 1.1 eq, 6.9 mmol) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a base like triethylamine or sodium acetate to liberate the free hydrazine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add cold water (30 mL) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Self-Validation & Data:
-
Expected Outcome: The product should precipitate as a crystalline solid.
-
Characterization: Formation of the pyrazole is confirmed by ¹H NMR (disappearance of the vinyl proton and appearance of aromatic/NH protons) and IR spectroscopy (disappearance of the C=O stretch of the starting material).
-
Applicability: This protocol is robust and applicable to a wide range of hydrazine derivatives.
| R- in R-NHNH₂ | Base (if needed) | Typical Reaction Time | Physical Appearance |
| H- | None | 2-3 hours | White to off-white solid |
| Phenyl- | None | 4-6 hours | Pale yellow solid |
| 4-Nitrophenyl- | Sodium Acetate | 5-7 hours | Yellow to orange solid |
| Tosyl- | Triethylamine | 3-5 hours | White solid |
Derivatization Strategy II: Synthesis of Fused Pyran Heterocycles
Pyran-annulated systems are another class of heterocycles with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[9][10][11] Their synthesis can often be achieved through elegant, multi-component reactions.
Rationale & Mechanism: The synthesis of a fused 2-amino-4H-pyran ring involves the reaction of an α,β-unsaturated ketone with an active methylene compound (like malononitrile) and a base catalyst. The mechanism begins with the base-catalyzed formation of a carbanion from the active methylene compound. This carbanion then undergoes a Michael addition to the enone system. The resulting intermediate then undergoes intramolecular cyclization, with the nitrile group being attacked by the enolate oxygen, followed by tautomerization to yield the stable 2-amino-4H-pyran.
Protocol 3: One-Pot Synthesis of Fused 2-Amino-4H-pyrans
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL flask, add this compound (1.0 g, 6.3 mmol), malononitrile (0.42 g, 6.3 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or N-methylmorpholine (NMM) (3-4 drops).[9]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor progress by TLC. The reaction is typically complete within 1-2 hours. A precipitate will usually form as the reaction proceeds.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after this step, but can be recrystallized from ethanol if necessary.
Self-Validation:
-
Expected Outcome: A high yield of a crystalline solid.[9]
-
Characterization: The formation of the pyran ring is confirmed by IR spectroscopy (appearance of a strong nitrile stretch ~2190 cm⁻¹ and NH₂ stretches) and ¹H NMR (appearance of a new singlet for the pyran H-4 and NH₂ protons).
-
Medicinal Relevance: The resulting amino-nitrile functionality is a versatile handle for further derivatization to build more complex molecules with potential antimicrobial or anticancer activity.[2][12]
Summary
This compound stands out as a powerful and cost-effective building block for medicinal chemistry. Its dual reactivity allows for the straightforward synthesis of diverse heterocyclic scaffolds. The protocols detailed herein provide robust and validated pathways to generate libraries of novel pyrazole and pyran derivatives, which are rich starting points for drug discovery programs targeting a wide array of diseases. The simplicity of these reactions, coupled with the potential for significant biological activity in the products, underscores the strategic importance of this scaffold in modern synthetic chemistry.
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- Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. (n.d.). Wiley Online Library.
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Application Notes and Protocols for Enantioselective Reactions of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Introduction: The Synthetic Potential of a Versatile Chiral Building Block
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a highly functionalized cyclic enone that serves as a valuable starting material in organic synthesis.[1] Its structure, featuring an α,β-unsaturated carbonyl system, a reactive chlorine atom, and a gem-dimethyl group, offers multiple sites for chemical modification.[1] The true synthetic power of this molecule is unlocked through enantioselective transformations, which allow for the construction of complex, stereochemically defined architectures. Such chiral cyclohexanone frameworks are prevalent in a wide array of natural products and pharmaceutically active compounds, making the development of asymmetric methodologies for their synthesis a critical endeavor for researchers in drug discovery and development.
This guide provides a detailed overview of potential enantioselective reactions involving this compound, focusing on asymmetric conjugate addition (Michael addition). While specific literature examples for this exact substrate are limited, the protocols and principles described herein are based on well-established and field-proven methodologies for analogous cyclic enones.[2][3] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Core Concept: Asymmetric Conjugate Addition to Cyclic Enones
The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[4][5] In the context of this compound, a nucleophile adds to the β-carbon of the enone system, creating a new stereocenter. The challenge and opportunity lie in controlling the facial selectivity of this attack to favor one enantiomer over the other. This is achieved through the use of chiral catalysts, which can be broadly categorized into organocatalysts and chiral metal complexes.
Organocatalytic Michael Addition: A Powerful and Versatile Strategy
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals.[2][6] For the conjugate addition to enones, chiral amines, particularly those derived from cinchona alkaloids or prolinamides, are highly effective.[2][3]
Mechanism of Amine-Catalyzed Michael Addition:
The catalytic cycle typically involves the formation of a transient, nucleophilic enamine between the chiral amine catalyst and a ketone or aldehyde donor. This enamine then attacks the Michael acceptor (this compound). The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the approach of the enone to one face of the enamine.
Diagram 1: General Workflow for Organocatalytic Michael Addition
Caption: A generalized workflow for a typical organocatalytic Michael addition experiment.
Application Protocol 1: Organocatalytic Enantioselective Michael Addition of a Ketone
This protocol describes a representative procedure for the asymmetric conjugate addition of a simple ketone to this compound, based on methodologies developed for similar cyclic enones.[3]
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Chiral primary amine-thiourea catalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine)
-
4-Nitrophenol (additive)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Instrumentation:
-
Magnetic stirrer with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Flash column chromatography system
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry, argon-flushed reaction vial equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (0.02 mmol, 0.1 equiv) and 4-nitrophenol (0.02 mmol, 0.1 equiv).
-
Solvent and Reactant Addition: Add anhydrous toluene (2.0 mL). Stir the mixture at room temperature for 10 minutes. Add this compound (0.2 mmol, 1.0 equiv).
-
Nucleophile Addition: Add acetone (1.0 mmol, 5.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting enone is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Catalyst: The bifunctional thiourea catalyst activates the enone through hydrogen bonding with the carbonyl oxygen, while the primary amine activates the ketone nucleophile via enamine formation. This dual activation is crucial for high reactivity and enantioselectivity.
-
Additive: 4-Nitrophenol can act as a co-catalyst, facilitating proton transfer steps in the catalytic cycle and enhancing the reaction rate.
-
Solvent: Toluene is a common non-polar solvent for such reactions, minimizing competing side reactions.
-
Excess Nucleophile: Using an excess of the ketone nucleophile helps to drive the reaction to completion.
Self-Validating System:
-
The enantiomeric excess of the product should be high and reproducible under the specified conditions.
-
A control experiment without the chiral catalyst should yield a racemic product.
-
The use of the enantiomeric catalyst should produce the opposite enantiomer of the product.
Data Presentation: Representative Results for Analogous Systems
The following table summarizes typical results for the organocatalytic Michael addition of various nucleophiles to cyclic enones, which can be considered as benchmarks for developing a reaction with this compound.[2][3][7]
| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexenone | Diethyl malonate | 10 | 95 | 92 | [2] |
| 2 | Cyclopentenone | Acetone | 10 | 88 | 95 | [3] |
| 3 | Cyclohexenone | Nitromethane | 5 | 99 | 91 | [7] |
| 4 | 3-Methylcyclohexenone | 1,3-Dicarbonyl | 10 | 92 | 96 | [2] |
Diagram 2: Proposed Catalytic Cycle for Amine-Thiourea Catalyzed Michael Addition
Sources
- 1. vision-biotech.com [vision-biotech.com]
- 2. Organocatalytic enantioselective conjugate additions to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Conjugate Addition of Azlactones to Enolizable Linear and Cyclic Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. (PDF) Organocatalytic Enantioselective Conjugate Additions [research.amanote.com]
- 7. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one. This valuable intermediate is a key building block in the synthesis of various complex molecules. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and effective methods for the synthesis of this compound start from 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. The transformation is a chlorination of the enolizable 1,3-dione. The primary chlorinating agents used are oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride.
Q2: Which chlorinating agent provides the best yield?
Published literature and our internal studies indicate that oxalyl chloride generally provides the highest yields, often exceeding 90%.[1][2][3] In contrast, procedures using phosphorus trichloride have reported lower yields, around 40%.[4][5] Phosphorus pentachloride is also a viable reagent.
Q3: What is the reaction mechanism for the chlorination of dimedone?
The reaction proceeds through the enol form of dimedone. The enolic hydroxyl group attacks the electrophilic chlorinating agent.
-
With Oxalyl Chloride: The enol attacks one of the carbonyl carbons of oxalyl chloride, forming an unstable intermediate that then collapses, releasing carbon dioxide, carbon monoxide, and a proton, while the chloride ion attacks the vinyl carbon to yield the final product. If a catalytic amount of dimethylformamide (DMF) is present, a more reactive Vilsmeier-type reagent, (chloromethylene)dimethyliminium chloride, is formed in situ, which then acts as the chlorinating species.[1][4][6][7]
-
With Phosphorus Trichloride/Pentachloride: The enolic oxygen attacks the phosphorus atom, displacing a chloride ion. A subsequent intramolecular or intermolecular attack by the displaced chloride on the vinyl carbon, followed by elimination, yields the product.[8][9]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, dimedone. A typical solvent system for TLC would be a mixture of hexane and ethyl acetate. Additionally, gas evolution (CO and CO2 with oxalyl chloride, or HCl with phosphorus halides) is a visual indicator of reaction progression.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | Inactive or degraded chlorinating agent. | Use a fresh bottle of the chlorinating agent. Oxalyl chloride and phosphorus halides are sensitive to moisture. |
| Insufficient reaction temperature or time. | Ensure the reaction is heated to the recommended temperature (reflux in most cases) and monitor by TLC until the starting material is consumed. | |
| Significant amount of unreacted dimedone after the reaction | Incomplete reaction due to insufficient chlorinating agent. | Use a slight excess of the chlorinating agent. For the oxalyl chloride method, an excess is typically used.[1][2][3] |
| Poor quality starting material. | Ensure the dimedone is pure and dry. | |
| Product loss during workup | Inefficient extraction. | Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Product decomposition during distillation. | Use vacuum distillation to lower the boiling point and prevent decomposition. The reported boiling point is around 95 °C at 18 mmHg.[4][5] |
Impurity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of a higher molecular weight byproduct | Dimerization or condensation of the starting material or product. | Ensure anhydrous conditions, as water can sometimes promote side reactions. |
| Presence of polychlorinated byproducts | Over-chlorination due to harsh reaction conditions or a large excess of the chlorinating agent. | Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. |
| Product is dark or contains colored impurities | Decomposition of reagents or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the distillation is carried out promptly after workup. |
Experimental Protocols
High-Yield Synthesis using Oxalyl Chloride (Adapted from Organic Syntheses)[3]
This procedure is recommended for achieving high yields and purity.
1. Reaction Setup:
-
In a fume hood, equip a dry 250 mL round-bottomed flask with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet.
-
Charge the flask with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (14.0 g, 0.1 mol) and a suitable solvent like chloroform or toluene (100 mL).
2. Reagent Addition:
-
Slowly add oxalyl chloride (11.0 mL, 0.125 mol) to the stirred suspension of dimedone at room temperature. Vigorous gas evolution will be observed.
3. Reaction:
-
After the initial gas evolution subsides, heat the mixture to reflux for 30-60 minutes, or until the reaction is complete as monitored by TLC.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Synthesis using Phosphorus Trichloride[4][5]
1. Reaction Setup:
-
In a fume hood, set up a dry 250 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.
-
Add 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (14.0 g, 0.1 mol) and chloroform (100 mL).
2. Reagent Addition:
-
Slowly add phosphorus trichloride (4.4 mL, 0.05 mol) to the stirred solution.
3. Reaction:
-
Heat the mixture to reflux for 3 hours.
4. Workup and Purification:
-
Cool the reaction mixture and quench by carefully pouring it into ice water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizing the Process
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Reaction Mechanism with Oxalyl Chloride
Caption: Simplified reaction mechanism of dimedone with oxalyl chloride.
References
-
Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. PrepChem.com. [Link]
-
Preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one. PrepChem.com. [Link]
-
Spiro[4.5]decan-7-one, 9,9-dimethyl-. Organic Syntheses Procedure. [Link]
-
What is the reaction of ketone with PCl5? Quora. [Link]
-
DMF‐catalysed chlorination of β‐diketones. ResearchGate. [Link]
-
What happens when ketone reacts with PCl3? Quora. [Link]
-
The Structure and Reactivity of Phosphorus Pentachloride. ResearchGate. [Link]
-
Phosphorus pentachloride. Wikipedia. [Link]
-
Vilsmeier reagent. Wikipedia. [Link]
-
Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry. [Link]
-
Oxalyl chloride. Wikipedia. [Link]
-
Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one. PrepChem.com. [Link]
-
Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. PMC - NIH. [Link]
-
This compound. ChemSynthesis. [Link]
-
Synthesis of alpha beta unsaturated ketones and related compounds. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Publishing. [Link]
-
3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Vision Biotech. [Link]
-
Oxalyl Chloride. Organic Syntheses Procedure. [Link]
-
Phosphorus trichloride. Wikipedia. [Link]
-
Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications (RSC Publishing). [Link]
-
beta-unsaturated carbonyl compounds: Topics by Science.gov. [Link]
-
Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones. Eureka. [Link]
-
Synthesis of Imidoyl Chlorides Using Phosphorus Trichloride. ResearchGate. [Link]
-
Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. PubMed. [Link]
-
Phosphorus Trichloride: The Backbone of Industrial Chemistry. [Link]
-
synthesis of methyl chloride with phosphorus trichloride. Sciencemadness Discussion Board. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main [vedantu.com]
- 4. Vilsmeier-Haack Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one by Vacuum Distillation
This guide provides in-depth technical support for the purification of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS: 17530-69-7), a critical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Due to its molecular structure—an α,β-unsaturated ketone—this compound exhibits thermal sensitivity.[1][2] Attempting distillation at atmospheric pressure will likely lead to decomposition, polymerization, and loss of product. Therefore, vacuum distillation is the mandatory and exclusive method for achieving high purity.
This document is structured to provide not only a standard protocol but also a robust troubleshooting framework to address the common challenges encountered during this specific purification process.
Section 1: Critical Compound Properties & Distillation Parameters
Understanding the relationship between pressure and boiling point is the cornerstone of a successful vacuum distillation. The atmospheric boiling point of this compound is 217.7°C, a temperature at which significant degradation can occur.[3] The goal is to reduce the operating pressure to a level where the compound boils at a much lower, non-destructive temperature, typically below 100°C.
Table 1: Reported Boiling Points at Various Pressures
| Boiling Point (°C) | Pressure (mmHg / Torr) | Source |
|---|---|---|
| 44 - 46 | 0.1 | [4][5] |
| 72 | 5 | [6] |
| 68 - 71 | 6 | [7] |
| 94 | 15 | [8] |
| 95 | 18 | [9] |
| 217.7 | 760 (Atmospheric) |[3] |
Section 2: Pre-Distillation Checklist & Best Practices
Proactive measures are essential for a smooth and efficient purification. A self-validating protocol begins before the heat is applied.
-
Crude Material Assessment:
-
Is it dry? The compound is typically synthesized from dimedone followed by an aqueous workup.[8][9] Ensure the crude material is thoroughly dried with an agent like anhydrous magnesium sulfate or sodium sulfate before distillation. Water will interfere with achieving a deep vacuum and can co-distill.
-
Is it acidic? Synthesis often involves chlorinating agents like oxalyl chloride or phosphorus pentachloride, which can leave acidic residues (e.g., HCl).[6][7][8] These acids can catalyze decomposition upon heating. Consider a pre-distillation wash of the ethereal or organic solution with a dilute sodium bicarbonate solution, followed by a water wash and thorough drying.[8]
-
-
Distillation Apparatus Integrity:
-
Grease and Seals: Use a high-vacuum grease sparingly but effectively on all ground-glass joints. Ensure all seals are perfect. Even a minor leak will prevent the system from reaching the target pressure.
-
Cold Trap: Always use a cold trap (e.g., dry ice/acetone or liquid nitrogen) between your distillation apparatus and the vacuum pump. This protects the pump from corrosive vapors and volatile impurities.
-
Fractionating Column: For optimal purity, use a short-path distillation head or a short, insulated Vigreux column. This helps separate lower-boiling impurities without excessive hold-up.[7][10]
-
-
Smooth Boiling:
-
Stirring: A magnetic stir bar is essential for smooth boiling and preventing bumping, which is common under vacuum. Ensure the stir bar is appropriately sized and the stir plate is functioning correctly.
-
Boiling Chips: While an option, boiling chips are less effective under high vacuum and can lose their activity if the vacuum is broken and reapplied. Vigorous stirring is the preferred method.
-
Section 3: Standard Vacuum Distillation Protocol
This protocol synthesizes best practices from established procedures.[6][7]
-
Apparatus Setup: Assemble the distillation apparatus (distilling flask, short-path head with thermometer, condenser, receiving flask, and cold trap) as shown in the workflow diagram below. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.
-
Charge the Flask: Add the dry, crude this compound and a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
Seal and Evacuate: Connect the apparatus to the vacuum pump. Turn on the magnetic stirrer. Slowly and carefully evacuate the system. Monitor the pressure using a vacuum gauge (e.g., a McLeod or Pirani gauge). The system should reach a stable pressure below 10 mmHg, ideally in the range cited in Table 1 for your desired boiling temperature.
-
Cool the Condenser: Once a stable vacuum is achieved, begin the flow of coolant through the condenser.
-
Apply Heat: Gently heat the distilling flask using a heating mantle with a stirrer. Increase the temperature gradually.
-
Collect Fractions:
-
Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain residual solvents and other volatile impurities.
-
Main Fraction: As the temperature of the distilling vapor stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask to collect the pure product. The product should be a colorless to pale yellow liquid.[6][7]
-
End Fraction: If the temperature begins to rise or drop significantly, or if the distillate color changes, stop the collection.
-
-
Shutdown:
-
Turn off and lower the heating mantle.
-
Allow the system to cool completely under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen. Venting a hot system can cause oxidation of the product.
-
Turn off the vacuum pump and condenser coolant. Disassemble the apparatus.
-
Section 4: Troubleshooting Guide & FAQs
Direct answers to common problems encountered during the distillation of this compound.
Q1: The material in the distilling flask is turning dark brown or black, and the distillation rate is slow.
-
Primary Cause: Thermal decomposition. You are heating the compound too strongly for the current vacuum level. The dark color is due to charring and polymerization.
-
Solution:
-
Immediately reduce/remove heat.
-
Improve the vacuum. Check every joint and seal for leaks. Ensure your vacuum pump is performing optimally (check the oil). A lower pressure will allow the product to boil at a significantly lower, safer temperature.[3][6]
-
Re-evaluate your target. Cross-reference your measured vacuum with the vapor pressure data in Table 1. If your vacuum pump can only achieve 15 mmHg, do not heat the pot expecting the compound to boil at 70°C; it will require a temperature closer to 94°C.[8]
-
Q2: The pressure in the system is unstable and "bumping" is occurring, even with stirring.
-
Primary Cause: Inefficient nucleation or trapped volatiles. Sudden, violent boiling (bumping) happens when the liquid becomes superheated. This can be due to insufficient stirring speed or the presence of low-boiling point solvents that flash boil.
-
Solution:
-
Increase Stirring Speed: Ensure the magnetic stirrer is creating a deep vortex in the liquid.
-
Degas the Crude Material: Before applying significant heat, allow the crude material to stir under full vacuum for 15-30 minutes. This will gently remove most dissolved gases and residual volatile solvents, which are common from the workup.[8][9]
-
Ensure Gradual Heating: Apply heat slowly to allow the system to equilibrate and prevent superheating.
-
Q3: The distilled product is impure, contaminated with a lower-boiling substance.
-
Primary Cause: Inadequate separation of a forerun. The crude material often contains solvents from the synthesis and workup (e.g., chloroform, toluene, ethyl acetate).[7][9]
-
Solution:
-
Isolate the Forerun: Be patient during the initial phase of the distillation. The vapor temperature will first rise to the boiling point of the most volatile impurity at the system pressure. It should then drop before rising again and stabilizing at the product's boiling point. All distillate collected before this final stabilization is the forerun and must be discarded.
-
Use a Fractionating Column: If impurities have boiling points close to the product, a simple distillation may be insufficient. A short Vigreux column can significantly improve separation efficiency.
-
Q4: Nothing is distilling over, even though the heating mantle is hot and the vacuum is good.
-
Primary Cause: A combination of issues could be at play, creating a logical impasse.
-
Solution: Follow a systematic check, as outlined in the troubleshooting diagram below.
-
Confirm Temperature Measurement: Is the thermometer placed correctly? Is it calibrated?
-
Confirm Pressure Measurement: Is your gauge accurate? Is it placed correctly in the system to measure the pressure at the distillation head?
-
Check for Over-Condensation: Is your condenser coolant excessively cold for a high-boiling point compound? This can cause the vapor to condense and fall back into the pot before reaching the receiving flask (a phenomenon known as "refluxing"). For a boiling point of ~70-90°C, standard tap water is sufficient.
-
Check for Blockages: Ensure there are no physical obstructions in the vapor path.
-
Section 5: Visual Workflows
Standard Distillation Workflow
A diagram illustrating the sequential steps for a successful vacuum distillation.
Caption: Standard operational flow for vacuum distillation.
Troubleshooting Decision Tree
A logical guide for diagnosing common distillation problems.
Sources
- 1. vision-biotech.com [vision-biotech.com]
- 2. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 17530-69-7 [chemnet.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | CAS#:17530-69-7 | Chemsrc [chemsrc.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support guide for the synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS 17530-69-7), a critical intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and an understanding of the underlying reaction mechanisms. Our goal is to empower researchers to overcome common challenges, optimize reaction yields, and ensure product purity.
Overview of Synthetic Pathways
The most prevalent and industrially relevant synthesis of this compound involves the chlorination of 5,5-dimethyl-1,3-cyclohexanedione (Dimedone). Dimedone, a β-diketone, exists in equilibrium with its more reactive enol tautomer. The reaction proceeds via the activation of the enolic hydroxyl group by a chlorinating agent, followed by nucleophilic attack and subsequent rearrangement to yield the desired α,β-unsaturated chloro-ketone.
Several chlorinating agents are commonly employed, each with distinct advantages, reaction profiles, and potential side reactions. The choice of agent significantly impacts reaction conditions, yield, and purification strategy. The most common agents include:
-
Oxalyl Chloride ((COCl)₂) / Thionyl Chloride (SOCl₂): Generally considered milder reagents, often providing high yields with gaseous byproducts that are easily removed.[2][3][4]
-
Phosphorus Pentachloride (PCl₅): A powerful and cost-effective chlorinating agent, but its high reactivity can lead to more side products if not carefully controlled.[5]
-
Phosphorus Trichloride (PCl₃): Another phosphorus-based reagent, typically requiring reflux conditions.[6]
The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown or black upon adding the chlorinating agent. What is causing this, and is the synthesis salvageable?
A1: This is a common observation, particularly when using highly reactive agents like phosphorus pentachloride (PCl₅) or when reaction temperatures are not adequately controlled.
-
Causality: The darkening is typically due to polymerization or decomposition of the starting material or product. Dimedone and the resulting chloroenone can undergo self-condensation or other side reactions under harsh acidic conditions (generated by the release of HCl) and elevated temperatures. The presence of moisture can also hydrolyze the chlorinating agent, creating highly corrosive conditions that promote charring.
-
Troubleshooting:
-
Temperature Control: Ensure the addition of the chlorinating agent is performed slowly and at a reduced temperature (e.g., 0 °C or as specified in the protocol) to dissipate the exothermic heat of reaction.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture not only consumes the chlorinating agent but also generates excess HCl, which can catalyze decomposition.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
-
Salvageability: A dark color does not always mean a complete failure. Proceed with the workup and purification. Often, the desired product can be isolated from the polymeric baseline material via vacuum distillation or column chromatography, albeit with a reduced yield.
Q2: My final product yield is significantly lower than reported in the literature. What are the most likely reasons?
A2: Low yields can stem from several factors, from reagent quality to procedural execution.
-
Causality & Troubleshooting:
-
Incomplete Reaction: The most common cause. Ensure the reaction is stirred for the recommended duration and at the correct temperature. With solid starting materials like dimedone, ensure it is fully suspended and dissolved during the reaction.[4] For the oxalyl chloride method, the reaction is often complete when gas evolution (CO, CO₂) ceases.[4]
-
Reagent Stoichiometry: While an excess of the chlorinating agent is often used to drive the reaction to completion, a gross excess can promote side reactions. Conversely, using too little will result in unreacted dimedone. Use the stoichiometry recommended by a reliable procedure (e.g., 2 equivalents of oxalyl chloride).[2][3]
-
Inefficient Workup: The product is susceptible to hydrolysis. During aqueous workup, perform extractions quickly. Ensure the organic layers are thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation, as residual water can cause product loss during distillation.[5][6]
-
Purification Loss: this compound is a liquid with a relatively high boiling point.[6][7] Significant material can be lost if vacuum distillation is performed at too high a temperature (leading to decomposition) or with an inefficient vacuum/condenser setup.
-
Q3: My TLC/GC analysis shows a significant impurity with a similar polarity to my product. What could it be?
A3: This often points to a side reaction involving either the starting material or the product. The identity of the byproduct is highly dependent on the chlorinating agent used.
-
Potential Byproducts:
-
Unreacted Dimedone: If the reaction was incomplete. This is usually more polar than the product.
-
Dichlorinated Species: With powerful reagents like PCl₅, it's possible for both the enol and the remaining ketone carbonyl to react, leading to the formation of 1,3-dichloro-5,5-dimethyl-1,3-cyclohexadiene. This byproduct is typically less polar than the desired product. The mechanism involves the conversion of the C=O group to a CCl₂ group.[8][9]
-
Phosphorus Byproducts: When using PCl₃ or PCl₅, the inorganic byproduct is phosphorous acid or phosphoryl chloride (POCl₃), respectively.[8][10] POCl₃ is volatile and can co-distill with the product if not removed during workup. A careful aqueous wash is essential to hydrolyze these species.
-
-
Troubleshooting & Identification:
-
Control Stoichiometry: To avoid dichlorination, use the minimum effective amount of the chlorinating agent.
-
Optimize Workup: Washing the organic extract with a dilute base (e.g., cold aqueous KOH or NaHCO₃) can help remove acidic impurities like unreacted dimedone and phosphorus acids.[5]
-
Purification: A careful fractional vacuum distillation is often sufficient to separate the product from less volatile impurities.[2][5] If separation is difficult, silica gel chromatography may be required.
-
Troubleshooting Guide by Reagent
This section provides a structured approach to troubleshooting based on the specific chlorinating agent used in the synthesis.
Method 1: Oxalyl Chloride / Thionyl Chloride
This is often the highest-yielding and cleanest method.[2][3] Problems usually relate to reaction control.
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Vigorous, uncontrollable gas evolution and foaming upon addition. | Addition of reagent is too fast; reaction temperature is too high. | Add the oxalyl chloride/thionyl chloride dropwise via an addition funnel.[4] Maintain the reaction in an ice bath during addition. |
| Reaction stalls; solid dimedone remains after reflux. | Insufficient chlorinating agent; poor quality reagent (hydrolyzed). | Add a small additional amount of the chlorinating agent and continue heating.[4] For future runs, use a fresh bottle of the reagent. |
| Product is yellow or red after distillation. | Thermal decomposition during distillation. | Use a high-vacuum pump to lower the boiling point. Ensure the distillation flask is not heated above 100-110 °C. |
Method 2: Phosphorus Pentachloride (PCl₅)
A potent and economical choice, but requires more stringent control to avoid side products.
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Product has a greenish tint. | Residual chlorine from the dissociation of PCl₅ (PCl₅ ⇌ PCl₃ + Cl₂).[10] | This is often minor. The color can sometimes be removed by washing the organic phase with a dilute sodium bisulfite solution during workup. |
| Difficult-to-remove impurity observed by GC/NMR. | Co-distillation of POCl₃ byproduct. | Ensure a thorough and careful aqueous quench. Add crushed ice slowly to the reaction mixture to hydrolyze PCl₅ and POCl₃ before extraction.[5] |
| Low yield and significant baseline material on TLC. | Over-chlorination and polymerization due to the high reactivity of PCl₅. | Use chloroform as a solvent and maintain a gentle reflux; avoid aggressive heating.[5] Ensure the reaction time is not excessively long. |
Visualizing the Chemistry: Mechanisms and Workflows
Primary Reaction Pathway
The accepted mechanism for chlorination with agents like oxalyl chloride involves the initial formation of a reactive intermediate from the enol form of dimedone.
Caption: Proposed mechanism for the chlorination of dimedone.
Common Side Reaction: Dichlorination
Using an excess of a strong chlorinating agent like PCl₅ can lead to the formation of a gem-dicholoride at the carbonyl position.
Caption: Formation of dichlorinated byproducts with excess PCl₅.
Troubleshooting Workflow: Diagnosing Low Yield
When faced with a low yield, a systematic approach can help identify the root cause.
Caption: Decision tree for troubleshooting low product yield.
Validated Experimental Protocols
The following protocols are adapted from trusted literature sources and represent best practices for the synthesis.
Protocol 1: Synthesis using Oxalyl Chloride
(Adapted from Clark and Heathcock, J. Org. Chem. 1976)[2][3]
-
Setup: In a fume hood, equip a 250 mL round-bottomed flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried.
-
Charging Flask: Add dimedone (15.0 g, 107 mmol) and a suitable anhydrous solvent like chloroform (40 mL) or toluene (100 mL) to the flask.[2][4]
-
Reagent Addition: Slowly add oxalyl chloride (13.6 mL, 27.2 g, 214 mmol, 2.0 equiv) to the stirred suspension over 10-15 minutes. Vigorous gas evolution will occur.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux for 20-30 minutes, or until the gas evolution ceases and the solution becomes clear and yellow.[2][3]
-
Workup: Allow the mixture to cool to room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (bp 72 °C at 5 mmHg) to yield 3-chloro-5,5-dimethylcyclohex-2-en-1-one as a colorless liquid.[2][3] (Expected yield: ~92%).
Protocol 2: Synthesis using Phosphorus Pentachloride
(Adapted from US Patent 4102896)[5]
-
Setup: Assemble a reaction flask with a reflux condenser and magnetic stirrer in a fume hood. Protect the setup from atmospheric moisture with a drying tube.
-
Charging Flask: Charge the flask with dimedone (50.0 g), phosphorus pentachloride (75.2 g), and anhydrous chloroform (400 mL).
-
Reaction: Heat the mixture at reflux for 2.5 hours. After heating, allow the mixture to stir at ambient temperature for an additional 18 hours.
-
Workup:
-
Remove the chloroform by rotary evaporation.
-
Carefully quench the residue by adding it to a mixture of water and ice.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash them with a cold, dilute potassium hydroxide (KOH) solution, followed by water.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
-
Purification: Concentrate the dried solution under reduced pressure. Purify the residual oil by vacuum distillation (bp 94 °C at 15 mmHg) to obtain the final product.
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. Retrieved from [Link]
-
Stanovnik, B., et al. (2002). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[3][6]oxathioles and their transformations. ResearchGate. Retrieved from [Link]
-
Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Wender, P. A., White, A. W., & McDonald, F. E. (1992). SPIROANNELATION VIA ORGANOBIS(CUPRATES): 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. Organic Syntheses, 70, 204. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Quora. (2018). What happens when acetone reacts with phosphorus pentachloride?. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Phosphorus pentachloride. Retrieved from [Link]
Sources
- 1. vision-biotech.com [vision-biotech.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
This technical guide provides in-depth troubleshooting and purification protocols for crude 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a key intermediate in pharmaceutical and fine chemical synthesis.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chlorinated cyclic enone.
I. Understanding the Impurity Profile: A Mechanistic Approach
Effective purification begins with a foundational understanding of the potential impurities. The synthesis of this compound typically proceeds via the reaction of dimedone with a chlorinating agent such as phosphorus trichloride or oxalyl chloride.[2][3] Based on this, we can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Primarily residual dimedone.
-
Reagent-Derived Impurities: Hydrolyzed or partially reacted chlorinating agents and their byproducts.
-
Side-Reaction Products: Compounds arising from undesired chemical transformations of the starting material or product.
-
Solvent Residues: Residual solvents from the reaction and work-up.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during the purification of this compound.
Q1: My crude product is a dark, oily residue. What is the likely cause and how can I address it?
A1: A dark, oily appearance often suggests the presence of polymeric or highly conjugated byproducts. This can arise from side reactions, particularly if the reaction temperature was too high or if acidic byproducts were not effectively neutralized during the work-up.
-
Troubleshooting Strategy:
-
Initial Wash: Before concentrating the organic extract, wash it with a saturated sodium bicarbonate solution to neutralize any residual acidic species.
-
Charcoal Treatment: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal and adsorbed colored impurities.
-
Proceed to Purification: The decolorized solution can then be concentrated and subjected to distillation, chromatography, or recrystallization.
-
Q2: During vacuum distillation, my product seems to be co-distilling with an impurity. How can I improve the separation?
A2: Co-distillation suggests that an impurity has a boiling point very close to that of your product under the distillation conditions.
-
Troubleshooting Strategy:
-
Fractional Distillation: If not already in use, employ a fractional distillation setup with a Vigreux or packed column to increase the theoretical plates and enhance separation.
-
Adjust Vacuum: Fine-tuning the vacuum level can sometimes alter the relative volatilities of the product and impurity, improving separation.
-
Alternative Purification: If distillation is ineffective, consider column chromatography, which separates compounds based on polarity rather than boiling point.
-
Q3: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling is too rapid.
-
Troubleshooting Strategy:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Adjustment: The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A good solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]
-
Q4: My purified product has a pungent, acidic odor. What is the likely contaminant?
A4: A sharp, acidic odor is often indicative of residual hydrochloric acid (HCl), a byproduct of the reaction of the chlorinating agent with trace water or the enol form of dimedone.
-
Troubleshooting Strategy:
-
Aqueous Work-up: Ensure the organic phase is thoroughly washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove any HCl.
-
Azeotropic Removal: If trace HCl persists, it can sometimes be removed by co-evaporation with a non-polar solvent like toluene on a rotary evaporator.
-
III. Detailed Purification Protocols
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is the most commonly reported method for purifying this compound and is effective for removing non-volatile impurities.[2]
Step-by-Step Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported to be in the range of 44-46 °C at 0.1 mmHg to 95 °C at 18 mmHg.[2][5]
-
Monitoring: Monitor the distillation for any changes in temperature or appearance of the distillate, which may indicate the presence of different fractions.
| Parameter | Recommended Value |
| Pressure | 0.1 - 20 mmHg |
| Boiling Point | 44 - 96 °C (pressure dependent) |
| Apparatus | Short-path distillation |
Protocol 2: Purification by Column Chromatography
Column chromatography is an excellent alternative for separating impurities with similar boiling points but different polarities. As a ketone, this compound is of intermediate polarity.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting point is 95:5 hexanes:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the product. The elution order will generally be less polar impurities first, followed by the product, and then more polar impurities like residual dimedone.[6][7]
-
Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient |
| Fraction Analysis | Thin Layer Chromatography (TLC) |
Protocol 3: Purification by Recrystallization
While less commonly reported, recrystallization can be an effective method if a suitable solvent is identified.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot.[4][8] Potential solvents to screen include hexanes, heptane, isopropanol, and mixtures such as hexanes/ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
IV. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of crude this compound.
Caption: Purification workflow for this compound.
V. Anticipated Impurity Structures
A visual representation of the target molecule and a key potential impurity.
Caption: Structures of the target compound and a common impurity.
VI. References
-
Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
-
PubChem. This compound. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Bionity. Column chromatography. [Link]
-
Wikipedia. Column chromatography. [Link]
-
Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). [Link]
-
Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues? [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251369). [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ChemSynthesis. This compound. [Link]
-
PrepChem.com. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. [Link]
-
Chemistry For Everyone. How Can You Fix Problems In Distillation Columns? [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
University of York. Solvent Choice. [Link]
-
ResearchGate. Troubleshooting a Distillation Column - Problem and Solution. [Link]
-
Global Journals. Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]
-
Slideshare. Troubleshooting of Distillation. [Link]
-
Chemsrc. This compound. [Link]
-
Chemistry Stack Exchange. Mechanism of dimedone preparation. [Link]
-
YouTube. CHEM 3810 Expt 7 Synthesis of Dimedone by Michael Addition and Intramolecular Claisen Condensation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. [Link]
-
Wikipedia. Phosphorus trichloride. [Link]
-
Organic Chemistry Portal. A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). [Link]
-
Sciencemadness Discussion Board. synthesis of methyl chloride with phosphorus trichloride. [Link]
-
Organic Chemistry Portal. A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. [Link]
-
PMC. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. [Link]
-
ResearchGate. An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. [Link]
Sources
- 1. vision-biotech.com [vision-biotech.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Stability issues of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one in different solvents
Welcome to the technical support center for 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS 17530-69-7). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this versatile synthetic intermediate. As a chlorinated cyclic enone, its reactivity is key to its synthetic utility but also necessitates careful consideration of solvent choice and handling conditions to ensure experimental reproducibility and integrity.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and recommended protocols based on established principles of physical organic chemistry and analytical science.
I. Understanding the Stability Profile of this compound
This compound is a reactive intermediate due to the presence of an α,β-unsaturated carbonyl system and a chlorine atom at the 3-position.[1][2] The gem-dimethyl group at the 5-position provides some steric hindrance and influences the conformation of the ring, which can affect its reactivity and stability. The primary modes of degradation are anticipated to be solvolysis and hydrolysis, particularly in nucleophilic and protic solvents.
Diagram: Potential Degradation Pathways
Caption: General degradation pathways in protic vs. aprotic solvents.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
1. Issue: Loss of starting material and appearance of a new, more polar spot on TLC after workup with aqueous solutions.
-
Plausible Cause: Hydrolysis of the chloro-enone. The chlorine atom is susceptible to nucleophilic substitution by water, especially under neutral or slightly basic conditions, leading to the formation of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one.
-
Troubleshooting Steps:
-
Minimize Contact with Water: During aqueous workups, perform extractions quickly and at low temperatures. Use brine to wash the organic layer to reduce the amount of dissolved water.
-
pH Control: If possible, maintain a slightly acidic pH during extraction, as this can suppress the rate of hydrolysis.
-
Prompt Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) immediately after the aqueous wash.
-
Solvent Removal: Remove the organic solvent under reduced pressure at a low temperature to prevent heating the compound in the presence of residual water.
-
2. Issue: Inconsistent reaction yields when using alcoholic solvents (Methanol, Ethanol).
-
Plausible Cause: Solvolysis. Alcohols can act as nucleophiles, leading to the substitution of the chlorine atom to form the corresponding 3-alkoxy-5,5-dimethyl-2-cyclohexen-1-one. This side reaction will consume your starting material and may complicate purification.
-
Troubleshooting Steps:
-
Solvent Selection: If the reaction chemistry allows, consider switching to a less nucleophilic or aprotic solvent (e.g., THF, Dichloromethane, Toluene).
-
Temperature Control: If an alcoholic solvent is necessary, run the reaction at the lowest possible temperature to minimize the rate of solvolysis.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the extent of side product formation.
-
Non-nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) instead of an alkoxide.
-
3. Issue: Gradual discoloration and appearance of impurities in stock solutions.
-
Plausible Cause: Long-term instability, potentially accelerated by light or trace impurities in the solvent. While generally more stable in aprotic solvents, degradation can still occur over extended periods.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare stock solutions.
-
Inert Atmosphere: Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photochemical degradation.
-
Storage Temperature: Store stock solutions at low temperatures (-20°C or below) to slow down the rate of degradation.
-
Fresh Preparation: For critical applications, prepare solutions fresh before use.
-
4. Issue: Broad peaks or peak tailing during HPLC analysis.
-
Plausible Cause: On-column degradation or interaction with residual silanols on the stationary phase. The reactive nature of the compound can lead to instability during the analytical run.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the pH of the mobile phase. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can often improve peak shape for enones.
-
Column Choice: Use a high-quality, end-capped C18 column to minimize interactions with silanol groups.
-
Temperature Control: Maintain a consistent and potentially lower column temperature to reduce the risk of on-column degradation.
-
Shorter Run Times: Optimize the gradient to achieve a shorter run time, minimizing the compound's residence time on the column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
A1: The stability is highly dependent on the nature of the solvent.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to be least stable in these solvents due to solvolysis/hydrolysis. The rate of degradation will increase with temperature and pH.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to be significantly more stable in these solvents. However, trace amounts of water can still lead to slow degradation over time.
-
Aprotic Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The compound is expected to be most stable in these solvents, provided they are anhydrous.
| Solvent Class | Example Solvents | Expected Stability | Primary Degradation Pathway |
| Protic | Water, Methanol, Ethanol | Low | Solvolysis/Hydrolysis |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Slow hydrolysis (if water is present) |
| Nonpolar Aprotic | Hexane, Toluene, DCM | High | Minimal (in anhydrous conditions) |
Q2: What are the likely degradation products I should look for?
A2: The primary degradation products are the result of nucleophilic substitution at the C-3 position.
-
In aqueous media: 3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one.
-
In methanolic media: 3-Methoxy-5,5-dimethyl-2-cyclohexen-1-one.
-
In ethanolic media: 3-Ethoxy-5,5-dimethyl-2-cyclohexen-1-one.
These degradation products are more polar than the parent compound and can be monitored by TLC, HPLC, or GC-MS.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store the neat compound in a tightly sealed container at low temperature (-20°C or below) under an inert atmosphere. For solutions, use a high-purity, anhydrous aprotic solvent and store under the same conditions.
Q4: Can I use this compound in reactions heated to reflux?
A4: This depends on the solvent. Refluxing in aprotic, non-nucleophilic solvents like toluene or chloroform is generally acceptable, as evidenced by some synthetic procedures.[3] However, refluxing in protic or nucleophilic solvents like alcohols will likely lead to significant degradation through solvolysis.
IV. Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent.
Caption: Workflow for a typical stability study.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.
-
Prepare a series of calibration standards in a stable solvent (e.g., acetonitrile).
-
-
Incubation:
-
Store the test solution under controlled conditions (e.g., constant temperature, protected from light).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, dilute it with a stable solvent if necessary, and analyze by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Monitor the increase in the peak area of any degradation products.
-
Protocol 2: Identification of Degradation Products by GC-MS
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest and subject it to forced degradation (e.g., by heating or adding a small amount of water/alcohol).
-
-
GC-MS Analysis (Example):
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium
-
Ionization: Electron Ionization (EI), 70 eV
-
-
Data Analysis:
-
Analyze the mass spectrum of the parent compound and any new peaks that appear after degradation.
-
The mass spectrum of the parent compound (C₈H₁₁ClO, MW: 158.6 g/mol ) will show a characteristic isotopic pattern for one chlorine atom.
-
A hydrolysis product (C₈H₁₂O₂, MW: 140.2 g/mol ) would show a molecular ion at m/z 140.
-
A methoxylation product (C₉H₁₄O₂, MW: 154.2 g/mol ) would show a molecular ion at m/z 154.
-
V. References
-
PrepChem. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Available at: [Link]
-
Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Available at: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Coriolis Pharma. Forced Degradation Studies. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ChemSynthesis. This compound. Available at: [Link]
-
Lumen Learning. Organic Chemistry 1: Reactive intermediates. Available at: [Link]
-
ZM Silane Limited. Organic Synthesis Reactions Intermediate. Available at: [Link]
-
MedCrave online. Forced degradation studies. Available at: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). Available at: [Link]
-
Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Available at: [Link]
-
International Journal of Occupational Medicine and Environmental Health. REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT BASED ON ULTRAVIOLET- VISIBLE DETECTOR FOR THE ANALYSIS. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]
-
Science.gov. performance reversed-phase chromatography: Topics by Science.gov. Available at: [Link]
-
VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. Available at: [Link]
-
ResearchGate. Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. Available at: [Link]
Sources
How to prevent polymerization of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support guide for 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS 17530-69-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and handling protocols to ensure the stability and integrity of this valuable synthetic intermediate.
Molecule Profile & Inherent Reactivity
This compound is a chlorinated cyclic enone widely used in organic synthesis.[1] Its utility stems from its reactive α,β-unsaturated carbonyl system, which makes it an excellent substrate for nucleophilic substitution and Michael addition reactions.[1] However, this same electronic configuration is responsible for its inherent instability and tendency to polymerize.
The key structural features contributing to its reactivity are:
-
The α,β-Unsaturated Ketone: This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to nucleophilic attack and radical addition.[2]
-
The Allylic Chloride: The chlorine atom at the 3-position is allylic, enhancing its reactivity and potential for elimination or substitution, which can initiate degradation pathways.
Understanding these features is crucial to mitigating unwanted side reactions, primarily polymerization.
Understanding the Problem: Polymerization Pathways
Polymerization typically manifests as increased viscosity, discoloration (yellow to brown), or complete solidification of the material. This process is generally irreversible and renders the compound unusable. The primary mechanisms are free-radical polymerization and acid/base-catalyzed polymerization.
Caption: Potential polymerization pathways for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly opened bottle of the compound is already yellow and slightly viscous. What happened?
A: This suggests that polymerization has already begun. The cause is likely exposure to heat or light during shipping or previous storage. The yellow color indicates the formation of conjugated polymer chains. We recommend assessing the purity before use. If significant polymerization has occurred, the material may not be suitable for reactions sensitive to impurities or requiring precise stoichiometry.
Q2: Can I store the compound in a standard laboratory refrigerator?
A: While refrigeration is recommended, standard lab refrigerators are not suitable due to the risk of spark ignition from internal components like thermostats and lights.[3] You must use a refrigerator specifically designed for flammable material storage. Store the compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and place it within a secondary containment tray.[3]
Q3: I noticed a precipitate forming in my stock solution (dissolved in an organic solvent). Is this polymerization?
A: It could be. Some solvents can promote degradation, or the precipitate could be the result of a slow reaction with trace impurities (e.g., water, peroxides) in the solvent. It could also be the compound crashing out if the solution is near its saturation point at a lower temperature. To check, warm a small aliquot to see if the precipitate redissolves. If it does not, polymerization or degradation is the likely cause. Always use dry, peroxide-free, and inhibitor-free solvents for stock solutions.
Q4: How can I inhibit polymerization during a long, heated reaction?
A: Heating accelerates polymerization. If your reaction conditions permit, add a free-radical inhibitor to the reaction mixture. Common choices include Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) at low concentrations (50-200 ppm).[4] It is critical to first verify that the inhibitor will not interfere with your desired chemical transformation.
Q5: The compound solidified in the bottle. Can I still use it?
A: No. Complete solidification indicates extensive polymerization. The material is no longer this compound and should be disposed of as hazardous chemical waste according to your institution's guidelines.[5] Attempting to melt or dissolve the polymer can be dangerous and will not regenerate the starting material.
Prevention & Troubleshooting Guide
Proactive measures are the most effective way to prevent polymerization. This involves a combination of proper storage, handling, and the use of inhibitors.
Inhibitor & Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C in a flammable-rated refrigerator.[3] | Reduces the rate of thermal decomposition and radical formation. |
| Atmosphere | Inert (Argon or Nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Light Exposure | Store in an amber glass bottle; keep in the dark. | Prevents photochemical reactions that can generate radical initiators.[6][7] |
| Primary Inhibitor | Butylated Hydroxytoluene (BHT). | A common and effective free-radical scavenger.[4] |
| Alternative Inhibitor | Hydroquinone (HQ). | Effective, but can be more reactive in some systems. |
| Container | Original supplier bottle or borosilicate glass. | Ensures compatibility and avoids leaching of impurities.[5] |
Troubleshooting Workflow
If you suspect polymerization has occurred, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting decision tree for suspected polymerization.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Verify Inhibitor: Upon receipt, confirm if the compound was supplied with an inhibitor like BHT. If not, and if long-term storage is intended, consider adding 100-200 ppm of BHT.
-
Inert Atmosphere: Work in a fume hood.[5] Briefly open the container and immediately flush the headspace with a gentle stream of dry Argon or Nitrogen for 15-30 seconds.
-
Seal Securely: Tightly seal the container cap. For extra protection, wrap the cap and neck with Parafilm® to prevent moisture ingress.
-
Protect from Light: Place the sealed container inside a secondary container, such as an amber plastic tub or a metal can.
-
Refrigerate: Store the secondary container in a designated, spark-proof refrigerator at 2-8 °C.[3]
-
Log Information: Label the container with the date of receipt, the date opened, and the date an inhibitor was added (if applicable).[3]
-
Regular Inspection: Visually inspect the material every 1-2 months for any changes in color or viscosity.
Protocol 2: Handling and Use in Reactions
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.
-
Inert Environment: Dispense the required amount of the liquid under an inert atmosphere, either in a glovebox or using Schlenk line techniques.
-
Minimize Exposure: Work quickly to minimize the compound's exposure to air and light.
-
Reseal for Storage: After dispensing, re-flush the headspace of the storage container with an inert gas before resealing and returning it to cold storage.
-
Solvent Choice: If preparing a stock solution, use only high-purity, dry, and peroxide-free solvents. Solvents like unstabilized THF can contain peroxides that initiate polymerization.
By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.
References
-
Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Available from: [Link]
-
PrepChem.com. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Available from: [Link]
-
Britannica. Radical scavenger | chemistry. Available from: [Link]
-
PubMed. Chlorine atom substitution influences radical scavenging activity of 6-chromanol. Available from: [Link]
-
ResearchGate. How to scavenge Dichlorine radical anions? (November 27, 2014). Available from: [Link]
-
University of Toronto Scarborough. Chemical handling and storage section 6. Available from: [Link]
-
University of Ottawa. Handling and Storage of Chemicals. Available from: [Link]
-
Cal-Star. Handling Reactive Chemicals: Precautions and Tips (July 24, 2024). Available from: [Link]
-
The Royal Society of Chemistry. Trapping Chlorine Radicals via Substituting Nitro Radicals in the Gas Phase (August 28, 2015). Available from: [Link]
- Google Patents. US3404133A - Production of copolymers of alpha, beta-unsaturated aldehydes in a two-step polymerization using two different catalysts.
-
Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Chemsrc. This compound | CAS#:17530-69-7. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
-
ChemRxiv. Deconjugative Photoisomerization of Cyclic Enones. Available from: [Link]
-
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Available from: [Link]
-
Organic Syntheses Procedure. Spiro[4.5]decan-7-one, 9,9-dimethyl. Available from: [Link]
-
Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). Available from: [Link]
-
Wikipedia. Enone–alkene cycloadditions. Available from: [Link]
-
PMC - NIH. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Available from: [Link]
-
PMC - NIH. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from: [Link]
-
ACS Publications - American Chemical Society. Organic Letters Journal. Available from: [Link]
- Books. CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds (June 15, 2022).
-
PubMed. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
Wikipedia. α,β-Unsaturated carbonyl compound. Available from: [Link]
Sources
Characterization of byproducts in 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one. This valuable intermediate is often prepared from 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and like many chemical syntheses, the formation of byproducts can present challenges in obtaining a pure product.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical techniques.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental issues, their probable causes related to byproduct formation, and actionable solutions.
Issue 1: Low Yield and Presence of Unreacted Starting Material
Observation: Your final product yield is significantly lower than expected, and analysis (e.g., by TLC, GC-MS, or NMR) indicates the presence of a substantial amount of unreacted 5,5-dimethyl-1,3-cyclohexanedione (dimedone).
Probable Cause:
-
Incomplete Reaction: The chlorinating agent may not have been added in sufficient stoichiometric excess, or the reaction time and temperature were inadequate for complete conversion. Dimedone exists in a tautomeric equilibrium between the diketo and enol forms, and the enol form is the reactive species for chlorination.[2]
-
Deactivation of Chlorinating Agent: Moisture in the reaction setup can hydrolyze and deactivate common chlorinating agents like oxalyl chloride or phosphorus pentachloride, reducing their effectiveness.
Proposed Solutions:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a 1.5 to 2-fold molar excess of the chlorinating agent (e.g., oxalyl chloride).[3][4] | Ensures complete conversion of dimedone, accounting for any potential deactivation. |
| Reaction Conditions | Ensure the reaction is carried out under anhydrous conditions. Use oven-dried glassware and anhydrous solvents. | Prevents hydrolysis of the chlorinating agent, maintaining its reactivity. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Confirms the disappearance of the starting material before workup. |
Issue 2: Presence of a Dichloro- substituted Byproduct
Observation: Mass spectrometry (GC-MS or LC-MS) reveals a peak with a molecular ion corresponding to a dichlorinated product (C₈H₁₀Cl₂O).
Probable Cause:
-
Over-chlorination: Excessive amounts of the chlorinating agent or prolonged reaction times at elevated temperatures can lead to the formation of 3,3-dichloro-5,5-dimethylcyclohexan-1-one or other dichlorinated isomers.
Proposed Solutions:
| Parameter | Recommendation | Rationale |
| Control of Reagent Addition | Add the chlorinating agent dropwise at a controlled temperature (e.g., 0 °C or room temperature) before refluxing.[3] | Minimizes localized high concentrations of the chlorinating agent, reducing the likelihood of over-chlorination. |
| Strict Reaction Time | Adhere to the recommended reaction time and monitor for the disappearance of the starting material. | Avoids prolonged exposure to the chlorinating agent after the desired product has formed. |
| Purification | Utilize fractional distillation under reduced pressure or column chromatography to separate the desired monochlorinated product from the dichlorinated byproduct.[5][6] | The difference in polarity and boiling point between the mono- and di-substituted products allows for their separation. |
Issue 3: Product Discoloration (Yellow to Brown Oil)
Observation: The purified product is a yellow to brown oil, instead of the expected colorless or pale yellow liquid.[1][3]
Probable Cause:
-
Formation of Polymeric Byproducts: Acid-catalyzed self-condensation or polymerization of the enone product can occur, especially at high temperatures during distillation.
-
Residual Acid: Incomplete quenching or washing of the reaction mixture can leave residual acid, which can catalyze decomposition or polymerization upon heating.
Proposed Solutions:
| Parameter | Recommendation | Rationale |
| Thorough Workup | Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove any residual acid. | Ensures the removal of acidic catalysts that can promote side reactions during purification. |
| Purification Temperature | Purify the product by vacuum distillation at the lowest possible temperature.[3][7] | Minimizes thermal stress on the product, reducing the rate of decomposition and polymerization. |
| Storage | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. | Protects the compound from oxidation and degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
Based on the reaction mechanism, the most probable byproducts include:
-
Unreacted 5,5-dimethyl-1,3-cyclohexanedione (dimedone): Due to incomplete reaction.
-
Dichlorinated species (e.g., 3,3-dichloro-5,5-dimethylcyclohexan-1-one): Resulting from over-chlorination.
-
Polymeric materials: Formed through acid-catalyzed self-condensation of the product.
Q2: Which analytical techniques are best suited for identifying these byproducts?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive byproduct characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which is crucial for identifying chlorinated species.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present. For example, the number of signals, their chemical shifts, and coupling patterns can help distinguish between isomers and identify unreacted starting material.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile byproducts and for quantitative analysis of product purity.[9]
Q3: How can I confirm the structure of the desired product versus a potential isomeric byproduct like 3-Chloro-5,5-dimethyl-3-cyclohexen-1-one?
¹H NMR spectroscopy is a powerful tool for this. The desired product, this compound, will show a characteristic vinyl proton signal. In contrast, an isomeric byproduct where the double bond has shifted would exhibit a different set of proton signals and coupling patterns.
Q4: What is the mechanism of byproduct formation?
The formation of the primary byproduct, the dichlorinated species, likely proceeds through the further reaction of the initially formed product with the chlorinating agent. The enolizable nature of the ketone can allow for a second chlorination event at the alpha-carbon.
Visualizing Reaction Pathways
The following diagrams illustrate the synthesis of this compound and the potential formation of a dichlorinated byproduct.
Caption: Potential pathway to a dichlorinated byproduct.
Experimental Protocols for Byproduct Characterization
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram for peaks corresponding to the starting material, product, and any potential byproducts. Examine the mass spectrum of each peak to determine its molecular weight and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key indicator for chlorinated compounds. [10]
Protocol 2: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Data Analysis:
-
Product: Look for the characteristic signals of this compound, including the singlet for the two methyl groups, the singlets for the two methylene groups, and the vinyl proton singlet.
-
Dimedone: Identify the signals corresponding to unreacted dimedone, which will have a different chemical shift for the methyl and methylene protons.
-
Byproducts: Analyze any unexpected signals to elucidate the structure of impurities.
-
References
-
PrepChem. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. [Link]
-
PrepChem. Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. [Link]
-
ACS Publications. Selective Chlorination of Natural Organic Matter: Identification of Previously Unknown Disinfection Byproducts. [Link]
-
ResearchGate. Current methods for analyzing drinking water disinfection byproducts. [Link]
-
ResearchGate. An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts. [Link]
-
Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]
-
Organic Syntheses. SPIROANNELATION VIA ORGANOBIS(CUPRATES): 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. [Link]
-
PubMed. Identification and determination of disinfection byproducts in chlorine-containing household cleansing products. [Link]
-
PrepChem. Preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one. [Link]
-
Wikipedia. Dimedone. [Link]
Sources
- 1. vision-biotech.com [vision-biotech.com]
- 2. Dimedone - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Identification and determination of disinfection byproducts in chlorine-containing household cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimizing catalyst selection for reactions with 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
An in-depth guide to optimizing catalyst selection for reactions involving 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, designed for chemistry professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common experimental challenges.
Introduction: Navigating the Reactivity of a Versatile Building Block
This compound is a valuable synthetic intermediate, combining the reactivity of a vinyl chloride with an α,β-unsaturated carbonyl system.[1] This dual functionality allows for a wide range of transformations but also presents unique challenges, particularly in catalyst selection for cross-coupling reactions. The strength of the C(sp²)-Cl bond and the potential for side reactions involving the enone moiety necessitate a carefully optimized catalytic system. This guide serves as a technical resource to streamline catalyst selection, troubleshoot common experimental hurdles, and maximize success in the functionalization of this substrate.
Part 1: Foundational Knowledge & Catalyst Selection Principles
This section addresses the fundamental questions researchers face when designing reactions with this compound.
Q1: Why is this compound a "challenging" substrate for palladium-catalyzed cross-coupling?
A: The primary challenge lies in the inertness of the vinyl chloride bond compared to its bromide or iodide counterparts. The C-Cl bond is stronger and less readily undergoes oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.[2][3][4] Overcoming this high activation barrier requires highly active catalysts.
Secondary challenges arise from the enone functionality, which can:
-
Participate in side reactions: The electrophilic β-carbon can be susceptible to Michael addition under basic conditions.[5][6]
-
Coordinate to the metal center: The carbonyl oxygen could potentially coordinate to the palladium, altering its reactivity or leading to catalyst inhibition, although this is less common than with substrates containing stronger Lewis bases like quinolines.[7]
Q2: What is the critical role of the ligand in overcoming these challenges?
A: The ligand is arguably the most important component for optimizing these reactions. It directly influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the palladium center.[2] For a challenging substrate like a vinyl chloride, the ligand must:
-
Facilitate Oxidative Addition: Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and promoting the cleavage of the strong C-Cl bond.[2]
-
Promote Reductive Elimination: Sterically bulky ligands accelerate the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. This steric bulk is also thought to favor the formation of the catalytically active monoligated palladium complex.[2][8]
-
Ensure Catalyst Stability: Well-designed ligands stabilize the palladium species throughout the catalytic cycle, preventing decomposition into inactive palladium black, especially at the higher temperatures often required for activating chlorides.[9]
Q3: Which classes of ligands are most effective for reactions with this substrate?
A: The most successful ligands are sterically demanding, electron-rich phosphines. The development of dialkylbiaryl phosphine ligands has been a breakthrough for coupling aryl and vinyl chlorides.[8][10]
Table 1: Recommended Ligand Classes for Cross-Coupling with Vinyl Chlorides
| Ligand Class | Key Examples | Rationale for Use | Primary Applications |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos, JohnPhos | Highly electron-rich and sterically hindered. Excellent for activating C-Cl bonds and promoting fast reductive elimination. Considered the state-of-the-art for many challenging couplings.[8] | Suzuki-Miyaura, Buchwald-Hartwig Amination, C-O Coupling |
| Ferrocene-Based Ligands | dppf, dtbpf | Robust, thermally stable ligands. The ferrocene backbone provides a rigid structure and electron-rich environment. | Suzuki-Miyaura, Negishi |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI™ precatalysts | Strong σ-donors, even more electron-releasing than most phosphines. Form very stable palladium complexes, resistant to high temperatures. | Suzuki-Miyaura, Heck |
Q4: How do I select an initial catalyst system for a Suzuki-Miyaura or Buchwald-Hartwig reaction?
A: Intelligent screening is key, but starting with a robust, well-established system is crucial. Modern palladium precatalysts, which generate the active Pd(0) species cleanly and efficiently, are highly recommended over simple salts like Pd(OAc)₂.
Table 2: Recommended Starting Conditions for Key Reactions
| Reaction | Recommended Precatalyst | Recommended Ligand | Recommended Base | Common Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | G3-XPhos or G3-SPhos | (Implicit in precatalyst) | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 60 - 110 |
| Buchwald-Hartwig Amination | G3-XPhos or G4-RuPhos | (Implicit in precatalyst) | LHMDS, NaOtBu | Toluene, Dioxane | 80 - 110 |
Note: Precatalysts like G3-XPhos contain both the palladium source and the ligand in an optimal ratio, simplifying reaction setup.
Part 2: Troubleshooting Guide
Even with an optimized system, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Q5: My reaction shows low to no conversion. What are the first steps to troubleshoot?
A: When faced with a failed reaction, a systematic check of the fundamentals is the first and most important step.[9]
-
Verify the Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your flask was properly sealed and that solvents and reagents were thoroughly degassed using methods like sparging with argon/nitrogen or freeze-pump-thaw cycles.[7]
-
Check Reagent Purity and Integrity:
-
Solvents: Use anhydrous, high-purity solvents. Moisture can hydrolyze reagents and interfere with the catalyst.[9]
-
Base: The quality of the base is critical. Use a freshly opened bottle or a base stored in a desiccator. Some bases (e.g., K₃PO₄) can be hydroscopic.
-
Boronic Acid (Suzuki): Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Verify the purity of your boronic acid.
-
-
Assess Catalyst Activity: Ensure your palladium precatalyst has been stored correctly (typically under inert gas, protected from light). If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[9][11] Consider switching to a more reliable precatalyst.
Q6: My reaction mixture turned black. What happened and how can I fix it?
A: The formation of a black precipitate is almost always due to the decomposition of the palladium catalyst into palladium black. This indicates that the ligand is not providing sufficient stability to the metal center under the reaction conditions.
Solutions:
-
Switch to a more robust ligand: This is the most effective solution. A bulkier, more electron-donating ligand (e.g., moving from a simpler phosphine to a dialkylbiaryl phosphine like SPhos) can better stabilize the palladium intermediates.[8]
-
Use a more stable precatalyst: Palladacycle precatalysts are often more stable than those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Lower the reaction temperature: High temperatures accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer time.
-
Adjust the Pd:Ligand Ratio: Sometimes, a slight excess of the ligand relative to palladium can improve stability, though large excesses can be detrimental.[10]
Q7: I'm observing significant side products like homocoupling of my coupling partner. How can I minimize this?
A: Homocoupling, particularly of boronic acids in Suzuki reactions, is a common side reaction. It is often promoted by the presence of oxygen or suboptimal reaction conditions.
Solutions:
-
Improve Degassing: Rigorously exclude oxygen from the reaction mixture.
-
Optimize the Base: The choice of base can significantly impact the rate of transmetalation versus side reactions. An empirical screen of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) may be necessary.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.
Part 3: Diagrams & Protocols
Catalyst Selection Workflow
This diagram outlines a logical process for selecting and optimizing a catalyst system for a new reaction with this compound.
Caption: A workflow for systematic catalyst selection and optimization.
Troubleshooting Decision Tree
This flowchart helps diagnose common reaction failures.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a PTFE-lined cap)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Sealing: Securely seal the vessel with the PTFE-lined cap.
-
Inerting the Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Dobie, C. & Stambuli, J. P. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- DigitalCommons@USU. (n.d.). Catalytic Pyrolysis of Poly Vinyl Chloride as a Viable Way of Waste Management.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Palladium Catalysis with High-Purity Phosphine Ligands.
- BenchChem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
- ETH Zurich Research Collection. (2021). Ethane-Based Catalytic Process for Vinyl Chloride Manufacture.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Doubtnut. (n.d.). Vinyl chloride can be converted into PVC.in this reaction the catalyst.
- Wikipedia. (n.d.). Enone–alkene cycloadditions.
- Royal Society of Chemistry. (n.d.). Dual catalyst system for selective vinyl chloride production via ethene oxychlorination. Catalysis Science & Technology.
- ResearchGate. (2023). Production of Vinyl Chloride from Ethylene: Technology Review and Process Selection.
- Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one.
- PrepChem.com. (n.d.). Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one.
- ChemicalBook. (n.d.). This compound synthesis.
- PubMed. (2002). Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ChemSynthesis. (2025). This compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones.
- PubMed Central. (n.d.). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). A Surprisingly Mild and Versatile Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides in the Presence of a Triarylphosphine.
- Royal Society of Chemistry. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclic enones.
Sources
- 1. vision-biotech.com [vision-biotech.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support guide for the synthesis and work-up of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.[1] The conversion of dimedone to its corresponding vinyl chloride is a foundational reaction, yet the work-up and purification stages present common challenges that can impact yield and purity. This guide provides in-depth, experience-based answers to frequently encountered issues and detailed protocols to ensure a successful outcome.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.
Question 1: After adding the reaction mixture to water, the quenching process was extremely vigorous and difficult to control. Is this normal and how can I do it more safely?
Answer: Yes, a highly exothermic and vigorous reaction upon quenching is expected. The common chlorinating agents used in this synthesis, such as oxalyl chloride, phosphorus trichloride, phosphorus pentachloride, or phosphoryl chloride, react rapidly with water.[2][3] This hydrolysis reaction generates significant heat and releases acidic gases like hydrogen chloride (HCl).[2]
Causality & Recommended Protocol: The primary cause is the rapid, uncontrolled hydrolysis of the excess chlorinating agent. To ensure a safe and controlled quench, the procedure must be designed to manage this energy release effectively.
-
Best Practice: The safest method is to add the cooled reaction mixture slowly and portion-wise to a separate vessel containing a well-stirred slurry of crushed ice and water. This provides a large heat sink to absorb the energy produced.
-
Alternative Method: If adding the reaction mixture to ice is not feasible, the quenching vessel (containing the reaction mixture) must be submerged in an ice-salt bath for efficient cooling. Then, add cold water or ice chips very slowly via a dropping funnel with vigorous stirring. Never add water quickly to the bulk reaction mixture at room temperature.
Question 2: My final product is a dark brown or reddish oil instead of the expected colorless to pale-yellow liquid. What causes this discoloration and how can I prevent it?
Answer: Product discoloration is a common sign of impurities, often resulting from residual acidic byproducts or thermal decomposition.
Causality & Recommended Protocol:
-
Acidic Impurities: When phosphorus-based chlorinating agents (PCl₃, PCl₅, POCl₃) are used, their hydrolysis during work-up produces phosphoric or phosphorous acids.[4] If not completely removed, these strong acids can catalyze decomposition and polymerization of the α,β-unsaturated ketone product, especially upon heating during distillation.
-
Thermal Stress: Overheating the crude product during solvent removal or final distillation can lead to degradation.
Troubleshooting Steps:
-
Incorporate a Base Wash: During the liquid-liquid extraction, include a wash step with a dilute, cold aqueous base. A 5% solution of sodium bicarbonate (NaHCO₃) or a very dilute (~1-2%) solution of sodium or potassium hydroxide (NaOH, KOH) is effective.[5] This step is critical for neutralizing and removing acidic impurities into the aqueous layer. Follow the base wash with a water wash to remove any remaining base.
-
Control Temperature: When removing the solvent via rotary evaporation, use a water bath temperature no higher than 40°C. For the final purification, use a high-vacuum system to allow distillation at the lowest possible temperature.[6]
Question 3: The yield is significantly lower than reported in the literature. Where could I be losing my product?
Answer: Low yields can stem from an incomplete reaction, mechanical losses, or suboptimal separation during the work-up.
Causality & Recommended Protocol:
-
Incomplete Reaction: Dimedone is often used as a suspension in solvents like chloroform or toluene.[6][7] The reaction is complete when the solid dimedone has been fully consumed, resulting in a clear solution.[6] If the reaction is quenched prematurely, unreacted starting material will contaminate the product.
-
Loss During Extraction: The product has some solubility in water. Insufficient extraction will leave a significant amount of product in the aqueous phase.
-
Loss During Alkaline Wash: While the base wash is crucial, using a base that is too concentrated or allowing for prolonged contact time can lead to hydrolysis of the product.
-
Incomplete Distillation: Improper vacuum or temperature control can leave a substantial amount of product in the distillation flask.
Troubleshooting Steps:
-
Monitor Reaction Completion: Ensure the reaction mixture becomes a homogenous solution before proceeding to the work-up.[6]
-
Optimize Extraction: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate.[4][5] Combining and re-extracting all aqueous washes can recover more product.
-
Use Dilute Base: Employ a cold, dilute solution of NaHCO₃ or NaOH for the wash and perform the wash quickly.
-
Ensure Efficient Distillation: Use a good vacuum pump and ensure the system is free of leaks. A short-path distillation apparatus is often recommended for purifying oils at high vacuum.[6]
Question 4: My NMR spectrum shows the presence of unreacted dimedone. How can I remove it from my final product?
Answer: This is a common purification challenge. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is acidic due to its β-dicarbonyl structure and can be selectively removed with a basic wash.
Causality & Recommended Protocol: The enolic protons of dimedone are readily abstracted by a base, forming a water-soluble enolate salt. If you have already distilled your product and still find dimedone, you can re-dissolve the product in an organic solvent (e.g., diethyl ether) and perform the work-up wash steps again.
-
Purification Protocol:
-
Dissolve the impure product in diethyl ether (or another immiscible solvent).
-
Wash the organic solution with a cold, dilute (5%) aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Separate the layers. The dimedone will be in the aqueous layer as its sodium salt.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4][5]
-
Filter and remove the solvent under reduced pressure. The resulting product should be free of dimedone. A second distillation may be performed if necessary.
-
Standardized Work-up & Purification Protocol
This protocol consolidates best practices from established literature procedures.[4][5][6] It is designed to be a self-validating system for achieving high purity and yield.
Step 1: Reaction Quenching
-
Once the reaction is deemed complete (e.g., by the disappearance of solid dimedone), cool the reaction flask in an ice bath to 0-5°C.
-
In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and water.
-
Using a dropping funnel or pipette, add the cooled reaction mixture slowly to the ice/water slurry. Maintain vigorous stirring throughout the addition. The temperature of the quenching slurry should not rise above 10-15°C.
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times, using a sufficient volume for each extraction.
-
Combine the organic layers.
Step 3: Washing the Organic Phase
-
Wash the combined organic extracts sequentially with:
-
One portion of cold, 5% aqueous sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
One portion of deionized water.
-
One portion of saturated aqueous sodium chloride (brine) to break any emulsions and aid in drying.
-
-
During each wash, gently invert the separatory funnel to avoid emulsion formation.
Step 4: Drying and Solvent Removal
-
Dry the washed organic layer over anhydrous sodium sulfate[4] or magnesium sulfate.[5]
-
Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate by rotary evaporation under reduced pressure. Use a water bath temperature of ≤40°C. The result is the crude product oil.
Step 5: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Distill the crude oil under high vacuum. Collect the fraction that distills at the appropriate temperature and pressure (see Data Table 1). The product should be a colorless or pale-yellow liquid.[7][8]
Data Presentation
Table 1: Reported Physical Properties of this compound
| Property | Value | Pressure | Source(s) |
| Boiling Point | 95 °C | 18 mmHg | PrepChem[4] |
| Boiling Point | 94 °C | 15 mmHg | PrepChem[5] |
| Boiling Point | 72 °C | 5 mmHg | ChemicalBook, J. Org. Chem.[7][8] |
| Boiling Point | 68–71 °C | 6 mmHg | Organic Syntheses[6] |
| Boiling Point | 44–46 °C | 0.1 mmHg | ChemSynthesis, Chemsrc[9][10] |
| Density | 1.084 g/mL | N/A | ChemSynthesis[9] |
Visualized Workflows
Diagram 1: Standard Work-up Procedure This diagram illustrates the sequential flow of the recommended work-up and purification process.
Caption: A flowchart of the standard work-up and purification protocol.
Diagram 2: Troubleshooting Logic for Low Yield This decision tree helps diagnose the root cause of an unexpectedly low product yield.
Caption: A troubleshooting decision tree for diagnosing low product yield.
References
-
Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. PrepChem.com.
-
This compound synthesis. ChemicalBook.
-
Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. PrepChem.com.
-
Wender, P. A., White, A. W., & McDonald, F. E. (1993). SPIROANNELATION VIA ORGANOBIS(CUPRATES): 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. Organic Syntheses, 70, 204.
-
3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Vision Biotech.
- Clark, R. D., & Heathcock, C. H. (1976). A convenient synthesis of β-chloro-α,β-unsaturated ketones.The Journal of Organic Chemistry, 41(4), 636–643.
-
This compound. ChemSynthesis.
-
This compound. ChemicalBook.
-
This compound. PubChem, National Center for Biotechnology Information.
-
3-Chloro-5,5-dimethylcyclohex-2-enone. Sigma-Aldrich.
-
This compound. Chemsrc.com.
-
2-cyclohexenone. Organic Syntheses.
-
Rationalising the reactivity of phosphoryl chloride. Chemistry Stack Exchange.
-
The Chemistry of Disinfectants in Water: Reactions and Products. National Center for Biotechnology Information (NCBI).
-
Phosphoryl chloride. Wikipedia.
-
Phosphoryl chloride. Sciencemadness Wiki.
-
This compound. Santa Cruz Biotechnology.
- Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Synlett. [Note: URL not directly available, referencing a relevant scientific article on dimedone reactivity.]
-
Phosphorus Oxychloride. Common Organic Chemistry.
-
Annexe 4 Chlorination of drinking-water. World Health Organization.
-
phenyldichlorophosphine. Organic Syntheses.
-
Chlorine Disinfection and CT Calculations for Small Water Systems. YouTube.
-
Modeling and analysis of chlorine dioxide, chlorite, and chlorate propagation in a drinking water distribution system. IWA Publishing.
-
Modelling drinking water chlorination at the Breakpoint: II. Calculation of the chlorine and chloramine concentrations along municipal pipe. ResearchGate.
Sources
- 1. vision-biotech.com [vision-biotech.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound | CAS#:17530-69-7 | Chemsrc [chemsrc.com]
Technical Support Center: Scale-Up of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one Production
Welcome to the technical support center for the synthesis and scale-up of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile chemical intermediate. This compound, with the molecular formula C₈H₁₁ClO, is a key building block in the synthesis of pharmaceuticals and agrochemicals due to its reactive α,β-unsaturated carbonyl system.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.
I. Synthesis Overview & Key Challenges
The most common and direct synthesis of this compound involves the chlorination of 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone.[1][2] While the reaction appears straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and overall process efficiency.
Common Chlorinating Agents:
The choice of chlorinating agent significantly influences reaction conditions, by-product formation, and work-up procedures. This guide will focus on the challenges associated with these common reagents.
Workflow of this compound Synthesis
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound production.
Problem 1: Low Yield
Q: My reaction yield is significantly lower than reported in the literature (e.g., below 40% with PCl₃ or below 90% with oxalyl chloride). What are the potential causes and solutions?
A: Low yield is a common issue in scale-up. Here are the primary factors to investigate:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing. In a larger vessel, achieving uniform heating and stirring can be challenging. | - Optimize Reaction Time & Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Consider extending the reflux time. - Improve Agitation: Ensure the stirring is vigorous enough to maintain a good suspension of dimedone. For larger reactors, consider using an overhead stirrer with appropriate impeller design. |
| Moisture Contamination | Chlorinating agents like oxalyl chloride and phosphorus trichloride are highly sensitive to moisture. Water will consume the reagent and reduce the amount available for the desired reaction. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sub-optimal Stoichiometry | The molar ratio of the chlorinating agent to dimedone is critical. An insufficient amount of the chlorinating agent will lead to incomplete conversion. | - Verify Reagent Purity & Molar Ratios: Ensure the purity of your starting materials. Re-evaluate the stoichiometry, and consider a slight excess of the chlorinating agent. For example, some procedures use a 2:1 molar ratio of oxalyl chloride to dimedone.[3][4] |
| Losses During Work-up | Significant product loss can occur during quenching, extraction, and purification steps, especially with emulsions or incomplete phase separation. | - Optimize Extraction: If emulsions form during the aqueous wash, consider adding brine to break the emulsion. Perform multiple extractions with smaller volumes of solvent. - Efficient Quenching: Add the reaction mixture to ice water slowly and with vigorous stirring to control the exothermic reaction and prevent by-product formation. |
Problem 2: Product Purity Issues
Q: My final product is a colored oil/solid, and analytical data (NMR, GC-MS) shows significant impurities. How can I improve the purity?
A: Impurities often arise from side reactions or incomplete removal of by-products.
| Potential Cause | Explanation | Recommended Solution |
| Dichlorination | The formation of dichlorinated by-products can occur, especially with an excess of the chlorinating agent or prolonged reaction times at high temperatures. | - Control Stoichiometry: Carefully control the addition of the chlorinating agent. A slow, dropwise addition can help minimize localized high concentrations of the reagent. - Temperature Control: Maintain the recommended reaction temperature. Avoid overheating during reflux. |
| Unreacted Dimedone | The presence of the starting material, dimedone, in the final product indicates an incomplete reaction. | - Monitor Reaction Completion: Use TLC or GC to confirm the complete consumption of dimedone before proceeding with the work-up. If the reaction has stalled, consider adding a small additional amount of the chlorinating agent. |
| By-products from Reagent Decomposition | Chlorinating agents can decompose to form acidic by-products (e.g., HCl, phosphoric acid) which can catalyze side reactions. | - Thorough Washing: During the work-up, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities. Follow with a water wash to remove any remaining base. |
| Inefficient Purification | Simple distillation may not be sufficient to separate the product from close-boiling impurities. | - Fractional Distillation: For higher purity, use a fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency. - Column Chromatography: If distillation is ineffective, silica gel column chromatography can be used for purification, although this may be less practical for very large scales. |
Problem 3: Vigorous/Uncontrolled Reaction
Q: The reaction with oxalyl chloride resulted in a vigorous and difficult-to-control gas evolution. How can I manage this on a larger scale?
A: The reaction of dimedone with oxalyl chloride produces gaseous by-products (CO and CO₂), and the initial reaction can be very exothermic.[3][4]
Caption: Key parameters for managing the exothermic reaction with oxalyl chloride.
Solutions:
-
Controlled Addition: Add the oxalyl chloride dropwise to the suspension of dimedone. Using an addition funnel is highly recommended.[7]
-
Cooling: Maintain the reaction vessel in a cooling bath (e.g., ice-water) during the addition of oxalyl chloride to dissipate the heat generated.
-
Adequate Headspace: Ensure the reaction vessel is large enough to accommodate any potential foaming or rapid gas evolution. A good rule of thumb is that the reaction volume should not exceed half of the vessel's total volume.
-
Efficient Gas Venting: The reaction should be conducted in a well-ventilated fume hood with a setup that allows for the safe venting of the gaseous by-products.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent than chloroform or toluene?
A1: While chloroform and toluene are commonly cited, other inert, non-protic solvents could potentially be used.[5][7] However, any new solvent would require careful optimization of reaction conditions. The chosen solvent should be able to suspend dimedone effectively and be stable to the chlorinating agent. It's crucial to ensure the solvent does not react with the chlorinating agent.
Q2: What is the stability and proper storage for this compound?
A2: this compound is a relatively stable compound but should be stored in a cool, dry, and well-ventilated area away from incompatible materials. It is typically a colorless to pale yellow liquid.[3][4] Over time, exposure to air and light may cause some degradation, so storage under an inert atmosphere and in an amber bottle is recommended for long-term stability.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, this synthesis involves hazardous materials and requires strict safety protocols.
-
Corrosive Reagents: Oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride are highly corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxic Gases: The reaction with oxalyl chloride produces carbon monoxide and carbon dioxide. Ensure adequate ventilation.
-
Exothermic Reaction: Be prepared for a potentially exothermic reaction, especially during the addition of the chlorinating agent and the quenching step.
Q4: My final product has a low boiling point. How can I minimize losses during solvent removal?
A4: The boiling point of this compound is reported to be around 95°C at 18 mmHg and 72°C at 5 mm.[3][5] To minimize product loss during the removal of a lower-boiling solvent like chloroform (boiling point ~61°C at atmospheric pressure), use a rotary evaporator with careful control of the bath temperature and vacuum. Keep the bath temperature significantly below the boiling point of your product at the pressure you are using.
IV. Experimental Protocols
Protocol 1: Synthesis using Oxalyl Chloride
This protocol is adapted from the procedure described by Clark and Heathcock.[3][4]
Materials:
-
Dimedone (15.0 g, 107 mmol)
-
Oxalyl chloride (27.2 g, 214 mmol)
-
Chloroform, anhydrous (40 mL)
Procedure:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Add dimedone (15.0 g) and anhydrous chloroform (40 mL) to the flask to create a suspension.
-
Slowly add oxalyl chloride (27.2 g) to the suspension via the addition funnel over 10-15 minutes. The addition will be accompanied by vigorous gas evolution.
-
After the addition is complete, stir the mixture at room temperature for 10 minutes.
-
Heat the slurry to reflux for 20 minutes, at which point it should become a clear yellow solution.
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the chloroform and any excess oxalyl chloride.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.
Protocol 2: Synthesis using Phosphorus Trichloride
Materials:
-
Dimedone (100 g, 0.71 mol)
-
Phosphorus trichloride (21 mL)
-
Chloroform, anhydrous (200 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, combine dimedone (100 g) and anhydrous chloroform (200 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add phosphorus trichloride (21 mL) to the mixture.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction solution in an ice bath and carefully quench the reaction by adding ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the residue by vacuum distillation to yield the final product.[5]
References
-
Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Available from: [Link]
-
PrepChem. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Available from: [Link]
-
PrepChem. Preparation of 3-chloro-5,5-dimethylcyclohex-2-en-1-one. Available from: [Link]
-
PrepChem. Synthesis of 3-chloro-5,5-dimethylcyclohex-2-enone. Available from: [Link]
-
Organic Syntheses. Spiroannelation via Organobis(cuprates): 9,9-Dimethylspiro[4.5]decan-7-one. Available from: [Link]
-
Wikipedia. Dimedone. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the 13C NMR Spectral Analysis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related compounds, supported by experimental and predicted data, to facilitate the structural elucidation of similar molecular frameworks.
Introduction to 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) providing valuable information about its electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, making 13C NMR an indispensable tool for organic chemists. In the context of drug development and materials science, precise structural confirmation is paramount, and 13C NMR provides a robust method for achieving this.
Analysis of this compound
This compound is a substituted cyclic enone with a range of functionalities that are expected to give rise to a well-resolved 13C NMR spectrum. The presence of a carbonyl group, a carbon-carbon double bond, a chlorine-substituted carbon, a quaternary carbon, and methyl groups provides a rich dataset for analysis.
Predicted 13C NMR Spectral Data
Due to the limited availability of public experimental spectral data for this compound, the following data is based on established prediction methodologies, which are known to provide reliable estimates for chemical shifts. The predicted spectrum is referenced against Tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Rationale for Assignment |
| C1 (C=O) | ~198 | Singlet | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |
| C2 (=CH) | ~130 | Doublet | Olefinic carbon deshielded by the adjacent carbonyl group. |
| C3 (=C-Cl) | ~155 | Singlet | Olefinic carbon significantly deshielded by the electronegative chlorine atom. |
| C4 (CH2) | ~50 | Triplet | Methylene carbon adjacent to the quaternary center. |
| C5 (C(CH3)2) | ~35 | Singlet | Quaternary carbon, shielded relative to the olefinic carbons. |
| C6 (CH2) | ~45 | Triplet | Methylene carbon adjacent to the carbonyl group. |
| C7, C8 (CH3) | ~28 | Quartet | Equivalent methyl carbons attached to the quaternary center. |
Comparative Analysis with Structurally Related Compounds
To better understand the substituent effects on the 13C NMR spectrum of this compound, a comparison with simpler, related structures is highly instructive. We will consider 2-cyclohexen-1-one and 5,5-dimethyl-2-cyclohexen-1-one.
Experimental 13C NMR Data for 2-Cyclohexen-1-one
The experimental 13C NMR data for 2-cyclohexen-1-one provides a baseline for understanding the chemical shifts in the parent cyclohexenone ring system.
Table 2: Experimental 13C NMR Chemical Shifts for 2-Cyclohexen-1-one
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| C1 (C=O) | 199.9 |
| C2 (=CH) | 129.8 |
| C3 (=CH) | 150.9 |
| C4 (CH2) | 26.0 |
| C5 (CH2) | 22.9 |
| C6 (CH2) | 38.3 |
Source: SDBS (Spectral Database for Organic Compounds)
Predicted 13C NMR Data for 5,5-dimethyl-2-cyclohexen-1-one
The introduction of two methyl groups at the C5 position is expected to influence the chemical shifts of the surrounding carbons due to inductive and steric effects.
Table 3: Predicted 13C NMR Chemical Shifts for 5,5-dimethyl-2-cyclohexen-1-one
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~199 |
| C2 (=CH) | ~128 |
| C3 (=CH) | ~158 |
| C4 (CH2) | ~48 |
| C5 (C(CH3)2) | ~34 |
| C6 (CH2) | ~52 |
| C7, C8 (CH3) | ~28 |
Discussion of Substituent Effects
A comparison of the data in Tables 1, 2, and 3 reveals the following key insights:
-
Effect of the Chlorine Atom: The most significant effect of the chlorine atom in this compound is the substantial downfield shift of the C3 carbon to ~155 ppm, as compared to the unsubstituted C3 in 2-cyclohexen-1-one (150.9 ppm). This is due to the strong electron-withdrawing inductive effect of the chlorine atom.
-
Effect of the Dimethyl Groups: The introduction of the gem-dimethyl group at C5 in 5,5-dimethyl-2-cyclohexen-1-one and the title compound leads to the appearance of a quaternary carbon signal around 34-35 ppm and methyl carbon signals around 28 ppm. The presence of these groups also influences the chemical shifts of the adjacent methylene carbons (C4 and C6) through steric and electronic effects.
-
Carbonyl and Olefinic Carbons: The chemical shift of the carbonyl carbon (C1) remains relatively consistent across all three compounds, appearing in the highly deshielded region of the spectrum (~198-200 ppm). The olefinic carbon C2 also shows a relatively stable chemical shift.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the reproducibility of 13C NMR spectral data, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set to approximately 240 ppm to encompass the full range of expected carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: A sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals (while noting that 13C NMR integrations are generally not quantitative under standard conditions).
-
Assign the peaks based on chemical shift predictions, DEPT experiments, and comparison with related compounds.
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Numbered structure of this compound.
Caption: A streamlined workflow for acquiring and analyzing 13C NMR spectra.
Conclusion
The 13C NMR spectrum of this compound can be effectively analyzed through a combination of predicted data and comparative analysis with structurally related compounds. The key spectral features are the downfield shift of the chlorine-bearing carbon and the characteristic signals of the gem-dimethyl group. This guide provides a comprehensive framework for the interpretation of the 13C NMR data of this and similar molecules, underscoring the power of NMR spectroscopy in modern chemical research.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: A Predictive Analysis and Comparative Methodologies
In the landscape of drug development and fine chemical synthesis, the unambiguous structural elucidation of novel intermediates is paramount. 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a versatile building block, featuring a reactive α,β-unsaturated carbonyl system and a halogen substituent that make it a valuable precursor in various synthetic pathways[1]. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and quality control.
This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can confidently predict its fragmentation pathways by applying fundamental principles derived from the extensive study of similar chemical structures, including cyclic ketones, α,β-unsaturated systems, and chlorinated compounds. This guide will compare the predicted mass spectrometry data with alternative analytical techniques, offering researchers a comprehensive strategy for structural characterization.
Predicted Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI), this compound (Molecular Formula: C₈H₁₁ClO, Molecular Weight: 158.62 g/mol ) is expected to produce a molecular ion (M⁺˙) and a series of characteristic fragment ions.[2][3][4] The key to interpreting its spectrum lies in recognizing the interplay between the carbonyl group, the carbon-carbon double bond, the chlorine substituent, and the gem-dimethyl group.
The Molecular Ion (M⁺˙)
The molecular ion peak is anticipated at an m/z of 158. A critical diagnostic feature will be the presence of an M+2 peak at m/z 160 with an intensity approximately one-third of the M⁺˙ peak. This isotopic signature is definitive for the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).[5] Its observation would be the first confirmation of successful chlorination in a synthesis protocol.
Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the localization of the radical and positive charge, primarily influenced by the carbonyl oxygen and the chlorine atom. The most probable fragmentation pathways are outlined below.
-
Alpha (α)-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones.[6][7]
-
Loss of Methyl Radical (•CH₃): The gem-dimethyl group at the C5 position provides a facile route for the loss of a methyl radical (15 Da). This would result in a fragment ion at m/z 143 . This fragment is stabilized by the resulting tertiary carbocation or through rearrangement.
-
Loss of Propene (C₃H₆) via McLafferty-type Rearrangement: Although not a classic McLafferty rearrangement, a hydrogen transfer from the C4 methyl group to the carbonyl oxygen followed by cleavage can lead to the elimination of a neutral propene molecule (42 Da), yielding a fragment at m/z 116 .
-
-
Cleavage involving the Chlorine Atom:
-
Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond would result in an ion at m/z 123 . This pathway is common for alkyl halides.[8]
-
Loss of HCl: Elimination of a neutral hydrogen chloride molecule (36 Da) is another plausible pathway, particularly with thermal contribution in the ion source. This would produce an ion at m/z 122 .
-
-
Retro-Diels-Alder (RDA) Reaction: The cyclohexene motif suggests the possibility of a retro-Diels-Alder reaction. A charge-initiated RDA could lead to the cleavage of the ring at the C1-C6 and C3-C4 bonds. This would result in the formation of a charged chloro-ketene fragment and a neutral isobutene molecule, or vice-versa, depending on charge distribution. This would lead to a characteristic fragment at m/z 102 .
The following diagram illustrates the predicted primary fragmentation pathways from the molecular ion.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Fragments
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Identity | Neutral Loss | Significance |
| 158 | 160 | Molecular Ion [M]⁺˙ | - | Confirms molecular weight and chlorine presence |
| 143 | 145 | [M - CH₃]⁺ | •CH₃ (15 Da) | Indicates gem-dimethyl group |
| 123 | - | [M - Cl]⁺ | •Cl (35 Da) | Confirms halogen identity |
| 122 | - | [M - HCl]⁺˙ | HCl (36 Da) | Alternative halogen loss pathway |
| 116 | 118 | [M - C₃H₆]⁺˙ | C₃H₆ (42 Da) | McLafferty-type rearrangement |
| 102 | 104 | [C₄H₅ClO]⁺˙ | C₄H₈ (56 Da) | Suggests Retro-Diels-Alder cleavage |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural confirmation relies on its synergistic use with other spectroscopic techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Definitive confirmation of molecular weight and chlorine presence (isotopic pattern). High sensitivity. | Provides limited information on connectivity and stereochemistry. Isomeric differentiation can be challenging. |
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity (COSY, HMBC), and stereochemistry (NOESY). | Unambiguously determines the position of the chloro, carbonyl, and methyl groups. Can distinguish between isomers. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly identifies the C=O stretch of the α,β-unsaturated ketone (expected ~1685-1666 cm⁻¹) and the C=C stretch.[6] | Provides no information on the overall molecular structure or connectivity. |
Experimental Protocol: GC-MS Analysis
This section provides a standard operating procedure for acquiring an electron ionization mass spectrum of the target compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective
To obtain a reproducible electron ionization mass spectrum of this compound, identifying the molecular ion and characteristic fragment ions.
Materials and Instrumentation
-
Sample: this compound, ~1 mg/mL in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ).
-
GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm x 0.25 µm).
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of a small organic molecule.
Step-by-Step Procedure
-
Instrument Setup & Tuning:
-
Ensure the GC-MS system is tuned according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA).
-
Set the GC inlet temperature to 250°C and the transfer line temperature to 280°C.
-
-
GC Method:
-
Set the carrier gas (Helium) flow rate to a constant 1.0 mL/min.
-
Use a split injection with a ratio of 50:1 to avoid overloading the column and detector.
-
Program the oven temperature: Hold at 50°C for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.
-
-
MS Method:
-
Set the ion source to Electron Ionization (EI) mode with an electron energy of 70 eV.
-
Set the mass analyzer to scan a range of m/z 40 to 400. This range will capture the molecular ion and all significant fragments.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
Once the run is complete, identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby baseline region.
-
Analyze the resulting spectrum, identifying the molecular ion, the M+2 isotopic peak, and major fragment ions as predicted in Section 1.
-
This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a robust framework for the analysis of this compound. By combining this predictive approach with the described experimental protocol and complementary analytical techniques, researchers can achieve confident and comprehensive structural characterization.
References
-
American Chemical Society. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link][9]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link][10]
-
ResearchGate. (1970). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][2]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link][6]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link][3]
-
Chemsrc. (n.d.). This compound | CAS#:17530-69-7. Retrieved from [Link][4]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]
-
Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link][1]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link][8]
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Comparative Guide to the Infrared Spectroscopy of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one for Functional Group Analysis
Introduction
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, we can identify the presence of specific functional groups, making it an indispensable tool for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the IR spectrum of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a versatile intermediate in organic synthesis.[1] We will explore the characteristic vibrational frequencies of its key functional groups and compare them with related molecules to provide a comprehensive understanding of its spectroscopic signature.
The utility of IR spectroscopy lies in its ability to probe the vibrational modes of molecules. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the bonds present, allowing for detailed functional group analysis.[2][3]
Core Functional Group Analysis of this compound
The structure of this compound incorporates several key functional groups that give rise to distinct and identifiable peaks in its IR spectrum: an α,β-unsaturated ketone system, a carbon-chlorine bond, and saturated C-H bonds within the dimethyl and cyclohexene ring structure.
The Carbonyl (C=O) Stretch
The carbonyl group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and sharp absorption band.[4] For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹.[5][6][7] However, in this compound, the ketone is part of an α,β-unsaturated system. This conjugation with the adjacent carbon-carbon double bond leads to a delocalization of π-electrons, which weakens the C=O double bond.[8] This weakening of the bond results in a lower vibrational frequency, shifting the C=O stretching absorption to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[5][6] For comparison, the C=O stretching frequency in cyclohexanone, a saturated cyclic ketone, is observed at approximately 1710-1715 cm⁻¹.[7][9][10] The presence of the chlorine atom on the double bond can also influence the electronic environment of the carbonyl group, though the effect of conjugation is generally more dominant.
The Carbon-Carbon Double Bond (C=C) Stretch
The C=C stretching vibration in alkenes typically gives rise to a moderate absorption band in the 1680-1640 cm⁻¹ region.[11][12] In conjugated systems like this compound, the C=C stretching frequency is often observed at the lower end of this range and can sometimes be less intense than a non-conjugated C=C bond. The IR spectrum of cyclohexene, for instance, shows a characteristic C=C stretch around 1640-1660 cm⁻¹.[13] The position and intensity of this peak can be influenced by the substitution pattern of the double bond.
The Carbon-Chlorine (C-Cl) Stretch
The stretching vibration of the carbon-chlorine bond is a key diagnostic feature for alkyl halides. This absorption typically appears in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹.[2][12][14] The exact position of the C-Cl stretch is sensitive to the molecular environment, including the nature of the carbon atom it is attached to (sp², in this case) and the overall molecular geometry.[2] For chloroalkanes, this band is often of medium to strong intensity.
C-H Stretching and Bending Vibrations
Like most organic molecules, this compound will exhibit C-H stretching vibrations. These can be categorized based on the hybridization of the carbon atom:
-
sp² C-H Stretch: Associated with the hydrogen atom on the carbon-carbon double bond, this absorption is expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11][12]
-
sp³ C-H Stretch: Arising from the methyl groups and the saturated carbons in the cyclohexene ring, these will produce strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[15]
Additionally, C-H bending vibrations will be present in the fingerprint region, such as the characteristic scissoring and rocking modes of the CH₂ groups.[9]
Comparative Analysis with Related Cyclohexenone Derivatives
To provide a clearer context for the IR spectrum of this compound, a comparison with related molecules is highly instructive.
| Functional Group | This compound (Expected, cm⁻¹) | Cyclohexanone (Observed, cm⁻¹) | 2-Cyclohexen-1-one (Observed, cm⁻¹) |
| C=O Stretch | 1685–1666 | ~1715[7][16] | ~1675[10] |
| C=C Stretch | 1640–1600 | N/A | ~1650 |
| C-Cl Stretch | 850–550 | N/A | N/A |
| sp² C-H Stretch | 3100–3000 | N/A | 3100–3000 |
| sp³ C-H Stretch | 2960–2850 | 2960–2850 | 2960–2850 |
This table highlights the significant shift in the C=O stretching frequency upon conjugation, a key diagnostic feature for identifying α,β-unsaturated ketones.
Experimental Protocol for IR Spectroscopic Analysis
The following protocol outlines the steps for acquiring a high-quality IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Materials and Equipment
-
FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2] The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.[2]
-
Data Processing: After the scan is complete, the software will automatically perform a background subtraction. If necessary, perform a baseline correction to obtain a flat baseline.
-
Peak Analysis: Identify and label the significant absorption peaks in the spectrum. Pay close attention to the characteristic regions for the C=O, C=C, C-Cl, and C-H stretching vibrations.
-
Cleaning: After analysis, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
Workflow for Functional Group Analysis
The logical flow of analyzing the IR spectrum of this compound can be visualized as follows:
Caption: Workflow for the functional group analysis of this compound via IR spectroscopy.
Conclusion
The infrared spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The key diagnostic peaks—the conjugated carbonyl stretch around 1685-1666 cm⁻¹, the carbon-carbon double bond stretch, and the carbon-chlorine stretch in the fingerprint region—allow for unambiguous identification of its core functional groups. By comparing its spectrum to those of related saturated and unsaturated cyclic ketones, a deeper understanding of the electronic effects of conjugation on vibrational frequencies is achieved. This guide serves as a practical resource for researchers and scientists, enabling them to confidently interpret the IR spectrum of this important synthetic intermediate and apply these principles to the analysis of other complex organic molecules.
References
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
Oregon State University. (2018, September 22). The C=O Stretch. [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chromatography and Spectroscopy. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]
-
Chegg. (2019, November 5). Solved 1. The carbonyl group (C=O) in cyclohexanone has. [Link]
-
Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. [Link]
-
Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene. [Link]
-
Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. [Link]
-
LibreTexts. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
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Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]
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A Comparative Guide to the Reactivity of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one and other α-Haloenones
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Among the versatile synthons available, α-haloenones stand out for their dual reactivity, participating in both nucleophilic substitution and conjugate addition reactions. This guide provides an in-depth technical comparison of the reactivity of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one with other α-haloenones, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Unique Profile of this compound
This compound is a chlorinated cyclic enone that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactivity is primarily dictated by the α,β-unsaturated carbonyl system and the presence of a chlorine atom at the 3-position, which makes it amenable to functionalization via nucleophilic substitution or Michael addition.[1] A key structural feature that distinguishes this molecule is the gem-dimethyl group at the 5-position. This substitution pattern is known to significantly influence the molecule's stability and steric profile, and as we will explore, its chemical reactivity through the Thorpe-Ingold effect.[1][2]
The Thorpe-Ingold Effect: A Decisive Factor in Reactivity
The Thorpe-Ingold effect, or gem-dimethyl effect, posits that the presence of two bulky substituents on the same carbon atom can accelerate intramolecular reactions and ring closures.[2] This is attributed to two main factors:
-
Angle Compression: The steric bulk of the gem-dimethyl group compresses the internal bond angle of the cyclohexane ring, bringing the reactive centers into closer proximity and thus favoring cyclization or intramolecular attack.[3]
-
Conformational Restriction: The gem-dimethyl group restricts the conformational freedom of the molecule, increasing the population of conformers that are primed for reaction.[3]
This effect can have a profound impact on the reactivity of this compound compared to its non-dimethylated counterpart, 3-chloro-2-cyclohexen-1-one, or acyclic α-haloenones. While direct comparative kinetic studies are not extensively documented in publicly available literature, the principles of the Thorpe-Ingold effect allow us to make informed predictions and interpret existing experimental observations. It is known that gem-dialkyl substitution can accelerate cyclization reactions by orders of magnitude.[4]
Comparative Reactivity in Key Transformations
The reactivity of α-haloenones can be harnessed in several key synthetic transformations. Here, we compare the expected and observed reactivity of this compound with other α-haloenones in these reactions.
Nucleophilic Substitution (SN2')
The vinylic chloride of this compound is susceptible to nucleophilic attack. This reaction can proceed through a direct SN2' mechanism, where the nucleophile attacks the β-carbon of the enone, leading to a substitution of the chlorine atom.
While specific kinetic data for a direct comparison is scarce, studies on related systems suggest that cyclic enones can be slightly less reactive than their acyclic counterparts in some conjugate additions.[5] However, the Thorpe-Ingold effect in this compound may counteract this trend in reactions that have a degree of intramolecular character in the transition state.
Michael Addition
In a Michael or conjugate addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system.[6] For α-haloenones, this can compete with direct nucleophilic substitution at the carbon bearing the halogen. The choice of nucleophile and reaction conditions often dictates the outcome. "Soft" nucleophiles, such as enamines or cuprates, tend to favor Michael addition.
General studies on cyclic enones have shown them to be slightly weaker electrophiles in Michael additions compared to acyclic β-substituted enones.[5] This suggests that this compound might exhibit a slightly lower reactivity in Michael additions compared to a simple acyclic α-chloroenone, all other factors being equal. However, the steric environment around the double bond, influenced by the gem-dimethyl group, could also play a significant role in modulating this reactivity.
Favorskii Rearrangement
A characteristic reaction of cyclic α-halo ketones in the presence of a base is the Favorskii rearrangement, which leads to ring contraction.[7] For this compound, this would involve the formation of a bicyclic cyclopropanone intermediate, followed by nucleophilic attack and ring opening to yield a cyclopentane carboxylic acid derivative.
The Thorpe-Ingold effect is expected to significantly influence the rate of the initial intramolecular cyclization to form the cyclopropanone intermediate. The compression of the ring angles by the gem-dimethyl group should facilitate this step, potentially leading to a faster overall rearrangement compared to 3-chloro-2-cyclohexen-1-one.[2][3]
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided.
Synthesis of this compound
This protocol is adapted from a literature procedure.[8][9]
Materials:
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Oxalyl chloride
-
Toluene
-
Magnetic stirrer
-
Round-bottomed flask
-
Addition funnel
-
Reflux condenser
-
Rotary evaporator
-
Short path distillation apparatus
Procedure:
-
In an oven-dried, 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a graduated addition funnel topped with a nitrogen inlet, suspend dimedone (28.1 g, 200 mmol) in toluene (100 mL).
-
With stirring, slowly add oxalyl chloride (35 mL, 400 mmol) via the addition funnel over a 10-minute period.
-
Once the addition and subsequent gas evolution have subsided, replace the addition funnel with a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to 60–70 °C for 30 minutes, or until all the dimedone has dissolved and gas evolution ceases.
-
Allow the reaction to cool to room temperature and then concentrate the mixture using a rotary evaporator.
-
Purify the resulting crude red oil by short path distillation to obtain 3-chloro-5,5-dimethylcyclohex-2-en-1-one as a colorless oil.
Representative Nucleophilic Substitution with an Amine
This is a general procedure that can be adapted for comparative studies.
Materials:
-
This compound
-
Alternative α-haloenone (e.g., 3-chloro-2-cyclohexen-1-one)
-
Amine nucleophile (e.g., aniline)
-
Triethylamine
-
Ethanol
-
Magnetic stirrer
-
Round-bottomed flask
-
Reflux condenser
Procedure:
-
In separate round-bottomed flasks, dissolve this compound (1.0 equiv.) and the comparative α-haloenone (1.0 equiv.) in ethanol.
-
To each flask, add the amine nucleophile (1.1 equiv.) and triethylamine (1.2 equiv.).
-
Heat the reaction mixtures to reflux and monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixtures to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residues in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude products.
-
Purify the products by column chromatography on silica gel or by recrystallization and compare the yields.
Data Presentation
| Reaction Type | This compound | 3-Chloro-2-cyclohexen-1-one (non-dimethylated) | Acyclic α-Chloroenone | Rationale |
| SN2' | Moderate to High | Moderate | Moderate to High | Reactivity is generally high for α-haloenones. The Thorpe-Ingold effect may slightly enhance reactivity if the transition state has intramolecular character. |
| Michael Addition | Moderate | Moderate | Potentially Higher | Cyclic enones can be slightly less electrophilic than acyclic counterparts. Steric hindrance from the gem-dimethyl group may also play a role. |
| Favorskii Rearrangement | High | Moderate | N/A (for ring contraction) | The Thorpe-Ingold effect is expected to significantly accelerate the initial intramolecular cyclization step. |
Mechanistic Insights and Visualizations
To further elucidate the reaction pathways, the following diagrams illustrate the proposed mechanisms.
Favorskii Rearrangement Mechanism
Caption: Favorskii rearrangement of this compound.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing the reactivity of α-haloenones.
Conclusion
This compound is a highly versatile and reactive intermediate in organic synthesis. Its reactivity is comparable to other α-haloenones in nucleophilic substitution and Michael addition reactions, with subtle differences potentially arising from its cyclic nature. The most significant distinguishing feature is the presence of the gem-dimethyl group, which is predicted to substantially accelerate intramolecular reactions such as the Favorskii rearrangement via the Thorpe-Ingold effect. This guide provides a framework for understanding and predicting the reactivity of this valuable synthon, empowering researchers to make informed decisions in the design and execution of complex synthetic routes. Further quantitative kinetic studies are warranted to provide a more detailed and nuanced understanding of these reactivity patterns.
References
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Chem-Station International. (2016, January 27). Thorpe-Ingold Effect. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]
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Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Retrieved from [Link]
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Wikipedia. (2023, October 29). Thorpe–Ingold effect. Retrieved from [Link]
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Organic Syntheses. (n.d.). SPIRO[4.5]DECAN-7-ONE, 9,9-DIMETHYL-. Retrieved from [Link]
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Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). The Michael Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one by GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible and safe synthesis of active pharmaceutical ingredients (APIs). 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this chlorinated cyclic enone. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a self-validating approach to your analytical workflow.
The Critical Role of Purity for this compound
This compound (C₈H₁₁ClO) is a reactive intermediate, often employed in nucleophilic substitution and Michael addition reactions.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, impact reaction kinetics, and ultimately compromise the quality and safety of the final API.
The synthesis of this intermediate, commonly starting from 5,5-dimethyl-1,3-cyclohexanedione (dimedone), can introduce several potential impurities.[2] These may include unreacted starting materials, residual chlorinating agents (e.g., oxalyl chloride, phosphorus trichloride), and byproducts formed during the reaction. A robust analytical method is therefore essential to identify and quantify these impurities.
GC-MS: The Gold Standard for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for this compound.[3] The combination of gas chromatography's high separation efficiency with the definitive identification capabilities of mass spectrometry provides unparalleled specificity.[4]
Why GC-MS is the Preferred Method
The choice of GC-MS is underpinned by several key advantages for this specific analyte:
-
Volatility and Thermal Stability: this compound possesses a boiling point that makes it amenable to vaporization without degradation, a prerequisite for GC analysis.[5]
-
High Specificity: The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each eluting compound. This acts as a chemical fingerprint, allowing for unambiguous identification of the target compound and any volatile impurities.[3]
-
Excellent Sensitivity: GC-MS, particularly when operating in Selected Ion Monitoring (SIM) mode, can detect and quantify trace-level impurities, which is critical for ensuring high-purity intermediates in pharmaceutical synthesis.[6]
-
Impurity Profiling: The technique excels at separating and identifying a wide range of volatile and semi-volatile process-related impurities that might be present.
Experimental Protocol: GC-MS Analysis
The following protocol is a robust starting point for the analysis of this compound. It is essential to perform a full method validation according to ICH Q2(R1) guidelines to ensure its suitability for your specific application.[7]
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.
-
For quantitative analysis, an internal standard (e.g., a structurally similar, stable compound with a distinct retention time and mass spectrum) should be added to all samples and calibration standards.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and specificity for compound identification. |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of volatile and semi-volatile organic compounds. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector for sensitive analysis. May need optimization based on sample concentration. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the separation of volatile impurities from the main compound and ensures that any less volatile components are eluted. |
| MS Source Temp. | 230 °C | Optimal temperature for ionization. |
| MS Quad Temp. | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and impurity identification. SIM mode for quantitative analysis. | Full scan allows for the identification of unknown impurities by comparing their mass spectra to libraries like the NIST library. SIM mode enhances sensitivity for quantifying known impurities. |
3. Data Analysis and Purity Calculation:
-
Identification: The primary peak of this compound should be identified by its retention time and by comparing its mass spectrum with a reference standard or the NIST library. The NIST WebBook provides reference mass spectral data for this compound.[3][8]
-
Impurity Identification: Any other significant peaks should be identified by their mass spectra. Potential impurities to look for include:
-
5,5-dimethyl-1,3-cyclohexanedione (Dimedone): The starting material.
-
Dichlorinated byproducts: Arising from over-chlorination.
-
Solvent-related impurities: Depending on the synthesis and purification process.
-
-
Purity Calculation (Area Percent): A preliminary estimation of purity can be obtained by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantitative Analysis: For a more accurate purity assessment, a calibration curve should be prepared using a certified reference standard. The purity is then calculated based on the concentration determined from the calibration curve relative to the known sample concentration.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity validation.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive understanding of its performance relative to other techniques is crucial for selecting the most appropriate method for a given analytical challenge.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique widely used in the pharmaceutical industry.[4] For this compound, HPLC with UV detection can be a viable alternative, particularly for routine quality control.
-
Advantages:
-
Well-suited for the analysis of non-volatile or thermally labile impurities that would not be amenable to GC.
-
Can be less expensive to operate than GC-MS for routine analyses.
-
-
Disadvantages:
-
Lower specificity compared to MS detection; co-eluting impurities with similar UV spectra can interfere with accurate quantification.[9]
-
The reactivity of the chloro-enone might pose challenges with certain mobile phases, potentially requiring derivatization.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.
-
Advantages:
-
Provides a direct and highly accurate measure of purity.
-
Offers structural information about both the analyte and any impurities present.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS and HPLC, making it less suitable for trace impurity analysis.[10]
-
Requires a more specialized instrument and expertise for operation and data interpretation.
-
Comparison Summary
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility/polarity, detection by mass fragmentation | Separation by polarity, detection by UV absorbance | Signal intensity proportional to the number of nuclei |
| Analyte Suitability | Volatile and thermally stable compounds | Wide range, including non-volatile and thermally labile compounds | Soluble compounds with suitable NMR-active nuclei |
| Specificity | Very High (mass spectrum provides a unique fingerprint) | Moderate (relies on chromatographic separation and UV spectrum) | High (provides detailed structural information) |
| Sensitivity | High to Very High (ppm to ppb level) | Moderate to High (ppm level) | Low (requires higher concentrations) |
| Impurity Profiling | Excellent for volatile and semi-volatile impurities | Good for non-volatile and polar impurities | Good for impurities present at higher concentrations (>0.1%) |
| Quantification | Requires a reference standard for accurate quantification | Requires a reference standard for accurate quantification | Can provide absolute quantification without a specific analyte standard |
| Throughput | Moderate | High | Low |
Decision-Making Workflow for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity validation of this compound, GC-MS stands out as the most suitable technique due to its high specificity, sensitivity, and ability to profile volatile impurities. While HPLC-UV offers a practical alternative for routine quality control, and qNMR provides unparalleled accuracy for primary characterization, GC-MS delivers the optimal balance of performance for ensuring the quality of this critical synthetic intermediate. A thorough method validation, guided by the principles outlined in this guide and in accordance with regulatory standards such as ICH Q2(R1), is essential to guarantee the reliability of the analytical data and, ultimately, the quality of the final pharmaceutical product.[7]
References
-
PrepChem. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Available at: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available at: [Link]
-
Vision Biotech. 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. 2025. Available at: [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
-
Reddit. Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience. 2021. Available at: [Link]
-
Impactfactor. A Review on GC-MS and Method Development and Validation. Available at: [Link]
-
ChemSynthesis. This compound. Available at: [Link]
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PubChem. This compound. Available at: [Link]
-
Cheméo. 3-Chloro-5,5-dimethylcyclohex-2-enone (CAS 17530-69-7). Available at: [Link]
-
PubMed. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. 2005. Available at: [Link]
-
NIST. 3-Chloro-5,5-dimethylcyclohex-2-enone. Available at: [Link]
-
ResearchGate. GC–MS method for the quantification of potential genotoxic thionyl chloride impurity in Teneligliptin drug substance. 2023. Available at: [Link]
-
ResearchGate. How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. 2021. Available at: [Link]
-
National Center for Biotechnology Information. The Chemistry of Disinfectants in Water: Reactions and Products. Available at: [Link]
-
National Institute of Standards and Technology. Mass Spectrometry Data Center. Available at: [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]
-
PubMed. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. 2004. Available at: [Link]
-
ResearchGate. Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. Available at: [Link]
-
Analytical Methods. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Introduction: The Versatile Building Block, 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
This compound is a pivotal intermediate in organic synthesis, prized for its reactive α,β-unsaturated carbonyl system and the strategic placement of a chlorine atom, which serves as an excellent leaving group for nucleophilic substitution reactions.[1][2] This unique structural arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The gem-dimethyl group at the 5-position not only enhances its stability but also provides steric influence in subsequent transformations. Given its significance, the efficient and reliable synthesis of this chloroenone is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comprehensive comparative analysis of the most common synthetic routes to this compound, starting from the readily available 5,5-dimethyl-1,3-cyclohexanedione (commonly known as dimedone). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, safety, and scalability. This in-depth guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most suitable synthetic strategy for their specific needs.
The Common Precursor: Synthesis of Dimedone
The journey to our target molecule begins with the synthesis of its precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Dimedone is a cyclic diketone that is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and subsequent decarboxylation.[3][4][5][6]
Experimental Protocol: Synthesis of Dimedone
This procedure is adapted from established literature methods.[3][4]
Materials:
-
Sodium methoxide
-
Methanol
-
Diethyl malonate
-
Mesityl oxide
-
2N Sodium hydroxide solution
-
4N Hydrochloric acid
-
Acetone (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.4 g) in methanol (10 mL).
-
To the stirred solution, add diethyl malonate (4 mL), followed by a boiling stone.
-
Gently reflux the mixture for 3 minutes.
-
Remove the heat source and carefully add mesityl oxide (2.8 mL) dropwise through the condenser. The reaction can be vigorous.
-
Once the initial exothermic reaction subsides, heat the mixture at reflux for 30 minutes.
-
After cooling, add 2N sodium hydroxide solution (20 mL) and reflux for an additional 90 minutes to ensure complete hydrolysis.
-
Cool the mixture to room temperature. The methanol can be removed using a rotary evaporator.
-
Heat the remaining aqueous mixture to reflux and slowly add 4N hydrochloric acid until the pH is between 2 and 3.
-
Cool the mixture in an ice bath to induce crystallization of dimedone.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
For further purification, recrystallize the crude product from a minimal amount of acetone.
-
Dry the purified dimedone under vacuum to obtain a white crystalline solid.
Comparative Analysis of Chlorination Routes
The conversion of dimedone to this compound involves the chlorination of the enolizable 1,3-dicarbonyl system. The choice of chlorinating agent is the most critical factor influencing the reaction's efficiency, safety, and overall practicality. We will now compare three of the most prevalent methods, utilizing oxalyl chloride, phosphorus trichloride, and phosphorus pentachloride.
Route 1: The High-Yield Oxalyl Chloride Method
This is arguably the most efficient and widely cited method for the synthesis of this compound, consistently providing high yields of the desired product.[7] The reaction proceeds under relatively mild conditions and benefits from the formation of gaseous byproducts, which simplifies purification.
Mechanism of Action: The reaction is believed to proceed through the enol form of dimedone. Oxalyl chloride, a diacyl chloride, is a potent electrophile. The enolic hydroxyl group of dimedone attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of an unstable intermediate. This intermediate then undergoes an intramolecular rearrangement, with the chloride ion attacking the C3 position of the cyclohexenone ring, and the concurrent elimination of carbon dioxide, carbon monoxide, and hydrogen chloride as gaseous byproducts. The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[8]
Caption: Reaction pathway for the synthesis of this compound using oxalyl chloride.
Experimental Protocol: Adapted from Organic Syntheses procedure.
Materials:
-
Dimedone
-
Oxalyl chloride
-
Chloroform or Toluene (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl, CO, and CO₂ to a fume hood), suspend dimedone (15.0 g, 107 mmol) in anhydrous chloroform (40 mL).
-
Slowly add oxalyl chloride (27.2 g, 214 mmol) to the suspension via the dropping funnel. Vigorous gas evolution will occur.
-
After the addition is complete, stir the mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux for 20 minutes, at which point the suspended dimedone should completely dissolve, yielding a yellow solution.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid (yields typically >90%).
Route 2: The Phosphorus Trichloride Approach
An alternative, though generally lower-yielding, method employs phosphorus trichloride as the chlorinating agent. This reagent is less expensive than oxalyl chloride but requires more stringent reaction conditions and a more involved workup.
Mechanism of Action: Similar to the oxalyl chloride method, the reaction likely proceeds through the enol tautomer of dimedone. The phosphorus atom in PCl₃ is electrophilic and is attacked by the enolic oxygen. This is followed by a series of steps involving the transfer of a chloride ion to the C3 position and the formation of phosphorous acid as a byproduct. The reaction is typically carried out at reflux, indicating a higher activation energy barrier compared to the oxalyl chloride route.
Caption: Simplified reaction pathway using phosphorus trichloride.
Experimental Protocol:
Materials:
-
Dimedone
-
Phosphorus trichloride
-
Chloroform (anhydrous)
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser and a magnetic stirrer, dissolve dimedone (100 g, 0.71 mol) in anhydrous chloroform (200 mL).
-
Add phosphorus trichloride (21 mL) to the solution.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling, carefully add ice water to the reaction mixture to quench the unreacted phosphorus trichloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting residue by vacuum distillation to obtain the product (yields are typically around 40%).[9]
Route 3: The Phosphorus Pentachloride Method
Phosphorus pentachloride is a powerful chlorinating agent that can also be used for this transformation. However, it is a solid reagent that can be more challenging to handle than the liquid reagents, and it is known to sometimes produce unwanted byproducts.[1]
Mechanism of Action: Phosphorus pentachloride exists in an ionic form in the solid state ([PCl₄]⁺[PCl₆]⁻) and can react with the carbonyl oxygen of the enol form of dimedone.[10] The reaction likely proceeds through the formation of a chlorophosphate intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion at the C3 position leads to the formation of the desired product and phosphoryl chloride (POCl₃) as a byproduct.[10][11][12] The formation of other chlorinated byproducts is a possibility due to the high reactivity of PCl₅.[1]
Experimental Protocol:
Materials:
-
Dimedone
-
Phosphorus pentachloride
-
Chloroform (dry)
-
Diethyl ether
-
Dilute potassium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine dimedone (50.0 g), phosphorus pentachloride (34.25 g), and dry chloroform (400 mL).
-
Heat the mixture at reflux for 2.5 hours.
-
Allow the reaction to stand at room temperature for 18 hours.
-
Remove the chloroform by rotary evaporation under reduced pressure.
-
To the residue, add a mixture of water and ice, and then extract with diethyl ether (3 x 100 mL).
-
Wash the combined ethereal extracts with dilute potassium hydroxide solution and then with water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residual oil by vacuum distillation.
Performance Comparison and Discussion
| Parameter | Oxalyl Chloride Method | Phosphorus Trichloride Method | Phosphorus Pentachloride Method |
| Yield | Excellent (>90%) | Moderate (~40%) | Variable, often moderate to good |
| Reaction Conditions | Mild (room temp to reflux) | Reflux required | Reflux required |
| Byproducts | Gaseous (CO, CO₂, HCl) | Phosphorous acid (H₃PO₃) | Phosphoryl chloride (POCl₃) |
| Purification | Relatively simple (distillation) | Aqueous workup required | Aqueous workup required |
| Reagent Handling | Highly toxic, moisture-sensitive liquid | Toxic, corrosive, moisture-sensitive liquid | Corrosive, moisture-sensitive solid |
| Cost | More expensive | Less expensive | Moderately priced |
| Scalability | Good, due to high yield and simple workup | Moderate | Moderate, handling of solid can be cumbersome |
| Green Chemistry | Good atom economy, gaseous byproducts | Poorer atom economy, aqueous waste | Poorer atom economy, corrosive byproduct |
Expert Insights and Recommendations:
-
For high yield and purity , the oxalyl chloride method is unequivocally the superior choice. The generation of only gaseous byproducts greatly simplifies the workup procedure, often leading to a purer crude product that requires less rigorous purification. This is a significant advantage in both research and process chemistry settings where time and resource efficiency are critical. While oxalyl chloride is more expensive, the significantly higher yield and reduced purification costs can make it more economical overall, especially for high-value applications.
-
The phosphorus trichloride method serves as a more economical alternative, but at the cost of a substantially lower yield and a more involved purification process. The aqueous workup required to remove the phosphorous acid byproduct adds steps and generates aqueous waste, which can be a drawback from an environmental and practical standpoint.
-
The phosphorus pentachloride method is a potent option but can be less selective, potentially leading to the formation of undesired chlorinated byproducts which can complicate purification.[1] The handling of a solid reagent can also be less convenient for larger-scale reactions compared to liquid reagents.
Conclusion
The synthesis of this compound from dimedone can be effectively achieved through several chlorination protocols. A thorough analysis of the available methods reveals that the use of oxalyl chloride offers the most advantageous route, providing excellent yields, mild reaction conditions, and a straightforward purification process due to the formation of gaseous byproducts. While phosphorus trichloride and phosphorus pentachloride are viable, more cost-effective alternatives, they are hampered by lower yields and more complex workups, respectively. For researchers and drug development professionals who prioritize efficiency, yield, and purity, the oxalyl chloride method stands out as the most robust and reliable choice for the preparation of this versatile synthetic intermediate.
References
-
Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. (2018, March 29). Chemistry Stack Exchange. [Link]
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5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses Procedure. [Link]
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Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone. University of Lethbridge. [Link]
-
Synthesis of Dimedone. (2020, August 28). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Synthesis of Dimedone via Robinson Annulation. Scribd. [Link]
- Chlorination of ketonic acetyl groups.
-
Show an arrow pushing mechanism of the synthesis of dimedone from mesityl oxide and dimethyl malonate (Michael addition, cyclization, hydrolysis and decarboxylation)? Homework.Study.com. [Link]
-
What happens when acetone reacts with phosphorus pentachloride? (2018, March 15). Quora. [Link]
-
Ferric chloride–catalyzed deoxygenative chlorination of carbonyl compounds: A comparison of chlorodimethylsilane and dichloromethylsilane system. ResearchGate. [Link]
-
Oxalyl chloride: a versatile reagent in organic transformations. Bohrium. [Link]
-
Ferric chloride–catalyzed deoxygenative chlorination of carbonyl compounds: A comparison of chlorodimethylsilane and di…. OUCI. [Link]
-
What is the reaction of ketone with PCl5? (2017, June 17). Quora. [Link]
-
Chlorination of α -Cyanoketones and 1, 3-Dicarbonyl Compounds by Using Trichloroisocyanuric Acid as Chlorine Source. ResearchGate. [Link]
-
Phosphorus pentachloride. Wikipedia. [Link]
-
Oxalyl Chloride Manufacturer. Anshul Specialty Molecules Private Limited. [Link]
-
Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one. PrepChem.com. [Link]
-
Phosphorus pentachloride. Sciencemadness Wiki. [Link]
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What happens when ketone reacts with PCl3? (2018, September 27). Quora. [Link]
-
Formation of phosphorus trichloride from phosphorus and chlorine. Endress+Hauser. [Link]
-
Oxalyl chloride. Wikipedia. [Link]
-
Phosphorus trichloride. Wikipedia. [Link]
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Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. PMC - NIH. [Link]
-
Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. UNIPI. [Link]
-
3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Vision Biotech. [Link]
- Process for the preparation of phosphorus pentachloride.
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
-
Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. PubMed. [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]
-
Oxalyl chloride. Organic Chemistry Portal. [Link]
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Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
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The Formation of Phosphorus Pentachloride from Phosphorus Trichloride and Chlorine. ResearchGate. [Link]
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A Comparative Guide to the X-ray Crystallography of Cyclohexenone Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the structural features of substituted cyclohexenone derivatives as determined by single-crystal X-ray crystallography. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and crystal packing, offering field-proven insights into the experimental choices and interpretation of crystallographic results for this important class of organic compounds.
Introduction: The Structural Significance of Cyclohexenones
The cyclohexenone scaffold is a prevalent motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. Its inherent reactivity, stemming from the α,β-unsaturated ketone system, makes it a valuable intermediate in organic synthesis[1]. The precise three-dimensional arrangement of atoms, dictated by substituent effects and intermolecular forces, is critical to its function, influencing everything from reaction stereochemistry to receptor-binding affinity.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining these three-dimensional structures[2]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map electron density and thereby deduce atomic positions, bond lengths, bond angles, and torsional angles with high precision. This guide will use several structurally characterized cyclohexenone derivatives as case studies to illustrate how substitutions on the core ring influence its conformation and the resulting supramolecular architecture in the solid state.
Comparative Structural Analysis of Cyclohexenone Derivatives
The conformation of the six-membered cyclohexenone ring is not planar. It typically adopts puckered conformations like the half-chair, envelope, or sofa to alleviate steric strain. The specific conformation and the orientation of substituents are dictated by a delicate balance of intramolecular and intermolecular forces. Here, we compare the crystallographic data of several distinct derivatives to illuminate these structural nuances.
A summary of the key crystallographic parameters for our selected case studies is presented in Table 1. This data provides a top-level comparison of the crystal systems and unit cell dimensions.
Table 1. Crystallographic Data for Selected Cyclohexenone Derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1. Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₆H₂₂Cl₂O₄ | Monoclinic | P2₁/c | 14.2156 (4) | 5.8647 (2) | 27.3752 (9) | 94.840 (2) | [3] |
| 2. 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone | C₁₁H₁₆O₃ | Monoclinic | P2₁/c | 10.005 (3) | 13.633 (4) | 8.441 (2) | 105.352 (4) | [4] |
| 3. (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₇H₂₆O₄ | Monoclinic | P2₁/c | 18.8013 (10) | 11.3604 (6) | 10.2356 (6) | 93.430 (2) | [5] |
| 4. Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₂H₂₁ClO₄ | Monoclinic | P2₁/c | 11.9729 (3) | 16.5913 (4) | 39.2033 (8) | 90.435 (2) | [6] |
| 5. 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone | C₁₆H₂₀O₄ | Monoclinic | P2₁/n | 11.2330 (3) | 9.0069 (3) | 14.8617 (5) | 98.636 (1) | [7] |
Ring Conformation: A Tale of Pucker and Substituents
The flexibility of the cyclohexenone ring allows it to adopt various non-planar conformations. The specific choice is a direct consequence of the steric and electronic demands of its substituents.
-
Half-Chair Conformation: In Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexenone ring adopts an approximate half-chair conformation. Two carbon atoms are displaced from the plane formed by the other four atoms, relieving steric hindrance from the bulky aryl substituents[3]. A similar distorted half-chair is seen in a related compound with a thienyl group[8].
-
Envelope Conformation: The structure of 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone reveals a distinct envelope conformation for the ring[4][9]. This conformation is also observed in Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate[6]. The choice of an envelope pucker is often driven by the substitution pattern on the sp³-hybridized carbon atoms.
-
Sofa Conformation: A third variation, the sofa conformation, is seen in 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone. Here, one carbon atom is displaced from the plane of the other five, which are nearly coplanar[7].
This diversity highlights a key principle: there is no single "correct" conformation. The observed geometry is the lowest energy state for that specific molecule in its unique crystalline environment. Predicting this a priori is challenging, reinforcing the necessity of empirical SCXRD analysis.
Intermolecular Interactions: The Architects of the Crystal Lattice
The way individual molecules pack together to form a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is central to crystal engineering, as they influence properties like solubility, stability, and morphology[10][11].
The diagram below illustrates the common types of interactions that direct crystal packing in this class of compounds.
Caption: Key intermolecular forces driving crystal packing.
-
Hydrogen Bonding: In derivatives with hydroxyl groups, such as 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone, strong O—H⋯O hydrogen bonds are a dominant structure-directing force, linking molecules into infinite chains[1][4].
-
Halogen-Involved Interactions: Chlorinated derivatives frequently exhibit C—H⋯Cl interactions. In Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, these interactions, along with C—H⋯O bonds, help assemble a three-dimensional network[3].
-
π-Interactions: The presence of aromatic rings introduces the possibility of C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring. These weaker, yet significant, forces contribute to the overall packing stability in compounds like Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate[6].
A comparison of the key intermolecular contacts observed in these structures is provided in Table 2.
Table 2. Comparison of Key Intermolecular Interactions in Cyclohexenone Derivatives.
| Compound | Dominant Interaction Type(s) | Supramolecular Motif | Ref. |
| 1. Ethyl 4-(2,4-dichlorophenyl)-6-(...)-2-oxocyclohex-3-ene-1-carboxylate | C—H⋯O, C—H⋯Cl | 3D network | [3] |
| 2. 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone | O—H⋯O Hydrogen Bonding | 1D chains | [4] |
| 3. (±)-Ethyl 6-(...)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate | C—H⋯O | - | [5] |
| 4. Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | C—H⋯O, C—H⋯Cl, C—H⋯π | - | [6] |
| 5. 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone | O—H⋯O Hydrogen Bonding | 2D sheets | [7] |
Experimental Protocol: A Self-Validating Workflow for Structure Determination
Achieving a high-quality crystal structure is predicated on a rigorous, systematic experimental approach. The following protocol represents a field-proven, self-validating workflow for the single-crystal X-ray diffraction analysis of novel cyclohexenone derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 3-hydroxy-2-(4-hydroxy-3-methoxyphenylmethyl)-5,5-dimethylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Electrophilicity of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one and Other Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Electrophilicity in Covalent Interactions
In the realm of drug discovery and chemical biology, the targeted formation of covalent bonds between a small molecule and a biological macromolecule is a powerful strategy. This approach, often employed in the design of enzyme inhibitors and chemical probes, relies on the precise reactivity of an electrophilic functional group within the small molecule, known as a "warhead," with a nucleophilic residue, typically cysteine, on the target protein. The efficacy and safety of such covalent modifiers are intrinsically linked to the electrophilicity of the warhead. An overly reactive electrophile can lead to off-target effects and toxicity, while insufficient reactivity will fail to achieve the desired therapeutic outcome. Therefore, a quantitative understanding and comparison of the electrophilicity of different Michael acceptors are paramount for rational drug design.
This guide provides an in-depth comparison of the electrophilicity of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one with other commonly utilized Michael acceptors, including chalcones and maleimides. We will delve into the structural features that govern their reactivity, present experimental data for quantitative comparison, and provide detailed protocols for assessing electrophilicity in your own research.
Understanding Michael Acceptors and their Reactivity
Michael acceptors are α,β-unsaturated compounds containing an electron-withdrawing group, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reaction, known as the Michael addition, is a cornerstone of covalent drug design. The thiol group of a cysteine residue, present as a thiolate anion at physiological pH, is a potent nucleophile that readily reacts with Michael acceptors.
The reactivity of a Michael acceptor is influenced by several factors, including:
-
The nature of the electron-withdrawing group: More powerful electron-withdrawing groups increase the polarization of the double bond, enhancing electrophilicity.
-
Steric hindrance: Bulky substituents near the β-carbon can impede the approach of the nucleophile, reducing the reaction rate.
-
Ring strain and conformation: In cyclic systems, ring strain and the conformation of the molecule can influence the accessibility and reactivity of the electrophilic center.
A Closer Look at this compound
This compound is a cyclic α,β-unsaturated ketone with a chlorine substituent at the 3-position and two methyl groups at the 5-position. Its structure presents a unique combination of activating and modulating features that influence its electrophilicity. The chlorine atom, being an electron-withdrawing group, enhances the electrophilic character of the β-carbon. The gem-dimethyl groups at the 5-position contribute to the molecule's stability and steric profile. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions involving Michael additions.
Comparative Electrophilicity: A Quantitative Approach
To objectively compare the electrophilicity of different Michael acceptors, we turn to kinetic studies and computational models. A widely accepted method involves measuring the second-order rate constants (k) for the reaction of the Michael acceptor with a standard nucleophile, such as glutathione (GSH), under controlled conditions.
Experimental Determination of Electrophilicity
The Mayr electrophilicity scale provides a quantitative framework for comparing the reactivity of a wide range of electrophiles. The electrophilicity parameter, E, is determined from the linear free-energy relationship:
log k = sN(N + E)
where k is the second-order rate constant, sN is the nucleophile-specific sensitivity parameter, and N is the nucleophilicity parameter. By reacting a new Michael acceptor with a set of reference nucleophiles of known N and sN, the E parameter can be determined, allowing for direct comparison with other electrophiles on the same scale.
Computational Prediction of Electrophilicity
In addition to experimental methods, computational approaches can provide valuable insights into electrophilicity. One such method is the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack and thus higher electrophilicity. Another powerful computational descriptor is the global electrophilicity index (ω), which is calculated from the electronic chemical potential and chemical hardness. More recently, methyl anion affinity (MAA) calculations have shown excellent correlation with experimental electrophilicity parameters.
Comparison with Other Michael Acceptors
Let's now compare the electrophilicity of this compound with two other widely used classes of Michael acceptors: chalcones and maleimides.
Chalcones
Chalcones are α,β-unsaturated ketones with aromatic substituents on both the α- and β-carbons. Their electrophilicity can be tuned by modifying the substituents on the aromatic rings. Electron-withdrawing groups on the rings generally increase reactivity, while electron-donating groups decrease it. The chalcone scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.
Maleimides
Maleimides are cyclic dicarboximides containing a carbon-carbon double bond within the five-membered ring. They are highly reactive and selective towards thiols, making them extremely popular reagents for bioconjugation. The reactivity of maleimides is attributed to the significant ring strain and the two electron-withdrawing carbonyl groups that strongly activate the double bond for Michael addition. The substituents on the nitrogen atom can also influence their electrophilic character.
Data Presentation
| Michael Acceptor Class | Representative Structure | Key Structural Features Influencing Electrophilicity | Relative Electrophilicity |
| Cyclic Enone | This compound | Electron-withdrawing chloro group at C3; gem-dimethyl groups at C5 may introduce steric effects. | Moderate to High |
| Chalcone | (2E)-1,3-Diphenylprop-2-en-1-one | Aromatic rings can be substituted to modulate electrophilicity. | Low to Moderate |
| Maleimide | N-Ethylmaleimide | Highly strained five-membered ring with two activating carbonyl groups. | Very High |
Experimental Protocols
To facilitate the direct comparison of electrophilicity in your own laboratory, we provide a detailed, step-by-step protocol for a kinetic assay using glutathione (GSH) as the nucleophile.
Protocol: Kinetic Analysis of Michael Acceptor Reactivity with Glutathione (GSH)
Objective: To determine the second-order rate constant for the reaction of a Michael acceptor with GSH.
Materials:
-
Michael acceptor of interest (e.g., this compound)
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the Michael acceptor in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration.
-
Prepare a stock solution of GSH in the phosphate buffer at a known concentration.
-
-
Kinetic Measurement:
-
Equilibrate the phosphate buffer to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer.
-
In a quartz cuvette, add the phosphate buffer and a specific volume of the GSH stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where either the reactant or the product has a significant absorbance. The disappearance of the Michael acceptor can often be monitored in the UV range.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where [GSH] >> [Michael Acceptor]), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential decay equation.
-
Repeat the experiment at several different concentrations of GSH.
-
Plot the obtained kobs values against the corresponding GSH concentrations. The slope of the resulting linear plot will be the second-order rate constant (k).
-
Causality Behind Experimental Choices:
-
Choice of Nucleophile: Glutathione is chosen as the nucleophile because it is a biologically relevant thiol and is widely used as a standard for comparing the reactivity of Michael acceptors.
-
pH Control: The reaction is performed in a buffered solution at a physiological pH (7.4) to ensure that the thiol group of GSH is partially deprotonated to the more nucleophilic thiolate anion.
-
Pseudo-First-Order Conditions: Using a significant excess of GSH simplifies the kinetic analysis, allowing for the straightforward determination of the observed rate constant.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Michael addition reaction and a general workflow for comparing electrophilicity.
Caption: The Michael Addition Reaction Mechanism.
Caption: Workflow for Comparing Michael Acceptor Electrophilicity.
Conclusion
The electrophilicity of a Michael acceptor is a critical parameter in the design of covalent inhibitors and chemical probes. This compound, with its unique structural features, represents an interesting scaffold with tunable reactivity. By employing a combination of experimental kinetic studies and computational modeling, researchers can quantitatively compare its electrophilicity to that of other well-established Michael acceptors like chalcones and maleimides. This comparative approach enables a more rational selection of electrophilic warheads, ultimately leading to the development of more effective and safer covalent therapeutics.
References
-
Mayer, R. J., & Ofial, A. R. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie International Edition, 58(49), 17704-17708. [Link]
-
Enoch, S. J., Hewitt, M., Cronin, M. T., Azam, S., & Madden, J. C. (2011). Prediction of Michael-type acceptor reactivity toward glutathione. Chemical research in toxicology, 24(5), 743–750. [Link]
-
Mayer, R. J., & Ofial, A. R. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Semantic Scholar. [Link]
-
Huang, S., Kim, K., Lin, C. Y., Saed, M. A., Xi, W., & Bowman, C. N. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry, 12(26), 3843-3853. [Link]
-
Mayer, R. J., & Ofial, A. R. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. ResearchGate. [Link]
-
Huang, S., Kim, K., Lin, C. Y., Saed, M. A., Xi, W., & Bowman, C. N. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Semantic Scholar. [Link]
-
Mayer, R. J., & Ofial, A. R. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PubMed. [Link]
-
Allgäuer, D. S., Jangra, H., Aschbicher, S., Tassoti, S., Schütz, M., & Mayr, H. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society, 139(39), 13698-13709. [Link]
-
Gising, J., & Erman, P. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry, 81(23), 11726-11733. [Link]
-
ResearchGate. (n.d.). Comparison of the Mayr electrophilicity parameters E for cyclic (from Table 1) and acyclic (from ref. 25 and 27) Michael acceptors. ResearchGate. [Link]
-
Vision Biotech. (n.d.). 3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Vision Biotech. [Link]
-
Huang, S., Kim, K., Lin, C. Y., Saed, M. A., Xi, W., & Bowman, C. N. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry, 12(26), 3843-3853. [Link]
-
Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2017). An Experimental Radical Electrophilicity Index. ChemPhysChem, 18(21), 2973-2976. [Link]
-
Gising, J., & Erman, P. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. PubMed. [Link]
-
Allgäuer, D. S., Jangra, H., Aschbicher, S., Tassoti, S., Schütz, M., & Mayr, H. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society, 139(39), 13698-13709. [Link]
-
Organic Chemistry Explained. (2022, May 21). 1,4-Additions & Electrophilicity Parameters (IOC 19) [Video]. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. PrepChem.com. [Link]
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ChemRxiv. (n.d.). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Bioconjugate chemistry, 19(12), 2545–2550. [Link]
-
Mayer, R. J., & Ofial, A. R. (2022). Reactivities of allenic and olefinic Michael acceptors towards phosphines. Chemical Communications, 58(18), 2937-2940. [Link]
-
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical reviews, 117(12), 7762–7810. [Link]
- Nakamura, Y., Ohto, T.
A Senior Application Scientist's Comparative Guide to 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Datasheet – A Functional Comparison of a Versatile Synthesis Intermediate
In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final product. 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a halogenated cyclic enone, is a versatile building block, particularly valued for its reactivity in nucleophilic substitutions and Michael additions.[1] This guide, compiled from the perspective of a Senior Application Scientist, moves beyond a simple recitation of specifications to provide a comprehensive, comparative analysis of this key intermediate. We will delve into its quality attributes as defined by a Certificate of Analysis (COA), compare its synthetic performance against a plausible alternative, and provide detailed, field-tested analytical protocols for its characterization.
I. Decoding the Certificate of Analysis: A Commitment to Quality
A Certificate of Analysis is more than a mere formality; it is a testament to the quality and consistency of a chemical intermediate. For a compound like this compound, a typical COA from a reputable supplier will provide critical data points that assure its suitability for sensitive downstream applications. While an exact COA can vary between batches and suppliers, a representative analysis is presented below, outlining the essential quality control parameters.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Test Method | Rationale for Importance |
| Appearance | Colorless to pale yellow liquid | Visual Inspection | A significant deviation in color may indicate the presence of impurities or degradation products. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR | Confirms the molecular structure and ensures the correct material is being used. |
| Purity (Assay) | ≥ 98.0% | GC-MS or HPLC-UV | A high level of purity is crucial to prevent side reactions and ensure the desired product is obtained in high yield. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can interfere with many organic reactions, particularly those involving organometallic reagents or strong bases. |
| Residual Solvents | To be reported (e.g., Chloroform, Ethyl Acetate) | Headspace GC-MS | Solvents from the synthesis and purification process must be controlled as they can affect reaction outcomes and may be toxic. |
This COA serves as a baseline for quality. When evaluating suppliers, consistency across batches and the comprehensiveness of the analytical data provided are paramount.
II. Performance in Synthesis: A Comparative Look at Michael Acceptors
The primary utility of this compound in drug development and complex organic synthesis lies in its function as a Michael acceptor. The electron-withdrawing nature of the carbonyl group, conjugated with the double bond, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. The presence of the chlorine atom at the 3-position can further influence the reactivity of the enone system.
To provide a practical comparison, we will consider a hypothetical Michael addition reaction with a common nucleophile, dimethyl malonate, and compare the performance of This compound (1) with a simpler, non-halogenated analogue, 5,5-dimethyl-2-cyclohexen-1-one (2) .
Caption: Comparative Michael Addition Workflow.
Expected Performance Differences:
-
Reactivity: The chlorine atom in 1 is an electron-withdrawing group, which can increase the electrophilicity of the β-carbon, potentially leading to a faster reaction rate compared to 2 .
-
Side Reactions: The chloro-substituent in 1 also provides a site for nucleophilic substitution, which could lead to byproducts, depending on the reaction conditions and the nature of the nucleophile.
-
Yield and Purity: While the increased reactivity of 1 might suggest a higher yield, the potential for side reactions could lead to a more complex product mixture and lower isolated yield of the desired Michael adduct. The synthesis using 2 may be slower but could result in a cleaner reaction profile.
Table 2: Hypothetical Performance Comparison in a Michael Addition
| Parameter | This compound (1) | 5,5-dimethyl-2-cyclohexen-1-one (2) | Rationale |
| Reaction Time | Potentially shorter | Potentially longer | The electron-withdrawing chlorine atom in 1 enhances the electrophilicity of the β-carbon. |
| Yield of Michael Adduct | Moderate to Good | Good to Excellent | 1 may be more prone to side reactions (e.g., substitution of the chlorine). |
| Product Purity | May require more extensive purification | Generally higher | Cleaner reaction profile with fewer potential side products for 2 . |
Experimental Protocol: Comparative Michael Addition
This protocol outlines a comparative experiment to evaluate the performance of the two Michael acceptors.
-
Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, place sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
Nucleophile Preparation: To each flask, add anhydrous tetrahydrofuran (THF) (10 mL) and cool to 0 °C. Slowly add dimethyl malonate (1.1 mmol) to each flask and stir for 30 minutes at 0 °C to generate the enolate.
-
Michael Acceptor Addition: To the first flask, add a solution of this compound (1 ) (1.0 mmol) in THF (5 mL). To the second flask, add a solution of 5,5-dimethyl-2-cyclohexen-1-one (2 ) (1.0 mmol) in THF (5 mL).
-
Reaction Monitoring: Allow the reactions to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Work-up: Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reactions by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and the ratio of Michael adduct to any side products. Purify the products by column chromatography to determine the isolated yield.
III. In-Depth Analytical Protocols for Quality Assurance
Robust analytical methods are essential for verifying the quality of starting materials and for monitoring reaction progress. The following are detailed protocols for the analysis of this compound.
A. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds.
Caption: GC-MS analysis workflow.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of polar and halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the peak area of the main component relative to the total peak area.
B. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a complementary technique to GC-MS and is particularly useful for non-volatile impurities.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. Start with 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Similar to GC-MS, calculate the purity based on the relative peak areas. This method is also suitable for quantifying known and unknown impurities.
C. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and confirmation.
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~6.3 (s, 1H, vinylic proton)
-
~2.5 (s, 2H, methylene protons alpha to the carbonyl)
-
~2.3 (s, 2H, methylene protons beta to the carbonyl)
-
~1.1 (s, 6H, gem-dimethyl protons)
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~198 (C=O)
-
~155 (C-Cl)
-
~130 (=CH)
-
~50 (CH₂)
-
~45 (CH₂)
-
~35 (quaternary C)
-
~28 (CH₃)
-
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values to confirm the structure.
D. Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands:
-
~1680 cm⁻¹: C=O stretch (conjugated ketone)[2]
-
~1610 cm⁻¹: C=C stretch
-
~2960 cm⁻¹: C-H stretch (sp³ hybridized carbons)
-
~700-800 cm⁻¹: C-Cl stretch
-
IV. Conclusion: An Informed Choice for Synthetic Success
This compound is a valuable and reactive intermediate in organic synthesis. Its performance, particularly as a Michael acceptor, is influenced by the presence of the chloro substituent, which enhances its electrophilicity. While this can lead to faster reaction rates, it also introduces the possibility of side reactions. A careful comparison with alternative, non-halogenated enones is warranted for specific applications where a cleaner reaction profile is desired, even at the potential cost of a longer reaction time.
Ultimately, the choice of intermediate should be guided by a thorough evaluation of its quality, as documented in the Certificate of Analysis, and its performance in the context of the specific synthetic route. The analytical protocols provided in this guide offer a robust framework for the quality control and characterization of this important building block, empowering researchers to make informed decisions that lead to successful and reproducible synthetic outcomes.
References
-
IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved from a reliable online chemistry resource.[2]
-
Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry.[3]
-
Michael acceptor molecules in natural products and their mechanism of action. PMC.[4]
-
Michael reaction acceptor molecules in chemical biology. ResearchGate.[5]
-
3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Vision Biotech.[6]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vision-biotech.com [vision-biotech.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a critical step in process optimization, quality control, and regulatory compliance. This guide provides an in-depth comparison of potential analytical methods for its quantification. While dedicated, validated methods for this specific compound are not widely published, this document outlines scientifically sound starting points for method development based on its known physicochemical properties.
Introduction to this compound
This compound is a chlorinated cyclic enone that serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive α,β-unsaturated carbonyl system, allows for various chemical modifications.[1] Accurate quantification is essential to ensure reaction efficiency, product purity, and consistency in manufacturing processes.
This guide will explore the development of quantitative methods using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing detailed experimental protocols and a comparative analysis of their potential performance.
I. Gas Chromatography (GC)-Based Methods
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound has a boiling point of 44-46 °C at 0.1 mmHg, GC is a highly suitable analytical approach.[2]
A. GC with Flame Ionization Detection (GC-FID)
Principle: GC-FID is a robust and widely used technique for quantifying organic compounds.[3][4] After separation on a capillary column, the analyte is burned in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of carbon in the analyte.
Expertise & Experience Insights: GC-FID is often the workhorse of quality control labs due to its reliability, ease of use, and wide linear range. For a compound like this compound, FID offers excellent sensitivity for routine purity assessments and content uniformity testing. The key to a successful GC-FID method is achieving good chromatographic resolution between the analyte and any impurities or matrix components.
Caption: Proposed workflow for GC-FID analysis.
Instrumentation and Conditions:
| Parameter | Proposed Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, reliable instrumentation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min | A starting point to ensure good separation from potential impurities. |
| Carrier Gas | Helium or Hydrogen at 1.0 mL/min | Standard carrier gases for GC. |
| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |
| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column with concentrated samples. |
| Injection Vol. | 1 µL | Typical injection volume. |
B. GC with Mass Spectrometry (GC-MS)
Principle: Coupling GC with a mass spectrometer provides not only quantification but also structural information, offering a higher degree of certainty in analyte identification.[3] The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a mass spectrum that is a molecular fingerprint.
Expertise & Experience Insights: GC-MS is indispensable for identifying unknown impurities and for method development.[5] For this compound, operating in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity, allowing for quantification at lower levels than with FID, especially in complex matrices.
Caption: Proposed workflow for GC-MS analysis.
Instrumentation and Conditions:
| Parameter | Proposed Setting | Rationale |
| GC System | Same as GC-FID | Chromatographic conditions can often be directly transferred from a GC-FID method. |
| MS System | Agilent 5977B or equivalent single quadrupole MS | A standard and robust mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. |
| MS Source Temp. | 230 °C | Optimal for maintaining ion integrity. |
| MS Quad Temp. | 150 °C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan (m/z 40-300) for method development; SIM for quantification | Full scan is used to identify the compound and its fragmentation pattern. SIM mode enhances sensitivity by focusing on specific ions. |
| SIM Ions | To be determined from the full scan mass spectrum. Based on available data, key ions would likely include the molecular ion and major fragments. |
II. High-Performance Liquid Chromatography (HPLC)-Based Methods
HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The α,β-unsaturated ketone chromophore in this compound makes it an excellent candidate for UV detection.
A. Reversed-Phase HPLC with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[6][7] A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector.[4]
Expertise & Experience Insights: This is the most common HPLC mode and is highly versatile.[6] For this compound, a C18 column with a water/acetonitrile or water/methanol mobile phase would be a standard starting point. The method's success hinges on selecting an appropriate detection wavelength (λmax) to maximize sensitivity and minimize interference.
Caption: Proposed workflow for HPLC-UV analysis.
Instrumentation and Conditions:
| Parameter | Proposed Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD) | A DAD allows for the determination of the optimal detection wavelength and peak purity analysis. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | A robust, general-purpose C18 column. |
| Mobile Phase | A: Water; B: Acetonitrile | Standard solvents for reversed-phase chromatography. |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 min | A generic gradient to elute compounds of varying polarity. Isocratic elution could be developed for faster analysis if impurities are well-resolved. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | 230-250 nm (To be determined by UV scan) | The expected λmax for an α,β-unsaturated ketone. |
| Injection Vol. | 10 µL | Standard injection volume. |
III. Comparative Summary of Proposed Methods
| Feature | GC-FID | GC-MS | HPLC-UV |
| Principle | Separation by boiling point, detection by flame ionization. | Separation by boiling point, detection by mass. | Separation by polarity, detection by UV absorbance. |
| Selectivity | Moderate. Based on retention time.[3] | Very High. Based on retention time and mass spectrum.[3] | High. Based on retention time and UV spectrum. |
| Sensitivity | Good (ng range). | Excellent (pg range), especially in SIM mode. | Good (ng range). |
| Confirmation | Low. Co-elution is possible. | High. Mass spectrum provides a molecular fingerprint. | Moderate. Peak purity can be assessed with a DAD. |
| Instrumentation Cost | Lowest. | Highest. | Moderate. |
| Throughput | High. Fast run times are often possible. | Moderate. Data file sizes are larger. | Moderate to High. |
| Best For | Routine QC, purity assays, high concentration samples. | Impurity identification, trace analysis, method development. | Routine QC, purity assays, non-volatile impurities. |
IV. Trustworthiness: The Imperative of Method Validation
The protocols described above are starting points. To ensure trustworthiness and scientific integrity, any developed method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
A Self-Validating System: A robust analytical method is a self-validating system. This means building in checks and balances throughout the procedure. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). This is typically demonstrated by analyzing spiked placebo samples and assessing peak purity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature).
V. Conclusion
While no standardized method for the quantification of this compound is readily available in the literature, both GC and HPLC offer viable pathways for developing a robust and reliable analytical procedure.
-
GC-FID presents a cost-effective and straightforward option for routine quality control where high sensitivity is not paramount.
-
GC-MS provides the highest level of confidence through mass spectral confirmation, making it ideal for trace-level impurity analysis and initial method development.
-
HPLC-UV is a highly versatile and widely applicable technique, particularly suited for integration into standard pharmaceutical quality control workflows.
The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available instrumentation. The foundational protocols provided in this guide, coupled with a rigorous validation strategy adhering to ICH guidelines, will enable researchers and drug development professionals to establish a scientifically sound method for the accurate quantification of this important chemical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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This compound. ChemSynthesis. [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
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Chromatography Sample Preparation Guide. Organomation. [Link]
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3 Chloro-5, 5 Dimethyl, 2 Cyclohexen-1-one. Vision Biotech. [Link]
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Fundamentals of Sample Preparation for Chromatography. Chrom Tech, Inc. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. LECO Corporation. [Link]
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A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Agilent. [Link]
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Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. PubMed. [Link]
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Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. PubMed. [Link]
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Quantitative and Qualitative analysis of HPLC and GC. Slideshare. [Link]
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Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Drawell. [Link]
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Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. ResearchGate. [Link]
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Principles of HPLC (5) Qualitative and quantitative analysis. JASCO Global. [Link]
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Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
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Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
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14 Principles of Reversed Phase HPLC. YouTube. [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
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A Comparative Guide to the Reactivity of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one and Dimedone in Condensation Reactions
Introduction: Two Sides of the Same Coin
In the realm of synthetic organic chemistry, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a workhorse reagent. Its utility stems from the high acidity of its C2 methylene protons, making it a superb nucleophile in a vast array of condensation reactions. By a simple synthetic transformation, dimedone can be converted into 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a structurally related yet electronically distinct molecule. While dimedone acts as a potent carbon nucleophile (via its enolate), the chloro-enone derivative functions primarily as an electrophile.
This guide provides an in-depth comparison of the reactivity profiles of these two valuable synthetic intermediates. We will explore their structural and electronic differences, analyze their divergent behavior in key condensation reactions, and provide supporting experimental data and protocols to illustrate their practical applications for researchers, scientists, and professionals in drug development.
Synthesis and Structural Foundations of Reactivity
The divergent reactivity of these two compounds is rooted in their synthesis and resulting electronic structure. This compound is readily synthesized from dimedone, its chemical precursor.[1] This transformation is the critical juncture where the molecule's character shifts from nucleophilic to electrophilic.
Synthesis of this compound from Dimedone
A standard laboratory procedure involves the treatment of dimedone with a chlorinating agent such as oxalyl chloride or phosphorus trichloride.[2][3][4] The reaction proceeds by converting the enol form of dimedone into a vinylogous acid chloride.
Caption: Synthesis of the chloro-enone from dimedone.
Structural and Electronic Profiles
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Dimedone exists in equilibrium with its enol tautomer.[5][6] The two carbonyl groups flank the C2 methylene, rendering these protons significantly acidic (pKa ≈ 5.2). Deprotonation with a base readily generates a resonance-stabilized enolate, a soft and highly effective carbon nucleophile. This structure makes dimedone an ideal substrate for reactions requiring an active methylene compound.[1][6]
-
This compound: This molecule is an α,β-unsaturated ketone, specifically a β-chloro-enone.[1] Its reactivity is dominated by two electrophilic sites:
-
The C3 Carbon: The chlorine atom is a good leaving group, making this position susceptible to nucleophilic vinylic substitution.
-
The C1 Carbonyl: The carbonyl group can be attacked by strong nucleophiles. The electron-withdrawing nature of the chlorine atom and the carbonyl group polarizes the double bond, setting the stage for electrophilic behavior entirely different from its parent compound.
-
Comparative Reactivity in Condensation Reactions
The fundamental difference—nucleophile versus electrophile—dictates the roles these compounds play in condensation reactions.
Dimedone: The Quintessential Nucleophile
Dimedone's utility shines in reactions where it serves as the nucleophilic partner.
-
Knoevenagel Condensation: Dimedone readily undergoes Knoevenagel condensation with aldehydes.[7][8] The reaction is often catalyzed by a mild base and proceeds via the enolate attacking the aldehyde carbonyl. The initial adduct can then dehydrate.
-
Michael Addition: As a classic Michael donor, the dimedone enolate adds efficiently to α,β-unsaturated carbonyl compounds (Michael acceptors).[9][10][11]
-
Domino Knoevenagel-Michael Reactions: A particularly powerful application is the reaction of dimedone with aldehydes in a 2:1 stoichiometric ratio. This sequence first involves a Knoevenagel condensation of one dimedone molecule with the aldehyde, forming an unsaturated intermediate. A second molecule of dimedone then acts as a Michael donor, attacking the intermediate to form 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, which can subsequently cyclize to form xanthenediones.[12][13][14]
Caption: Primary reaction pathway for the chloro-enone.
Data Summary and Comparison
The contrasting roles of these two reagents are summarized below.
| Feature | Dimedone | This compound |
| Primary Role | Nucleophile (as enol/enolate) | Electrophile |
| Reactive Site | C2 Methylene Carbon | C3 Vinylic Carbon (Substitution), C1 Carbonyl Carbon |
| Key Reaction Types | Knoevenagel Condensation, Michael Addition, Hantzsch Pyridine Synthesis. [7][9][15] | Nucleophilic Vinylic Substitution. [1] |
| Typical Reacting Partner | Electrophiles (e.g., Aldehydes, Enones) | Nucleophiles (e.g., Amines, Thiolates, Carbanions) |
| Common Products | Xanthenediones, 1,4-Dihydropyridines, Michael Adducts. [9][12][16] | 3-Substituted-5,5-dimethyl-2-cyclohexen-1-ones |
Experimental Protocols
To provide a practical context, the following are representative, validated experimental procedures.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods. [3][4][17]
-
Setup: In a fume hood, equip a 250 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Suspend dimedone (15.0 g, 107 mmol) in chloroform (40 mL).
-
Reaction: Slowly add oxalyl chloride (27.2 g, 214 mmol) to the suspension. Vigorous gas evolution will occur.
-
Heating: After the initial reaction subsides (approx. 10 minutes), heat the mixture to reflux for 20-30 minutes until a clear yellow solution forms.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., bp 72°C at 5 mmHg) to yield the product as a colorless liquid. [3]Expected Yield: ~92%.
Protocol 2: Domino Knoevenagel-Michael Reaction of Dimedone
This protocol is a generalized procedure based on numerous reports for the synthesis of xanthenedione derivatives. [12][13]
-
Setup: To a 100 mL round-bottomed flask, add dimedone (2.0 mmol), an aromatic aldehyde (1.0 mmol), and a solvent such as ethanol (20 mL).
-
Catalyst: Add a catalytic amount of a base (e.g., piperidine, 2-3 drops) or an acid (e.g., p-toluenesulfonic acid, 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 5 hours depending on the aldehyde.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Conclusion
While originating from the same molecular scaffold, dimedone and this compound exhibit a classic Jekyll-and-Hyde relationship in their chemical reactivity. Dimedone is an archetypal carbon nucleophile, indispensable for building molecular complexity through reactions like the Knoevenagel condensation, Michael addition, and Hantzsch synthesis. In stark contrast, its chlorinated derivative is a versatile electrophile, offering a reliable platform for introducing a variety of functional groups at the β-position of the enone via nucleophilic substitution. Understanding this profound difference in reactivity is crucial for synthetic chemists to effectively leverage these powerful and complementary building blocks in the design and execution of complex molecular syntheses.
References
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PrepChem.com. Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Available from: [Link]
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OAR@UM. Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. (2018). Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS No. 17530-69-7). As a chlorinated cyclic enone, this compound is a valuable intermediate in organic synthesis but requires meticulous management due to its hazardous properties.[1] This guide is designed for laboratory professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Pre-Disposal Safety & Hazard Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound that presents multiple hazards.[2] The primary operational principle is to minimize exposure and prevent accidental release at all stages of its lifecycle, from initial handling to final disposal.
Hazard Identification
The Globally Harmonized System (GHS) provides a clear classification of the risks associated with this compound. It is crucial that all personnel handling this chemical are familiar with its Safety Data Sheet (SDS) before commencing work.
| Property | Value / Classification | Source |
| Physical Form | Pale yellow liquid or solid | [1] |
| Molecular Formula | C₈H₁₁ClO | [1][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage | Sealed in a dry, room temperature environment |
The causality behind these hazards lies in the molecule's reactive nature. The α,β-unsaturated carbonyl system combined with the chlorine atom makes it reactive and an irritant to skin, eyes, and mucous membranes.[1]
Required Personal Protective Equipment (PPE)
Based on the identified hazards, a stringent PPE protocol is mandatory. This is not merely a recommendation but a critical barrier to prevent chemical exposure.
-
Hand Protection: Nitrile gloves are required for all handling activities.[4] For tasks with a higher risk of splashing, such as transferring large volumes or managing a spill, double-gloving is recommended.
-
Eye Protection: Splash-proof chemical goggles are mandatory.[4] Standard safety glasses are insufficient. If there is a significant splash potential, a full face shield should be worn in addition to goggles.[4]
-
Body Protection: A standard laboratory coat is required.[4] Ensure it is fully buttoned.
-
Respiratory Protection: All operations involving open containers of this chemical must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]
Waste Identification and Classification
Proper disposal begins with correct classification. Misclassifying chemical waste can lead to dangerous reactions, improper treatment, and significant regulatory penalties.
This compound is definitively classified as a halogenated organic waste . The presence of a carbon-halogen (C-Cl) bond is the defining feature for this category.[2][5] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like HCl) produced during combustion.[2][6]
Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under specific codes depending on its use and characteristics. While not explicitly listed by name, as a halogenated organic compound, it would likely be managed under "F" codes for wastes from non-specific sources if it were a spent solvent.[7][8] For instance, F002 includes many spent halogenated solvents.[8] It is the responsibility of the waste generator to make the final determination, often in consultation with their institution's Environmental Health & Safety (EHS) department.
Standard Operating Procedure (SOP) for Routine Disposal
This protocol outlines the step-by-step process for accumulating waste this compound during routine laboratory operations.
Materials Required
-
Designated halogenated organic waste container (typically glass or polyethylene, with a screw cap).
-
Secondary containment bin (plastic or rubber).
-
Hazardous waste label.
-
Log sheet for waste accumulation.
Step-by-Step Protocol
-
Container Preparation: Obtain a clean, appropriate waste container from your institution's EHS-approved stock. Never use a container that previously held an incompatible chemical (e.g., strong oxidizers or bases).
-
Labeling: Before adding any waste, affix a hazardous waste label to the container.[4] Fill in all required fields:
-
Generator's Name and Location (Lab/Room Number).
-
Start Date (the date the first drop of waste is added).
-
Chemical Contents: Write out the full chemical name, "Waste this compound". Do not use abbreviations or formulas.[4] If it is a mixture, list all components and their approximate percentages.
-
-
Waste Accumulation:
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour the waste into the container using a funnel to prevent drips.
-
Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[4][9] This is a critical step to prevent the release of vapors.
-
-
Storage:
-
Place the sealed waste container inside a larger, chemically resistant secondary containment bin. This bin must be capable of holding the entire volume of the liquid in case of a leak.
-
Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Do not mix halogenated and non-halogenated wastes in the same container. Doing so needlessly increases disposal costs, as the entire mixture must be treated as halogenated waste.[10]
-
-
Requesting Pickup: Once the container is full or has been in the SAA for a predetermined time (typically not exceeding 12 months), submit a waste pickup request to your institution's EHS department.[9]
Emergency Procedures: Spill & Decontamination
Preparedness is paramount for mitigating the impact of an accidental release. All personnel working with this chemical must know the location of the lab's spill kit and be trained in its use for minor spills.[4][11] A minor spill is generally considered to be less than 4 liters, not highly toxic, and manageable by trained local personnel without risk of fire or environmental release.[11]
Minor Spill Cleanup Protocol
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.[12]
-
Assess & Ventilate: Ensure the spill is managed within a chemical fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.[11] Eliminate any nearby ignition sources as a precaution.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain the Spill: Place absorbent material, such as spill pads or vermiculite, around the perimeter of the spill to prevent it from spreading.[11] Do not use paper towels initially as they can increase the surface area and evaporation rate.[11]
-
Absorb: Working from the outside in, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[11][13]
-
Collect Waste: Once the liquid is fully absorbed, use a plastic scoop or other non-sparking tool to carefully collect the contaminated absorbent material.[13] Place it into a heavy-duty, sealable plastic bag or a designated solid waste container.
-
Decontaminate:
-
Wipe the spill area with a mild detergent and water solution.[14]
-
Use paper towels for the final wipe-down. Place all used towels and contaminated PPE (e.g., outer gloves) into the same hazardous waste bag.
-
-
Package & Label: Seal the waste bag or container. Attach a completed hazardous waste label, clearly identifying the contents as "Spill Debris containing this compound".
-
Final Disposal: Contact EHS for pickup of the spill cleanup waste. Do not place this material in the regular trash.
For any major spill (e.g., large volume, outside of containment, or if you feel uncomfortable), evacuate the area immediately and contact your institution's emergency response team. [4]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the lifecycle management of this compound in a laboratory setting.
Caption: Decision workflow for handling and disposal of this compound.
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Mastering the Safe Handling of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one: A Guide for Laboratory Professionals
As a Senior Application Scientist, I've observed that true laboratory safety transcends merely following a checklist; it's about deeply understanding the materials we work with. 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, a versatile intermediate in organic synthesis, demands this level of respect.[1] While instrumental in the creation of pharmaceuticals and agrochemicals, its handling requires a meticulous approach to personal protection due to its hazardous properties.[1]
This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, moving beyond basic recommendations to explain the causality behind each safety measure. Our goal is to empower you, my fellow researchers, to build a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the Risks
This compound is a liquid that presents multiple hazards.[2] A thorough understanding of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is the first step in establishing a robust safety protocol.[3]
Primary Hazard Classifications:
| Hazard Statement | GHS Code | Classification | Implication for Handling |
| Causes skin irritation | H315 | Skin Corrosion/Irritation Category 2 | Direct contact with skin must be avoided through appropriate gloves and lab coats.[2][4] |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation Category 2 | Chemical splash goggles or a face shield are mandatory to prevent severe eye damage.[2][4] |
| May cause respiratory irritation | H335 | Specific target organ toxicity - (single exposure) Category 3 | All handling must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[2][4] |
Some sources also classify this chemical as a flammable liquid and harmful if swallowed or in contact with skin.[5] Therefore, it is crucial to keep it away from heat, sparks, and open flames.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The choice of PPE is directly dictated by the chemical's hazard profile.
Mandatory PPE
-
Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are the minimum requirement.[2][6] For procedures with a higher risk of splashing, it is best practice to use a full-face shield in conjunction with safety goggles.
-
Skin Protection:
-
Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher splash risk, consider a chemically resistant apron over the lab coat.[2]
-
Respiratory Protection: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the chemical.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include handling procedures and proper disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Affix a yellow chemical waste label to the designated waste container.[7]
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling: Conduct all work within the fume hood. Avoid breathing vapors.[2][5] Use only non-sparking tools if the chemical is classified as flammable.[5] Keep the container tightly closed when not in use.[2][5]
-
Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[2][8]
-
Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the exterior of the glove. Remove your lab coat, followed by your safety goggles.
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling.[2]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite.[2][8] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][8]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound, including contaminated absorbent material and empty containers, must be treated as hazardous waste.[7]
-
Labeling: Ensure all waste containers are clearly labeled with their contents.[7]
-
Storage: Store waste in a designated satellite accumulation area.[7]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[2][8] Do not dispose of it down the drain.
Emergency Procedures: Responding to Exposure
In the case of accidental exposure, immediate first aid is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, provide artificial respiration. If symptoms persist, call a poison center or doctor.[2] |
| Ingestion | Do NOT induce vomiting.[5] Clean the mouth with water and drink plenty of water afterward.[2] Seek immediate medical attention.[5][6] |
By integrating these detailed protocols and the reasoning behind them into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
